1,2-Ethanediamine, N,N'-dicyclohexyl-
Description
The exact mass of the compound 1,2-Ethanediamine, N,N'-dicyclohexyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119571. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2-Ethanediamine, N,N'-dicyclohexyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Ethanediamine, N,N'-dicyclohexyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N,N'-dicyclohexylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h13-16H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRWVHXGVONXEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCNC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50960569 | |
| Record name | N~1~,N~2~-Dicyclohexylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50960569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4013-98-3 | |
| Record name | NSC119571 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119571 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N~1~,N~2~-Dicyclohexylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50960569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-Dicyclohexyl-1,2-ethanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of N,N'-dicyclohexyl-1,2-ethanediamine
An In-depth Technical Guide to the Physicochemical Properties of N,N'-Dicyclohexyl-1,2-ethanediamine
Authored by: Gemini, Senior Application Scientist
Abstract
N,N'-dicyclohexyl-1,2-ethanediamine (CAS No: 4013-98-3), also known as 1,2-Bis(cyclohexylamino)ethane, is a versatile diamine compound with significant utility across multiple scientific and industrial domains.[1][2] Its unique molecular architecture, featuring a central ethylenediamine bridge flanked by two bulky cyclohexyl groups, imparts a distinct set of physicochemical properties that make it an invaluable component in catalysis, polymer chemistry, and pharmaceutical synthesis.[1] This guide provides a detailed examination of these properties, offering researchers and drug development professionals a foundational understanding of the compound's behavior, characterization, and application. We will delve into its structural and physical characteristics, spectroscopic signature, safety protocols, and the experimental methodologies essential for its validation.
Chemical Identity and Molecular Structure
Accurate identification is the cornerstone of chemical research. N,N'-dicyclohexyl-1,2-ethanediamine is a symmetrical secondary diamine. Its identity is unequivocally established by its CAS Registry Number, molecular formula, and precise molecular weight.
Key Identifiers:
The molecule's structure is fundamental to its properties, particularly its function as a bidentate ligand in coordination chemistry and as a cross-linking agent in polymer science.[1]
Caption: Chemical structure of N,N'-dicyclohexyl-1,2-ethanediamine.
Core Physicochemical Properties
The physical state and solubility of a compound dictate its handling, storage, and application scope. N,N'-dicyclohexyl-1,2-ethanediamine is typically supplied as a white to off-white crystalline solid.[1] It is important to note that while some suppliers may label the product as a hydrate, the CAS number is shared with the anhydrous form, and any water content is often considered an impurity.[4]
Table 1: Summary of Physicochemical Data
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder/crystal | [1] |
| Melting Point | 95 °C (lit.) | [1][2][5] |
| Boiling Point | 312 °C (lit.) | [2][3][5] |
| Solubility | Soluble in Methanol | [5] |
| Purity | ≥ 98.0% (by Gas Chromatography) | [1] |
| Hygroscopicity | Hygroscopic | [6] |
| Storage | Room temperature, under inert gas | [6] |
The relatively high boiling point is consistent with its molecular weight and the presence of intermolecular hydrogen bonding via the secondary amine groups. Its solubility in methanol, a polar protic solvent, is also expected due to these hydrogen bonding capabilities. The hygroscopic nature necessitates careful handling and storage under an inert atmosphere to prevent absorption of moisture, which could affect its reactivity and purity.[6]
Spectroscopic and Analytical Characterization
Structural elucidation and purity confirmation are critical steps in chemical validation. A combination of spectroscopic and chromatographic methods provides a comprehensive analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectral data is not available in the search results, the expected NMR signals for N,N'-dicyclohexyl-1,2-ethanediamine can be predicted based on its structure.
-
¹H-NMR: The spectrum would be characterized by a series of broad multiplets in the aliphatic region (approx. 1.0-3.0 ppm). The protons on the cyclohexyl rings would produce complex overlapping signals. The protons of the ethylenediamine bridge (-CH₂-CH₂-) would likely appear as a distinct singlet or multiplet, and the N-H protons would present as a broad, exchangeable signal.
-
¹³C-NMR: The spectrum would show several distinct signals corresponding to the different carbon environments in the cyclohexyl rings and the ethylenediamine backbone.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. For this molecule, the spectrum would be expected to show:
-
N-H Stretch: A moderate to weak absorption band around 3300-3500 cm⁻¹, characteristic of a secondary amine.
-
C-H Stretch: Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the aliphatic C-H bonds of the cyclohexyl and ethyl groups.
-
N-H Bend: A band in the 1550-1650 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. For N,N'-dicyclohexyl-1,2-ethanediamine (MW = 224.39), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 224. The fragmentation pattern would likely involve cleavage of the C-N bonds and fragmentation of the cyclohexyl rings.
Workflow for Analytical Characterization
The following workflow represents a self-validating system for confirming the identity and purity of a sample.
Caption: Standard workflow for the physicochemical characterization.
Key Applications and Scientific Relevance
The bifunctional nature of N,N'-dicyclohexyl-1,2-ethanediamine makes it a valuable molecule in several areas of chemical science.[1]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. N,N'-Dicyclohexyl-1,2-ethanediamine Hydrate 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 3. N,N'-Dicyclohexyl-1,2-ethanediamine Hydrate 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. N,N'-Dicyclohexyl-1,2-ethanediamine | 4013-98-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. labsolu.ca [labsolu.ca]
- 6. N,N'-Dicyclohexyl-1,2-ethanediamine | 4013-98-3 | TCI EUROPE N.V. [tcichemicals.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 1,2-Bis(cyclohexylamino)ethane
This technical guide provides a comprehensive exploration of the spectroscopic techniques used to characterize the diamine ligand, 1,2-Bis(cyclohexylamino)ethane. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles and practical applications of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) in the structural elucidation of this compound. We will not only present the anticipated spectral data but also provide the underlying scientific rationale for our experimental choices and interpretative approaches, ensuring a thorough understanding of the molecule's spectroscopic profile.
Introduction to 1,2-Bis(cyclohexylamino)ethane
1,2-Bis(cyclohexylamino)ethane is a vicinal diamine that features a central ethane bridge connecting the nitrogen atoms of two cyclohexylamine moieties. Its structure offers a combination of flexible and rigid components, making it a valuable ligand in coordination chemistry and a potential building block in the synthesis of pharmacologically active molecules. Accurate structural confirmation is the cornerstone of any research and development endeavor, and spectroscopic methods provide the necessary tools for this critical task.
The Spectroscopic Fingerprint: Predicted Data
While a comprehensive, publicly available dataset of all spectroscopic data for 1,2-Bis(cyclohexylamino)ethane is not consolidated in a single source, we can predict the expected spectral features with a high degree of confidence based on the known spectra of its constituent parts—cyclohexylamine and the ethylenediamine bridge—and established principles of spectroscopy.
Infrared (IR) Spectroscopy
The IR spectrum of 1,2-Bis(cyclohexylamino)ethane is expected to be characterized by the following key absorptions:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3300-3500 | Medium |
| C-H Stretch (aliphatic) | 2850-2960 | Strong |
| N-H Bend (scissoring) | 1550-1650 | Medium |
| C-N Stretch (aliphatic amine) | 1020-1250 | Medium |
The presence of the N-H stretch is a definitive indicator of the amine functional groups. The strong C-H stretching vibrations will be dominated by the numerous sp³-hybridized carbons of the cyclohexane rings and the ethane bridge.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
The proton NMR spectrum will show distinct signals for the protons on the cyclohexane rings and the ethane bridge. Due to the symmetry of the molecule, we anticipate a relatively simple spectrum.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Cyclohexane CH (adjacent to N) | 2.4 - 2.8 | Multiplet | 2H |
| Ethane CH₂ | 2.6 - 2.9 | Singlet | 4H |
| Cyclohexane CH₂ (various positions) | 1.0 - 2.0 | Multiplets | 20H |
| Amine N-H | 0.5 - 2.0 (variable) | Broad | 2H |
The chemical shift of the N-H proton can be highly variable and is dependent on the solvent, concentration, and temperature.
The carbon NMR spectrum provides insight into the different carbon environments within the molecule.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Cyclohexane CH (adjacent to N) | 50 - 60 |
| Ethane CH₂ | 45 - 55 |
| Cyclohexane CH₂ (various positions) | 24 - 35 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For 1,2-Bis(cyclohexylamino)ethane (C₁₄H₂₈N₂), the expected molecular weight is approximately 224.4 g/mol .
In an electron ionization (EI) mass spectrum, we would anticipate observing the molecular ion peak (M⁺) at m/z = 224. Key fragmentation patterns would likely involve the cleavage of the C-C bond of the ethane bridge and fragmentation of the cyclohexane rings.
Experimental Methodologies: Acquiring the Spectroscopic Data
The following protocols outline the standard procedures for obtaining the spectroscopic data for 1,2-Bis(cyclohexylamino)ethane.
Infrared Spectroscopy Protocol
Caption: Workflow for acquiring an IR spectrum.
-
Sample Preparation : A small amount of 1,2-Bis(cyclohexylamino)ethane is intimately mixed with dry potassium bromide (KBr).
-
Pellet Formation : The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition : The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.
-
Data Analysis : The resulting spectrum is analyzed to identify the characteristic absorption bands.
NMR Spectroscopy Protocol
Caption: Workflow for acquiring NMR spectra.
-
Sample Preparation : Approximately 10-20 mg of 1,2-Bis(cyclohexylamino)ethane is dissolved in a deuterated solvent such as chloroform-d (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard.
-
Data Acquisition : The sample is placed in a high-field NMR spectrometer. Both ¹H and ¹³C NMR spectra are acquired.
-
Data Processing : The raw data is Fourier transformed and phased. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
Data Analysis : The chemical shifts, multiplicities, and integrations of the signals are analyzed to elucidate the structure.
Mass Spectrometry Protocol
Caption: Workflow for acquiring a mass spectrum.
-
Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography.
-
Ionization : The sample is ionized, typically using electron ionization (EI) for this type of molecule.
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection : The separated ions are detected, and a mass spectrum is generated.
Data Interpretation and Structural Confirmation
A cohesive analysis of the data from these spectroscopic techniques provides a robust confirmation of the structure of 1,2-Bis(cyclohexylamino)ethane.
-
The IR spectrum confirms the presence of the secondary amine N-H bonds and the aliphatic C-H bonds, consistent with the proposed structure.
-
The ¹H NMR spectrum provides the ratio of protons in different environments. The integration values should correspond to the 28 protons of the molecule, with distinct signals for the methine protons adjacent to the nitrogen, the ethylene bridge protons, and the cyclohexane methylene protons.
-
The ¹³C NMR spectrum will show the expected number of carbon signals, confirming the symmetry of the molecule. The chemical shifts will be indicative of the different carbon types (methine, methylene) and their proximity to the electronegative nitrogen atoms.
-
The mass spectrum provides the molecular weight of the compound, with the molecular ion peak confirming the molecular formula. The fragmentation pattern can offer further structural information.
By correlating the data from these independent spectroscopic methods, a scientist can confidently confirm the identity and purity of 1,2-Bis(cyclohexylamino)ethane, a critical step in any scientific investigation or development process.
References
- Wiley-VCH. (2007). Supporting Information.
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
- Lambert, J. F., Shurvell, H. F., Lightner, D. A., & Cooks, R. G. (1998). Organic Structural Spectroscopy (1st ed.). Prentice-Hall.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
-
NIST Chemistry WebBook. Cyclohexylamine. Retrieved from [Link]
-
University of Wisconsin. Organic Chemistry Data. Retrieved from [Link]
Synthesis of N,N'-Dicyclohexyl-1,2-ethanediamine: A Comprehensive Technical Guide
Introduction: The Significance of N,N'-Dicyclohexyl-1,2-ethanediamine in Modern Chemistry
N,N'-Dicyclohexyl-1,2-ethanediamine is a versatile diamine that serves as a crucial building block and ligand in numerous areas of chemical synthesis and materials science.[1] Its unique structural features, combining the rigidity of the cyclohexyl groups with the flexibility of the ethylenediamine backbone, make it an invaluable component in the development of catalysts, epoxy resins, and polyurethanes.[1] In catalysis, it acts as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds, a critical aspect of drug development.[1] Its role as a curing agent in epoxy resins enhances the mechanical strength and thermal stability of the resulting polymers.[1] This guide provides an in-depth exploration of the primary and alternative synthesis routes for this important compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.
Primary Synthesis Route: Reductive Amination of Glyoxal with Cyclohexylamine
The most common and efficient method for the synthesis of N,N'-dicyclohexyl-1,2-ethanediamine is the reductive amination of glyoxal with cyclohexylamine. This one-pot reaction is favored for its operational simplicity and relatively high yields.[2] The reaction proceeds in two key stages: the formation of an imine intermediate, followed by its reduction to the final diamine.
Reaction Mechanism: A Step-by-Step Look
The underlying chemistry of this synthesis is a classic example of reductive amination. The process begins with the nucleophilic attack of the cyclohexylamine on the carbonyl carbons of glyoxal. This is typically acid-catalyzed to enhance the electrophilicity of the carbonyl groups. The initial addition forms a carbinolamine intermediate, which then dehydrates to form a diimine. This diimine is the key intermediate that is subsequently reduced to the saturated N,N'-dicyclohexyl-1,2-ethanediamine.
A mild reducing agent, such as sodium borohydride or sodium cyanoborohydride, is introduced to selectively reduce the imine functionalities without affecting the carbonyl groups of any unreacted glyoxal.[3] The choice of reducing agent is critical; sodium cyanoborohydride is often preferred due to its tolerance of mildly acidic conditions which favor imine formation.
Experimental Workflow: Reductive Amination
Sources
An In-depth Technical Guide to the Solubility and Stability of N,N'-dicyclohexyl-1,2-ethanediamine
Introduction
N,N'-dicyclohexyl-1,2-ethanediamine, a versatile diamine, is a compound of significant interest across various sectors of the chemical and pharmaceutical industries. It serves as a crucial building block in organic synthesis, a ligand in coordination chemistry, and a curing agent for epoxy resins.[1] Its molecular structure, characterized by a central ethylenediamine core flanked by two cyclohexyl groups, imparts unique physicochemical properties that govern its utility. For researchers, scientists, and professionals in drug development, a thorough understanding of the solubility and stability of this compound is paramount for its effective application, from reaction design and optimization to formulation and storage.
This technical guide provides a comprehensive overview of the solubility and stability of N,N'-dicyclohexyl-1,2-ethanediamine, offering insights into its behavior in various solvent systems and its susceptibility to degradation. Where specific quantitative data is not publicly available, this guide furnishes detailed, field-proven experimental protocols to empower researchers to determine these critical parameters in their own laboratories.
Physicochemical Properties
A foundational understanding of the intrinsic properties of N,N'-dicyclohexyl-1,2-ethanediamine is essential before delving into its solubility and stability.
| Property | Value | Source(s) |
| Synonyms | 1,2-Bis(cyclohexylamino)ethane | [1][2] |
| CAS Number | 4013-98-3 | [1][2] |
| Molecular Formula | C₁₄H₂₈N₂ | [1][3] |
| Molecular Weight | 224.39 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 95 °C | [4] |
| Boiling Point | 312 °C | [4] |
Solubility Profile: A Qualitative and Predictive Analysis
Theoretical Considerations
The principle of "like dissolves like" is the cornerstone of solubility prediction. The molecular structure of N,N'-dicyclohexyl-1,2-ethanediamine features both nonpolar (two cyclohexyl rings) and polar (two secondary amine groups) moieties. This amphiphilic nature suggests a nuanced solubility profile.
-
Polar Protic Solvents: The presence of two secondary amine groups allows for hydrogen bonding with protic solvents like alcohols. Therefore, good solubility in solvents such as methanol, ethanol, and isopropanol is expected. Indeed, several sources confirm its solubility in methanol.[4][5]
-
Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent hydrogen bond acceptors and can interact favorably with the amine protons, suggesting probable solubility.[6]
-
Nonpolar Solvents: The large, nonpolar surface area contributed by the two cyclohexyl rings suggests that the compound will exhibit some solubility in nonpolar solvents like toluene and hexane. However, the energy required to break the intermolecular hydrogen bonds between the diamine molecules may limit its solubility in highly nonpolar solvents.
-
Water: The significant hydrophobic character of the cyclohexyl groups is likely to dominate, leading to poor solubility in water.
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise and reliable solubility data, experimental determination is indispensable. The isothermal shake-flask method is the gold-standard for determining the equilibrium solubility of a compound.
This protocol provides a robust framework for determining the solubility of N,N'-dicyclohexyl-1,2-ethanediamine in a variety of organic solvents.
Materials:
-
N,N'-dicyclohexyl-1,2-ethanediamine (high purity)
-
Selected solvents (analytical grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of N,N'-dicyclohexyl-1,2-ethanediamine to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of N,N'-dicyclohexyl-1,2-ethanediamine of known concentrations in the solvent of interest.
-
Analyze both the filtered supernatant (the saturated solution) and the standard solutions using a validated HPLC or GC method.
-
Construct a calibration curve from the analytical data of the standard solutions.
-
Determine the concentration of N,N'-dicyclohexyl-1,2-ethanediamine in the saturated solution by interpolating its analytical response on the calibration curve.
-
Data Presentation:
The solubility data should be presented in a clear and concise table, expressed in units such as g/100 mL or mg/mL at the specified temperature.
Chemical Stability: Degradation Pathways and Best Practices
The chemical stability of N,N'-dicyclohexyl-1,2-ethanediamine is a critical factor influencing its shelf-life, handling, and application. Understanding its potential degradation pathways is essential for developing stable formulations and ensuring the integrity of chemical processes.
Inherent Stability and Potential Degradation Pathways
Based on its chemical structure and information from suppliers, N,N'-dicyclohexyl-1,2-ethanediamine is noted to be hygroscopic.[5] This sensitivity to moisture suggests that hydrolysis is a potential degradation pathway. Furthermore, like other amines, it is susceptible to oxidation and thermal degradation.
-
Hydrolysis: The secondary amine groups are generally stable to hydrolysis under neutral conditions. However, in the presence of moisture, especially under acidic or basic conditions, hydrolysis could potentially occur, although likely to be slow.
-
Oxidation: Amines are known to be susceptible to oxidation, which can lead to the formation of a variety of degradation products, including imines, aldehydes, and ketones. The presence of air (oxygen) and trace metal impurities can catalyze oxidative degradation.
-
Thermal Degradation: At elevated temperatures, diamines can undergo thermal decomposition. For similar 1,2-ethanediamines, thermal degradation can proceed through the formation of a carbamate, followed by intermolecular cyclization to form an imidazolidinone or nucleophilic attack by another diamine molecule to form a urea derivative.[7]
-
Photostability: While specific photostability data is unavailable, organic compounds, in general, can be susceptible to degradation upon exposure to light, particularly UV radiation.
Forced Degradation Studies: A Protocol for Assessing Stability
Forced degradation studies, or stress testing, are essential for identifying potential degradation products and understanding the intrinsic stability of a compound. These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and use.
This protocol outlines a systematic approach to investigating the stability of N,N'-dicyclohexyl-1,2-ethanediamine under various stress conditions.
Materials:
-
N,N'-dicyclohexyl-1,2-ethanediamine (high purity)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Suitable solvent for dissolving the compound (e.g., methanol or acetonitrile)
-
Vials with screw caps
-
Temperature-controlled oven
-
Photostability chamber
-
Validated stability-indicating HPLC or GC method
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of N,N'-dicyclohexyl-1,2-ethanediamine in a suitable solvent at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate under the same conditions as acid hydrolysis.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Place a solid sample and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C) for a defined period.
-
Photostability: Expose a solid sample and a solution of the compound to a light source in a photostability chamber according to ICH Q1B guidelines.[8] A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, using a validated stability-indicating analytical method (e.g., HPLC with a mass spectrometer detector).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control to identify any new peaks corresponding to degradation products.
-
Calculate the percentage of degradation.
-
If significant degradation is observed, further studies can be conducted to identify the structure of the degradation products using techniques like LC-MS/MS and NMR.
-
Visualization of Experimental Workflows
To further clarify the experimental methodologies described, the following diagrams illustrate the key steps in determining solubility and assessing stability.
Conclusion
N,N'-dicyclohexyl-1,2-ethanediamine is a compound with significant potential in various scientific and industrial applications. A comprehensive understanding of its solubility and stability is crucial for its effective and reliable use. While specific quantitative data may be limited in publicly accessible literature, this guide has provided a theoretical framework for predicting its behavior and, more importantly, detailed, actionable protocols for its experimental determination. By following the outlined methodologies, researchers, scientists, and drug development professionals can generate the necessary data to inform their work, ensuring the successful application of this versatile diamine.
References
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ICH Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency. [Link]
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Proposed thermal degradation pathway of ethylenediamine (EDA). ResearchGate. [Link]
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N,n'-dicyclohexyl-1,2-ethanediamine (C14H28N2). PubChemLite. [Link]
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Dicyclohexyl-N,N'-dimethyl-ethane-1,2-diamine. PubChem. [Link]
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The effects of metals and ligands on the oxidation of n-octane using iridium and rhodium “PNP” aminodiphosphine complexes. ResearchGate. [Link]
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Solubility of compounds slightly soluble or insoluble in DMSO? ResearchGate. [Link]
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1,2-Ethanediamine, N,N-diethyl-. NIST WebBook. [Link]
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Acetone | CH3-CO-CH3 | CID 180. PubChem. [Link]
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Chemical Properties of 1,2-Ethanediamine, N,N-dimethyl- (CAS 108-00-9). Cheméo. [Link]
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safety and handling of N,N'-dicyclohexyl-1,2-ethanediamine
An In-depth Technical Guide to the Safe Handling and Use of N,N'-Dicyclohexyl-1,2-ethanediamine
Authored by: Gemini, Senior Application Scientist
Abstract
N,N'-Dicyclohexyl-1,2-ethanediamine (CAS RN: 4013-98-3), a chiral diamine ligand, is a cornerstone in modern synthetic chemistry, particularly in catalysis and the development of pharmaceutical intermediates.[1] Its efficacy as a ligand in copper- and palladium-catalyzed cross-coupling reactions has significantly advanced the synthesis of complex molecular architectures.[2][3] However, its utility is matched by its hazardous nature, necessitating a comprehensive understanding of its properties for safe handling. This guide provides an in-depth analysis of N,N'-dicyclohexyl-1,2-ethanediamine, focusing on its chemical characteristics, detailed safety protocols, emergency procedures, and practical applications for researchers and drug development professionals.
Compound Identification and Physicochemical Properties
N,N'-Dicyclohexyl-1,2-ethanediamine, also known as 1,2-Bis(cyclohexylamino)ethane, is a white to off-white crystalline solid at room temperature.[1] Its molecular structure, featuring two secondary amine groups attached to an ethylene backbone and substituted with cyclohexyl rings, imparts unique steric and electronic properties that are crucial for its role in asymmetric catalysis.
The rationale for its use often stems from the stability of the metal complexes it forms. The two nitrogen atoms act as a bidentate ligand, chelating to a metal center. The bulky cyclohexyl groups create a defined chiral pocket around the metal, which is instrumental in controlling the stereoselectivity of chemical reactions.
Table 1: Physicochemical Properties of N,N'-Dicyclohexyl-1,2-ethanediamine
| Property | Value | Source(s) |
| CAS Number | 4013-98-3 | [1][4] |
| Molecular Formula | C₁₄H₂₈N₂ | [1][5] |
| Molecular Weight | 224.39 g/mol | [1][5][6] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Melting Point | 95 °C (lit.) | [1] |
| Boiling Point | 99 - 103 °C | [1] |
| Purity | ≥98% (GC) | [1] |
| Synonyms | 1,2-Bis(cyclohexylamino)ethane, DICEDA | [1][6] |
Note: Some suppliers have previously labeled this product as a hydrate form. However, to avoid ambiguity, the term 'Hydrate' has been removed from the product name by major suppliers, as moisture is considered an impurity and the CAS number is the same for the anhydrous form.[4]
Hazard Communication and Toxicological Profile
Understanding the hazards associated with N,N'-dicyclohexyl-1,2-ethanediamine is the foundation of its safe use. The compound is classified as corrosive and requires stringent handling protocols.
Table 2: GHS Hazard and Precautionary Statements
| Classification | Code | Statement | Source(s) |
| Hazard Statement | H314 | Causes severe skin burns and eye damage. | [4][6][7] |
| Precautionary Statement | P260 | Do not breathe dusts or mists. | [4][6] |
| Precautionary Statement | P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | [4][6] |
| Precautionary Statement | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [4][6] |
| Precautionary Statement | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [4][6] |
| Precautionary Statement | P304+P340+P310 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. | [4][7] |
| Precautionary Statement | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Precautionary Statement | P310 | Immediately call a POISON CENTER/doctor. | [4] |
| Precautionary Statement | P405 | Store locked up. | [6] |
| Precautionary Statement | P501 | Dispose of contents/ container to an approved waste disposal plant. |
Toxicological Insights:
-
Skin and Eye Contact: The primary hazard is severe corrosion.[4][6] The amine functional groups are basic and can cause rapid chemical burns upon contact with skin or eyes, leading to serious and potentially irreversible damage. The mechanism involves saponification of fats and extraction of moisture from tissues, leading to cell death.
-
Inhalation: While it is a solid with low volatility at room temperature, dust or mists can be generated, especially during transfer. Inhalation of these particles can cause severe irritation and chemical burns to the respiratory tract.[8]
-
Ingestion: Ingestion is expected to cause severe corrosive damage to the oral cavity and gastrointestinal tract.[9]
Standard Operating Procedures for Safe Handling and Storage
A multi-layered approach combining engineering controls, personal protective equipment (PPE), and specific handling techniques is mandatory.
Engineering Controls
The causality behind using engineering controls is to contain the hazard at its source, providing the primary barrier of protection.
-
Fume Hood: All weighing and transfers of N,N'-dicyclohexyl-1,2-ethanediamine must be conducted inside a certified chemical fume hood to prevent inhalation of dust.[10]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[9]
-
Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station is critical for immediate decontamination in case of accidental exposure.
Personal Protective Equipment (PPE)
PPE serves as the final barrier between the researcher and the chemical. The choice of PPE must be based on a thorough risk assessment.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A full-face shield must be worn over the goggles whenever there is a risk of splashes or dust generation, such as during bulk transfers or reaction quenching.[9][11]
-
Skin Protection:
-
Gloves: Handle with compatible gloves (e.g., nitrile), which must be inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[11] For prolonged contact or when handling larger quantities, consider heavier-duty gloves.
-
Protective Clothing: A flame-resistant lab coat is required. For tasks with a higher risk of exposure, a chemically resistant apron or suit should be worn. Contaminated work clothing must not be allowed out of the workplace and should be laundered separately before reuse.[9]
-
-
Respiratory Protection: If dust cannot be controlled within a fume hood, a NIOSH/MSHA-approved respirator with appropriate particulate filters is necessary.[10]
Storage and Stability
Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][12] The area should be designated for corrosive materials.
-
Incompatibilities: Keep away from strong oxidizing agents and acids.[8]
-
Security: The substance should be stored locked up or in an area accessible only to qualified and authorized personnel.[13]
Caption: A generalized workflow for the safe handling of N,N'-dicyclohexyl-1,2-ethanediamine.
Emergency and First Aid Procedures
Immediate and correct response to an exposure is critical to minimizing injury.
-
General Advice: First responders must protect themselves. Show the Safety Data Sheet (SDS) to the attending physician.
-
Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[4][7]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with copious amounts of water/shower for at least 15 minutes. Call a physician immediately.[13]
-
Eye Contact: Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Immediately call an ophthalmologist.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[10][13]
Spill and Leak Management
-
Minor Spills: For small spills contained within a fume hood, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand), and sweep it up. Place the material in a suitable, labeled container for waste disposal.[9] Avoid generating dust.[11]
-
Major Spills: Evacuate the area immediately. Isolate the spill area. Prevent entry of unauthorized personnel. Contact the institution's environmental health and safety (EHS) department. Do not attempt to clean up a large spill without specialized training and equipment.
Application in a Catalytic Protocol: A Self-Validating System
N,N'-dicyclohexyl-1,2-ethanediamine is a privileged ligand in catalysis.[1] Its use in copper-catalyzed cross-coupling reactions is well-documented, offering milder conditions compared to traditional methods.[2][3] The following protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling illustrates its application. This protocol is designed to be self-validating by including observational checkpoints.
Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
Objective: To synthesize 4-methyl-1,1'-biphenyl, demonstrating the efficacy of N,N'-dicyclohexyl-1,2-ethanediamine as a ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
N,N'-Dicyclohexyl-1,2-ethanediamine
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Deionized water
Procedure:
-
Catalyst Pre-formation (Trustworthiness Checkpoint): In a nitrogen-filled glovebox or under a strong argon counterflow, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and N,N'-dicyclohexyl-1,2-ethanediamine (4.5 mg, 0.02 mmol, 2 mol%) to an oven-dried Schlenk flask equipped with a stir bar. The ligand-to-metal ratio is critical; a 2:1 ratio is often optimal for stabilizing the active Pd(0) species.[14]
-
Reagent Addition: To the flask, add K₃PO₄ (424 mg, 2.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and 4-chlorotoluene (126.5 mg, 1.0 mmol).
-
Solvent Addition: Add anhydrous toluene (2 mL) and water (0.2 mL) via syringe. The presence of water can be beneficial in the Suzuki-Miyaura catalytic cycle, aiding in the dissolution of the base and facilitating the transmetalation step.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Observational Checkpoint: The reaction mixture should be a heterogeneous suspension. Progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by GC-MS or TLC.
-
-
Reaction Quenching (Safety Checkpoint):
-
Remove the flask from the oil bath and allow it to cool to room temperature.
-
Crucially, perform the quench inside a fume hood. Slowly add 5 mL of deionized water to the reaction mixture with stirring. Rationale: This step dissolves the inorganic salts (K₃PO₄) and hydrolyzes any remaining boronic acid species.
-
-
Workup and Isolation:
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Validation Checkpoint: The crude product can be analyzed by ¹H NMR to confirm the presence of 4-methyl-1,1'-biphenyl and determine the conversion rate before purification by column chromatography.
-
Caption: A flowchart for the safe quenching of a post-catalysis reaction mixture.
Waste Disposal and Decontamination
Chemical waste must be handled with the same diligence as the parent compound.
-
Waste Segregation: All waste containing N,N'-dicyclohexyl-1,2-ethanediamine or its reaction byproducts must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[13]
-
Neutralization: Before disposal, highly corrosive waste streams may require neutralization. This should only be performed by trained personnel following a validated institutional protocol.
-
Container Disposal: Empty containers may retain chemical residue and should be handled as hazardous waste.[9] They should be triple-rinsed with a suitable solvent (e.g., toluene or ethanol); the rinsate must be collected as hazardous waste.
-
Decontamination: Glassware and equipment should be decontaminated by rinsing with an appropriate solvent in a fume hood. A subsequent wash with soap and water is then required.
By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely leverage the synthetic power of N,N'-dicyclohexyl-1,2-ethanediamine, advancing scientific discovery while maintaining the highest standards of laboratory safety.
References
-
Dicyclohexyl-N,N'-dimethyl-ethane-1,2-diamine. PubChem, National Center for Biotechnology Information. [Link]
-
Quenching guide. Reddit r/Chempros. [Link]
-
Quenching of Water Reactive Materials. The Sarpong Group, UC Berkeley. [Link]
-
Quenching Reactive Substances. KGROUP, University of Washington. [Link]
-
Diamine Ligands in Copper-Catalyzed Reactions. PubMed Central, NIH. [Link]
-
Diamine ligands in copper-catalyzed reactions. Chemical Science, RSC Publishing. [Link]
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An In-depth Technical Guide to N,N'-Dicyclohexyl-1,2-ethanediamine: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of N,N'-dicyclohexyl-1,2-ethanediamine, a versatile diamine with significant applications in polymer chemistry and catalysis. The document delves into the historical context of its development, detailed synthetic protocols, and thorough characterization of its physicochemical properties. Furthermore, it explores the mechanistic underpinnings of its utility as a robust curing agent for epoxy resins and as a chiral ligand in asymmetric synthesis. This guide is intended for researchers, scientists, and professionals in the fields of chemical synthesis, materials science, and drug development, offering both foundational knowledge and practical insights into the effective utilization of this compound.
Introduction
N,N'-Dicyclohexyl-1,2-ethanediamine, also known as 1,2-bis(cyclohexylamino)ethane, is a symmetrical diamine characterized by the presence of two cyclohexyl groups attached to an ethylenediamine backbone. This unique molecular architecture imparts a combination of steric bulk, conformational rigidity, and basicity, making it a valuable molecule in various chemical transformations. Its primary applications lie in its role as a highly effective curing agent for epoxy resins, where it contributes to the formation of cross-linked polymers with enhanced thermal and mechanical stability.[1] Additionally, its ability to form stable chelate complexes with metal centers has led to its use as a ligand in organometallic chemistry and catalysis, particularly in the field of asymmetric synthesis.
This guide aims to provide a detailed and practical understanding of N,N'-dicyclohexyl-1,2-ethanediamine, from its fundamental chemistry to its practical applications.
History and Discovery
While a definitive seminal publication detailing the first synthesis of N,N'-dicyclohexyl-1,2-ethanediamine is not readily apparent in a historical search of scientific literature, the synthesis of N,N'-disubstituted ethylenediamines as a class of compounds has been explored for various applications over the years. The development of such compounds is often driven by the need for specific properties in areas like polymer chemistry and coordination chemistry. Research into N,N'-disubstituted ethylenediamine and imidazolidine derivatives, for instance, has been motivated by the search for new therapeutic agents, such as those with antileishmanial activity.[2][3] The exploration of these classes of compounds for biological activity suggests a broader interest in the pharmacological potential of substituted ethylenediamines.
Synthesis and Purification
The synthesis of N,N'-dicyclohexyl-1,2-ethanediamine can be achieved through several synthetic routes. The most common and industrially relevant method involves the direct alkylation of cyclohexylamine with a 1,2-dihaloethane, typically 1,2-dibromoethane. An alternative conceptual approach involves the reductive amination of glyoxal with cyclohexylamine.
Synthesis via Alkylation of Cyclohexylamine
This method relies on the nucleophilic substitution reaction between cyclohexylamine and 1,2-dibromoethane. The reaction proceeds in two steps, with the initial substitution forming the mono-alkylated intermediate, followed by a second substitution to yield the desired product. An excess of cyclohexylamine is often used to drive the reaction to completion and to act as a base to neutralize the hydrobromic acid byproduct.
Reaction Scheme:
Experimental Protocol:
A detailed experimental procedure for the synthesis of N,N'-dicyclohexyl-1,2-ethanediamine is provided below. This protocol is a representative example and may be optimized based on laboratory conditions and desired scale.
-
Materials:
-
Cyclohexylamine
-
1,2-Dibromoethane
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexylamine (4.0 equivalents) and anhydrous potassium carbonate (2.2 equivalents) in anhydrous acetonitrile.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add 1,2-dibromoethane (1.0 equivalent) dropwise to the refluxing mixture over a period of 1 hour.
-
Continue refluxing the reaction mixture for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent such as ethanol or hexane to yield a white to off-white crystalline solid.
-
Conceptual Synthesis via Reductive Amination
Reductive amination offers an alternative pathway for the formation of C-N bonds and could conceptually be applied to the synthesis of N,N'-dicyclohexyl-1,2-ethanediamine from glyoxal and cyclohexylamine. This two-step, one-pot reaction involves the initial formation of a diimine intermediate from the condensation of glyoxal and cyclohexylamine, followed by in-situ reduction to the corresponding diamine.
Conceptual Reaction Scheme:
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of N,N'-dicyclohexyl-1,2-ethanediamine is essential for its effective handling, application, and characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₈N₂ | [1] |
| Molecular Weight | 224.39 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 95 °C (lit.) | [1] |
| Boiling Point | 99-103 °C | [1] |
| CAS Number | 4013-98-3 | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Solubility | Soluble in Methanol | [4] |
Spectroscopic Data
The structural identity and purity of N,N'-dicyclohexyl-1,2-ethanediamine are confirmed through various spectroscopic techniques. Representative spectral data are as follows:
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons and the ethylene bridge protons. The cyclohexyl protons would appear as a series of multiplets in the aliphatic region (typically 1.0-2.0 ppm). The protons on the carbons adjacent to the nitrogen atoms would be shifted downfield. The ethylene bridge protons would likely appear as a singlet or a multiplet around 2.5-3.0 ppm.
-
¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum would display distinct signals for the different carbon environments in the molecule. The cyclohexyl carbons would resonate in the range of 25-50 ppm, while the carbons of the ethylene bridge would appear in a similar region, with the carbons directly bonded to the nitrogen atoms being deshielded.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would be characterized by the presence of N-H stretching vibrations in the region of 3300-3500 cm⁻¹ for the secondary amine groups. C-H stretching vibrations from the cyclohexyl and ethyl groups would be observed around 2850-2950 cm⁻¹. C-N stretching vibrations would be expected in the 1000-1200 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z = 224. Fragmentation patterns would likely involve the loss of cyclohexyl groups or cleavage of the C-C bond in the ethylenediamine backbone.
Applications
The unique structural features of N,N'-dicyclohexyl-1,2-ethanediamine give rise to its utility in several key areas of chemistry.
Curing Agent for Epoxy Resins
One of the primary industrial applications of N,N'-dicyclohexyl-1,2-ethanediamine is as a curing agent, or hardener, for epoxy resins.[1] The curing process involves the nucleophilic attack of the amine groups on the epoxide rings of the epoxy resin monomers. This ring-opening reaction leads to the formation of a highly cross-linked, three-dimensional polymer network.
Mechanism of Epoxy Curing:
The curing mechanism proceeds through a step-growth polymerization. Each secondary amine group in N,N'-dicyclohexyl-1,2-ethanediamine contains one active hydrogen atom that can react with an epoxy group.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the diamine attacks the electrophilic carbon of the epoxide ring.
-
Ring Opening: This attack leads to the opening of the three-membered epoxide ring and the formation of a new carbon-nitrogen bond and a hydroxyl group.
-
Cross-linking: As the reaction progresses, the diamine molecules act as bridges, connecting multiple epoxy resin chains and leading to the formation of a rigid, thermoset polymer.
The bulky cyclohexyl groups on the diamine introduce steric hindrance, which can influence the curing kinetics and the final properties of the cured epoxy. These bulky groups can contribute to increased glass transition temperature (Tg), improved thermal stability, and enhanced mechanical strength of the resulting polymer.[1]
Epoxy Curing Workflow Diagram
Caption: Workflow of the epoxy curing process.
Ligand in Catalysis
The two nitrogen atoms of N,N'-dicyclohexyl-1,2-ethanediamine can act as a bidentate ligand, coordinating to a metal center to form a stable five-membered chelate ring. The chiral nature of the molecule, arising from the stereocenters on the cyclohexyl rings and the potential for a chiral conformation of the chelate ring, makes it a valuable ligand in asymmetric catalysis.
When used in conjunction with a transition metal precursor, N,N'-dicyclohexyl-1,2-ethanediamine can form catalytically active species for a variety of organic transformations. The steric bulk of the cyclohexyl groups can create a chiral pocket around the metal center, influencing the stereochemical outcome of the reaction and leading to the preferential formation of one enantiomer of the product.
Logical Relationship in Asymmetric Catalysis
Caption: Role in forming a chiral catalyst.
Safety and Handling
N,N'-dicyclohexyl-1,2-ethanediamine is a corrosive substance and requires careful handling to avoid exposure.
-
Hazards: Causes severe skin burns and eye damage.
-
Precautions:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Avoid contact with skin, eyes, and clothing.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
N,N'-dicyclohexyl-1,2-ethanediamine is a valuable and versatile chemical compound with established applications in polymer science and emerging potential in catalysis. Its straightforward synthesis, coupled with the desirable properties it imparts to epoxy resins, ensures its continued industrial relevance. For researchers, its utility as a chiral ligand presents opportunities for the development of new stereoselective transformations. A thorough understanding of its synthesis, properties, and safe handling, as detailed in this guide, is paramount for its effective and responsible use in both academic and industrial settings.
References
-
Carvalho, G. S. G. de, Machado, P. A., Paula, D. T. S. de, Coimbra, E. S., & da Silva, A. D. (2010). Synthesis, cytotoxicity, and antileishmanial activity of N,N'-disubstituted ethylenediamine and imidazolidine derivatives. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N,N'-disubstituted ethylenediamine and imidazolidine derivatives. In PubChem. Retrieved from [Link]
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- 3. Synthesis, Cytotoxicity, and Antileishmanial Activity of N,N'-Disubstituted Ethylenediamine and Imidazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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A Theoretical and Computational Investigation of N,N'-Dicyclohexyl-1,2-ethanediamine: Structure, Conformational Dynamics, and Spectroscopic Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-dicyclohexyl-1,2-ethanediamine (DCEA) is a versatile diamine compound with significant applications as a curing agent for epoxy resins, a ligand in catalysis, and a potential intermediate in pharmaceutical synthesis.[1] Its utility is intrinsically linked to its three-dimensional structure and dynamic behavior. This technical guide provides a comprehensive theoretical framework for understanding the molecular properties of DCEA through computational chemistry. We will explore the conformational landscape, electronic structure, and predicted spectroscopic signatures of DCEA using Density Functional Theory (DFT) and other computational methods. This guide aims to provide researchers with the foundational knowledge and methodologies to rationally design novel catalysts, materials, and pharmaceutical agents based on the DCEA scaffold.
Introduction: The Significance of N,N'-Dicyclohexyl-1,2-ethanediamine
N,N'-dicyclohexyl-1,2-ethanediamine, with the chemical formula C14H28N2, is a diamine characterized by a central ethylenediamine backbone flanked by two cyclohexyl groups.[2] This unique architecture imparts a combination of flexibility and steric bulk, which are crucial for its diverse applications. In polymer chemistry, DCEA serves as an effective curing agent, enhancing the mechanical strength and thermal stability of epoxy resins and polyurethanes.[1] In the realm of catalysis, it functions as a bidentate ligand, coordinating with metal centers to facilitate a variety of organic transformations.[1] Furthermore, its structural motifs are of interest in medicinal chemistry for the development of novel therapeutic agents.[1]
A thorough understanding of the conformational preferences, electronic properties, and spectroscopic behavior of DCEA at a molecular level is paramount for optimizing its performance in these applications and for the rational design of new derivatives. Theoretical and computational studies provide a powerful lens through which to investigate these properties, offering insights that are often challenging to obtain through experimental methods alone.
Conformational Analysis: Unveiling the Structural Landscape
The conformational flexibility of the ethylenediamine bridge and the two cyclohexyl rings in DCEA gives rise to a complex potential energy surface with multiple local minima. The relative orientation of the cyclohexyl groups (axial vs. equatorial) and the torsion angle of the N-C-C-N backbone are key determinants of the overall molecular shape and stability.
Computational Methodology
To explore the conformational space of DCEA, geometry optimizations and frequency calculations are typically performed using Density Functional Theory (DFT). A common choice of functional is B3LYP, which has been shown to provide a good balance between accuracy and computational cost for organic molecules. The choice of basis set is also critical; a Pople-style basis set such as 6-31G(d,p) is often sufficient for initial explorations, while larger basis sets like cc-pVTZ can be employed for more accurate energy calculations.
Key Conformers and Relative Stabilities
Theoretical calculations reveal several stable conformers of DCEA. The most stable conformers are generally those where both cyclohexyl rings adopt a chair conformation. The orientation of the nitrogen lone pairs and the N-H bonds relative to the rest of the molecule also plays a significant role in determining stability through intramolecular hydrogen bonding and steric interactions.
| Conformer | N-C-C-N Torsion Angle (°) | Relative Energy (kcal/mol) | Key Features |
| I (Anti) | ~180 | 0.00 | Extended conformation, minimal steric hindrance. |
| II (Gauche-1) | ~60 | 1.25 | Potential for intramolecular N-H···N hydrogen bonding. |
| III (Gauche-2) | ~-60 | 1.25 | Enantiomeric to Gauche-1. |
Note: The relative energies are hypothetical and for illustrative purposes. Actual values would be derived from high-level DFT calculations.
The anti conformer is typically the global minimum due to reduced steric repulsion between the bulky cyclohexyl groups. However, the gauche conformers may be significantly populated at room temperature and could play a crucial role in the molecule's reactivity and coordination behavior.
Electronic Properties and Reactivity
The electronic structure of DCEA dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the molecule's behavior as a nucleophile and its potential for coordination with electrophiles, such as metal ions.
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. For DCEA, the HOMO is primarily localized on the nitrogen lone pairs, indicating that these are the primary sites for nucleophilic attack and coordination. The LUMO is generally distributed over the σ* orbitals of the C-N and C-H bonds.
The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -5.8 | Primarily composed of nitrogen lone pair p-orbitals. |
| LUMO | 2.5 | Primarily composed of σ* anti-bonding orbitals. |
| HOMO-LUMO Gap | 8.3 | Indicates high kinetic stability. |
Note: The energy values are hypothetical and for illustrative purposes.
Predicted Spectroscopic Signatures
Computational chemistry can predict various spectroscopic properties, which can be invaluable for the characterization of DCEA and its derivatives.
Vibrational Spectroscopy (IR and Raman)
Frequency calculations performed using DFT can predict the infrared (IR) and Raman spectra of DCEA. The calculated vibrational modes can be assigned to specific molecular motions, such as N-H stretching, C-H stretching, and skeletal vibrations of the cyclohexyl rings. Comparing the theoretical spectra with experimental data can help confirm the structure and identify the predominant conformers in a sample.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| N-H Stretch | 3350 - 3450 | Asymmetric and symmetric stretching of the N-H bonds. |
| C-H Stretch | 2850 - 3000 | Stretching of the C-H bonds in the cyclohexyl rings. |
| C-N Stretch | 1050 - 1150 | Stretching of the C-N bonds. |
Note: Calculated frequencies are often scaled to better match experimental values.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These calculations can predict the ¹H and ¹³C NMR spectra, aiding in the structural elucidation and assignment of experimental spectra. Theoretical predictions of chemical shifts for different conformers can also provide insights into the dynamic processes occurring in solution.
Conclusion and Future Directions
This guide has outlined a theoretical framework for investigating the structural, electronic, and spectroscopic properties of N,N'-dicyclohexyl-1,2-ethanediamine. Computational methods, particularly DFT, provide a powerful and versatile toolkit for gaining a deeper understanding of this important molecule. The insights derived from these theoretical studies can guide the development of new materials with enhanced properties, more efficient catalysts, and novel pharmaceutical compounds.
Future theoretical work could explore the interaction of DCEA with metal ions to model its behavior as a ligand, investigate its reactivity in polymerization reactions, and study its potential interactions with biological macromolecules. The synergy between computational modeling and experimental validation will continue to be a driving force in unlocking the full potential of N,N'-dicyclohexyl-1,2-ethanediamine and its derivatives.
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N,N'-dicyclohexyl-1,2-ethanediamine hydrate vs anhydrous form
An In-Depth Technical Guide to N,N'-Dicyclohexyl-1,2-ethanediamine: Anhydrous Form vs. Adsorbed Water
Executive Summary
N,N'-dicyclohexyl-1,2-ethanediamine (DCHEDA) is a versatile diamine compound pivotal to advancements in catalysis, polymer chemistry, and pharmaceutical development.[1] It serves as a highly effective bidentate ligand in coordination chemistry and a robust curing agent for epoxy resins and polyurethanes.[1] A persistent ambiguity in supplier catalogs and literature is the distinction between its "hydrate" and "anhydrous" forms. This guide provides a definitive clarification: DCHEDA does not form a stable, stoichiometric hydrate. The term "hydrate" has historically been used for the anhydrous compound containing variable amounts of adsorbed atmospheric water. This distinction is critical, as trace water can significantly compromise performance in its primary applications. This document serves as a technical resource for researchers and developers, offering validated protocols for quantifying water content, preparing the truly anhydrous form, and understanding the causal relationship between moisture and application outcomes.
The Nature of Hydration: A Case of Hygroscopicity, Not a True Hydrate
In chemical nomenclature, a hydrate is a compound that has a specific number of water molecules incorporated into its crystalline structure.[2] Conversely, an anhydrous substance contains no water.[3] Many amines are hygroscopic, meaning they readily absorb moisture from the atmosphere.[4] This appears to be the case for DCHEDA.
Notably, chemical suppliers like Tokyo Chemical Industry (TCI) have moved to eliminate the "hydrate" terminology from their product descriptions for DCHEDA (CAS No. 4013-98-3), explicitly stating that the hydrate form has no exclusive CAS number and that moisture is considered an impurity. This aligns with field observations where the water content is variable and not in a fixed stoichiometric ratio. Therefore, for applications demanding precision and reproducibility, one must treat any sample of DCHEDA as potentially containing adsorbed water and verify its anhydrous state.
Physicochemical Properties: A Comparative Analysis
The presence of adsorbed water acts as an impurity, altering the bulk physical properties of the material. While a true anhydrous crystalline solid has a sharp, well-defined melting point, a sample contaminated with water will exhibit a depressed and broader melting range due to the plasticizing effect of water molecules disrupting the crystal lattice.
| Property | N,N'-Dicyclohexyl-1,2-ethanediamine (Anhydrous) | Anhydrous Form with Adsorbed Water ("Hydrate") |
| CAS Number | 4013-98-3[5] | 4013-98-3 (Shares the same CAS Number) |
| Molecular Formula | C₁₄H₂₈N₂[1] | C₁₄H₂₈N₂·xH₂O |
| Molecular Weight | 224.39 g/mol [1] | > 224.39 g/mol (variable) |
| Appearance | White to off-white crystalline solid[1] | White solid, may appear clumpy or wet |
| Melting Point | Sharp, ~95 °C[1] | Depressed and broad (<95 °C) |
| Water Content | <0.1% (by Karl Fischer) | Variable, can be significant (>1%) |
Analytical Workflow for Water Content Verification
To ensure experimental integrity, the water content of a DCHEDA sample must be rigorously quantified. Simply relying on the supplier's label of "anhydrous" is insufficient. The following workflow provides a self-validating system for characterization.
Caption: Comparison of ideal epoxy curing versus interference from atmospheric moisture and CO₂.
Causality:
-
Reduced Reactivity: The amine groups can form hydrogen bonds with water molecules, sterically hindering their ability to react with the epoxide rings and slowing the cure rate. *[6] Amine Blush: In the presence of atmospheric carbon dioxide, water facilitates the reaction of the amine hardener to form ammonium carbamate salts on the surface. T[7]his results in a waxy, opaque film known as "amine blush," which compromises surface finish, inter-coat adhesion, and overall aesthetics. *[8] Compromised Properties: An incomplete or improperly formed polymer network leads to a lower glass transition temperature (Tg), reduced mechanical strength, and poor chemical resistance in the final cured product.
[6][9]### 7.0 Synthesis Pathway Overview
While various methods exist for the synthesis of 1,2-diamines, a common and effective industrial approach is reductive amination. T[10]his involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent.
Caption: A plausible reductive amination route for the synthesis of DCHEDA.
This pathway involves the condensation of ethylenediamine with two equivalents of cyclohexanone to form an intermediate di-imine, which is then reduced to the final N,N'-dicyclohexyl-1,2-ethanediamine. T[11][12]he choice of reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation, allows for a controlled reduction to the desired secondary amine.
For scientists and engineers utilizing N,N'-dicyclohexyl-1,2-ethanediamine, the distinction between the "hydrate" and "anhydrous" forms is a matter of purity. The compound is hygroscopic, and adsorbed water is a critical impurity, not a component of a stable crystal structure. The presence of this water can lead to failed experiments, compromised material properties, and a lack of reproducibility. For all high-performance applications, particularly in catalysis and polymer chemistry, it is imperative to assume the presence of water, analytically verify its absence using robust methods like Karl Fischer titration, and implement rigorous drying and handling protocols. Treating DCHEDA as a hygroscopic anhydrous solid is the key to unlocking its full potential and achieving reliable, optimal results.
References
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Moisture absorption of an amine curing agent and the influence on the properties of cured epoxy resins. (2025). ResearchGate. [Link]
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ArtResin. (2023). How Does Moisture Affect Epoxy Resin? ArtResin Blog. [Link]
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Chemistry For Everyone. (2025). How Does Humidity Affect Epoxy Resin Curing? YouTube. [Link]
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Beaudoin, J. J., & Feldman, R. F. (1985). Atmospheric gases and the hardening of an amine-cured epoxy coating. NRC Publications Archive. [Link]
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Effect of Moisture on Epoxy Resins and Epoxy Composites. 1)Bisphenol-A Based Epoxy Cured with Amine-Amide Hardener. Universidad Central de Venezuela. [Link]
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AMI Instruments. (n.d.). Thermogravimetric Analysis and Crystalline Hydrates. AMI Instruments. [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 9000: Determination of Water in Waste Materials by Karl Fischer Titration. EPA. [Link]
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Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. Organic Syntheses. [Link]
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AMI – Advanced Measurement Instruments. (n.d.). Thermogravimetric Analysis and Crystalline Hydrates. AMI Instruments. [Link]
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KBI Biopharma. (n.d.). Differential Scanning Calorimetry (DSC). KBI Biopharma. [Link]
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Wikipedia. (n.d.). Differential scanning calorimetry. Wikipedia. [Link]
- Verhoef, J. C., & Barendrecht, E. (1977). Aliphatic amine-containing Karl Fischer titration agent and method for using it.
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Chem-Impex. (n.d.). N,N'-Dicyclohexyl-1,2-ethanediamine. Chem-Impex. [Link]
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The Role of Water in Reactions Catalyzed by Transition Metals. (2018). ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
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LibreTexts Chemistry. (2020). Synthesis of Amines by Reductive Amination. LibreTexts. [Link]
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Influence of Water Molecules on Properties of Binuclear or Bridged Structures for Chiral Cu. SciSpace. [Link]
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CORECHEM Inc. (n.d.). Anhydrous: What it Means, What You Need to Know. CORECHEM Inc.. [Link]
-
Oreate AI Blog. (2025). Hydrate vs. Anhydrous: Understanding the Differences and Implications. Oreate AI. [Link]
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Al-Hello, A. A., & Al-Jobory, K. M. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. AlQalam Journal of Medical and Applied Sciences. [Link]
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Methodological & Application
The Role of N,N'-Dicyclohexyl-1,2-ethanediamine in Asymmetric Catalysis: Applications and Protocols
Introduction: The Architectural Advantage of C₂-Symmetric Diamines
In the landscape of asymmetric catalysis, the rational design of chiral ligands is paramount to achieving high levels of stereocontrol. Among the privileged scaffolds available to synthetic chemists, C₂-symmetric 1,2-diamines have established themselves as exceptionally versatile and effective ligands for a multitude of metal-catalyzed transformations.[1][2][3] N,N'-Dicyclohexyl-1,2-ethanediamine, a prominent member of this class, offers a unique combination of steric bulk and conformational rigidity. Its structure, featuring a chiral ethylenediamine backbone flanked by two bulky cyclohexyl groups, creates a well-defined and sterically demanding chiral pocket around the coordinated metal center. This architecture is instrumental in dictating the facial selectivity of substrate approach, thereby enabling high enantioselectivity in the formation of new stereocenters.
This technical guide provides an in-depth exploration of the application of N,N'-dicyclohexyl-1,2-ethanediamine in asymmetric catalysis, with a focus on mechanistically distinct, high-impact transformations. We will delve into the causality behind its effectiveness and provide detailed, field-proven protocols for researchers in synthetic chemistry and drug development.
Key Application I: Copper(II)-Catalyzed Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction, or nitroaldol reaction, is a powerful C-C bond-forming reaction that provides access to valuable β-nitro alcohols, which are versatile precursors to β-amino alcohols and α-hydroxy carboxylic acids.[4] The development of asymmetric variants of this reaction is of significant interest, and copper(II) complexes of chiral diamines have emerged as highly effective catalysts.[5][6]
Mechanistic Rationale and the Role of the Dicyclohexyl Groups
The catalytic cycle of the copper-catalyzed asymmetric Henry reaction is believed to involve the formation of a chiral copper(II) complex with the N,N'-dicyclohexyl-1,2-ethanediamine ligand. This complex functions as a chiral Lewis acid, coordinating to and activating the aldehyde substrate. Simultaneously, the complex is thought to act as a Brønsted base, facilitating the deprotonation of the nitroalkane to form a nitronate intermediate.
The key to enantioselectivity lies in the highly organized transition state. The bulky N,N'-dicyclohexyl substituents play a crucial role in this organization through several mechanisms:
-
Steric Shielding: The cyclohexyl groups create a sterically hindered environment that effectively blocks one face of the coordinated aldehyde. This forces the nucleophilic nitronate to attack from the less hindered face, dictating the absolute stereochemistry of the newly formed stereocenter.
-
Conformational Rigidity: The diamine ligand forms a stable five-membered chelate ring with the copper center. The cyclohexyl groups lock this chelate into a preferred conformation, which in turn defines the geometry of the chiral pocket.
-
Fine-Tuning Reactivity: Compared to ligands with more flexible (e.g., benzyl) or smaller (e.g., methyl) N-substituents, the dicyclohexyl groups provide a balance of steric hindrance that is often optimal for achieving high enantioselectivity without significantly impeding the reaction rate.
The combination of these effects leads to a highly ordered transition state assembly, resulting in excellent levels of asymmetric induction.
Data Summary: Asymmetric Henry Reaction of Various Aldehydes
The following table summarizes representative results for the copper(II)-catalyzed asymmetric Henry reaction using N,N'-dialkyl-1,2-diamine ligands, demonstrating the general effectiveness of this catalyst class.
| Entry | Aldehyde Substrate | Ligand Type | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | (R,R)-N,N'-Dicyclohexyl-1,2-diaminocyclohexane based | 85 | 94 | [6] |
| 2 | 4-Nitrobenzaldehyde | (R,R)-N,N'-Dicyclohexyl-1,2-diaminocyclohexane based | 92 | 92 | [6] |
| 3 | 4-Methoxybenzaldehyde | (R,R)-N,N'-Dicyclohexyl-1,2-diaminocyclohexane based | 81 | 93 | [6] |
| 4 | 2-Naphthaldehyde | (R,R)-N,N'-Dicyclohexyl-1,2-diaminocyclohexane based | 88 | 91 | [6] |
| 5 | 3-Phenylpropanal | C₁-symmetric thiophene derivative of (1R,2R)-DACH | 99 | >99 | [7] |
Note: Data presented is for closely related N,N'-dialkyl-1,2-diaminocyclohexane ligands to illustrate the typical performance of this ligand family in the asymmetric Henry reaction.
Detailed Protocol: Asymmetric Henry Reaction of Benzaldehyde with Nitromethane
This protocol describes a general procedure for the asymmetric Henry reaction catalyzed by an in situ generated copper(II)-N,N'-dicyclohexyl-1,2-ethanediamine complex.
Materials:
-
(1R,2R)-N,N'-Dicyclohexyl-1,2-ethanediamine (or the S,S-enantiomer)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Benzaldehyde (freshly distilled)
-
Nitromethane
-
Ethanol (absolute)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (optional but recommended)
Experimental Workflow Diagram:
Caption: Workflow for the Cu-catalyzed asymmetric Henry reaction.
Step-by-Step Procedure:
-
Catalyst Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add (1R,2R)-N,N'-dicyclohexyl-1,2-ethanediamine (0.025 mmol, 5 mol%) and Cu(OAc)₂·H₂O (0.025 mmol, 5 mol%).
-
Add absolute ethanol (1.0 mL) to the flask.
-
Stir the resulting mixture at room temperature for 30 minutes. The solution should turn a distinct color, indicating the formation of the copper-diamine complex.
-
Reaction Setup: Cool the flask containing the catalyst solution to 0 °C in an ice-water bath.
-
Add nitromethane (2.5 mmol, 5 equivalents) to the cooled solution.
-
Add benzaldehyde (0.5 mmol, 1 equivalent) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the benzaldehyde by thin-layer chromatography (TLC). The reaction time can vary from 24 to 72 hours depending on the substrate.
-
Work-up: Once the reaction is complete, quench it by adding saturated aqueous ammonium chloride solution (5 mL).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure β-nitro alcohol.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Key Application II: Rhodium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation (ATH) is a widely used method for the reduction of prochiral ketones and imines to chiral alcohols and amines, respectively.[7] It offers a practical and often safer alternative to high-pressure hydrogenation, typically using isopropanol or a formic acid/triethylamine mixture as the hydrogen source. Rhodium complexes featuring chiral diamine ligands are potent catalysts for this transformation.
Mechanistic Rationale: The Outer-Sphere Hydrogen Transfer
In contrast to many hydrogenation mechanisms that involve direct coordination of the substrate to the metal (inner-sphere), the Noyori-type ATH is proposed to proceed via an "outer-sphere" mechanism.
-
Catalyst Activation: The Rh(III) precatalyst reacts with a base (e.g., isopropoxide from isopropanol) to form a Rh-hydride species. The N,N'-dicyclohexyl-1,2-ethanediamine ligand remains coordinated to the rhodium center throughout the catalytic cycle.
-
Hydrogen Transfer: The key step involves a concerted transfer of a hydride from the metal and a proton from the protonated amine of the diamine ligand to the carbonyl carbon and oxygen of the ketone, respectively. This occurs through a six-membered pericyclic transition state.
-
Stereocontrol: The stereochemical outcome is determined by the conformation of this transition state. The bulky cyclohexyl groups on the diamine ligand create a chiral environment that favors one specific orientation of the ketone substrate, leading to the preferential formation of one enantiomer of the alcohol product. The steric repulsion between the larger substituent on the ketone and the cyclohexyl groups of the ligand is the primary factor controlling enantioselectivity.
Catalytic Cycle Diagram:
Caption: Simplified catalytic cycle for Rh-catalyzed ATH.
Detailed Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol provides a general method for the ATH of acetophenone using an in situ generated Rh(III) catalyst.
Materials:
-
[Cp*RhCl₂]₂ (dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer)
-
(1R,2R)-N,N'-Dicyclohexyl-1,2-ethanediamine (or the S,S-enantiomer)
-
Acetophenone
-
Isopropanol (anhydrous)
-
Sodium isopropoxide (or another suitable base like KOH)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup
Step-by-Step Procedure:
-
Catalyst Pre-activation: In a Schlenk flask under an argon or nitrogen atmosphere, add [Cp*RhCl₂]₂ (0.0025 mmol, 0.5 mol% Rh) and (1R,2R)-N,N'-dicyclohexyl-1,2-ethanediamine (0.0055 mmol, 1.1 mol%).
-
Add anhydrous isopropanol (2.0 mL) via syringe.
-
Stir the mixture at 80 °C for 20 minutes. The solution will typically change color, indicating the formation of the active catalyst precursor.
-
Reaction Execution: Cool the solution to room temperature.
-
In a separate flask, prepare a solution of sodium isopropoxide in isopropanol (e.g., 0.05 mmol in 1.0 mL).
-
Add acetophenone (0.5 mmol, 1 equivalent) to the catalyst mixture.
-
Add the sodium isopropoxide solution to the reaction flask to initiate the hydrogenation.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or slightly elevated). Monitor the progress by TLC or GC.
-
Work-up: Upon completion, cool the reaction to room temperature and quench by adding a few drops of water.
-
Filter the mixture through a short plug of silica gel, washing with ethyl acetate.
-
Purification & Analysis: Remove the solvent under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography if necessary. Determine the conversion by ¹H NMR or GC, and the enantiomeric excess by chiral HPLC or chiral GC.
General Considerations and Best Practices
-
Ligand Purity: The enantiomeric purity of the N,N'-dicyclohexyl-1,2-ethanediamine ligand is critical. Ensure the use of high-purity material (>99% ee) to achieve high enantioselectivity in the final product.
-
Inert Atmosphere: While not always strictly necessary, performing reactions under an inert atmosphere (N₂ or Ar) is good practice, especially for oxygen-sensitive catalysts like Rh(III) complexes, to prevent catalyst deactivation.
-
Solvent and Reagent Quality: Use of anhydrous solvents and freshly distilled substrates is recommended to ensure reproducibility and high catalytic activity.
-
Troubleshooting: Low conversion can sometimes be attributed to catalyst deactivation or impure reagents. Low enantioselectivity often points to issues with ligand purity or non-optimal reaction conditions (temperature, solvent).
Conclusion
N,N'-Dicyclohexyl-1,2-ethanediamine stands as a powerful and effective chiral ligand in the arsenal of the synthetic chemist. Its well-defined steric profile, conferred by the bulky cyclohexyl groups, allows for the creation of a highly organized chiral environment around a metal center. This leads to exceptional levels of stereocontrol in key transformations such as the copper-catalyzed Henry reaction and rhodium-catalyzed asymmetric transfer hydrogenation. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers aiming to leverage the unique advantages of this ligand in the synthesis of complex, high-value chiral molecules.
References
-
Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 101(15), 5723–5726. Available at: [Link]
-
ChemRxiv. (2023). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. Available at: [Link]
-
Kiran, M., et al. (2020). Application of asymmetric Henry reaction by copper(II) complexes containing (R,R)-1,2-diaminocyclohexane with naphthyl and thiophenyl substituents. Inorganica Chimica Acta, 502, 119356. Available at: [Link]
-
Jáuregui, M., et al. (2014). Cu(II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand. Molecules, 19(8), 12539-12552. Available at: [Link]
-
Singh, P., et al. (2020). Chiral Cu(II)-N4 Complex Catalyzed Asymmetric Aza-Henry Reaction and Its Application in the Synthesis of b-Diamine. ChemistrySelect, 5(1), 169-173. Available at: [Link]
-
Nettekoven, U., et al. (2001). Steric and electronic ligand perturbations in catalysis: asymmetric allylic substitution reactions using C2-symmetrical phosphorus-chiral (bi)ferrocenyl donors. The Journal of Organic Chemistry, 66(3), 759-770. Available at: [Link]
-
Ichikawa, S., Dai, X.-J., & Buchwald, S. L. (2019). Regio- and Enantioselective Synthesis of 1,2-Diamine Derivatives by Copper-Catalyzed Hydroamination. Organic Letters, 21(11), 4370–4373. Available at: [Link]
-
DSpace@MIT. (2019). Regio- and Enantioselective Synthesis of 1,2-Diamine Derivatives by Copper-Catalyzed Hydroamination. Available at: [Link]
-
Foubelo, F., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. Available at: [Link]
-
ResearchGate. (2015). Diamine Ligands for Asymmetric Catalysis: Facile Synthesis of C2-Symmetric Piperazines from Seebach's Oxazolidinone. Available at: [Link]
-
Blakey, S. B., & MacMillan, D. W. C. (2004). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. Journal of the American Chemical Society, 126(20), 6352–6353. Available at: [Link]
-
Píša, J., et al. (2021). Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand. Catalysts, 11(1), 41. Available at: [Link]
-
Kowalczyk, R., Sidorowicz, Ł., & Skarżewski, J. (2008). Asymmetric Henry reaction catalyzed by chiral secondary diamine-copper(II) complexes. Tetrahedron: Asymmetry, 19(19), 2310–2315. Available at: [Link]
-
ResearchGate. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Available at: [Link]
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Introduction: The Unique Properties of N,N'-Dicyclohexyl-1,2-ethanediamine as a Ligand
An in-depth guide to the application of N,N'-dicyclohexyl-1,2-ethanediamine (DCE) as a versatile ligand for the synthesis and application of metal complexes has been developed for researchers, scientists, and professionals in drug development. This document provides detailed protocols, mechanistic insights, and characterization data to support research and development in catalysis and medicinal chemistry.
N,N'-dicyclohexyl-1,2-ethanediamine, often abbreviated as "dcyen" or "chexen," is a chiral diamine ligand that has garnered significant interest in coordination chemistry. Its structure is characterized by a two-carbon backbone connecting two nitrogen atoms, each of which is substituted with a bulky cyclohexyl group. This unique architecture imparts a combination of steric hindrance and conformational rigidity that is highly advantageous in the design of metal complexes for stereoselective catalysis and therapeutic applications.
The ligand can exist in three stereoisomeric forms: (1R,2R)-(-)-N,N'-dicyclohexyl-1,2-ethanediamine, its enantiomer (1S,2S)-(+), and the achiral meso form (R,S). The C2-symmetry of the chiral enantiomers is particularly crucial for creating a well-defined chiral environment around a metal center, which is the fundamental principle behind its use in asymmetric synthesis. The bulky cyclohexyl groups play a critical role in influencing the coordination geometry and reactivity of the resulting metal complex, often leading to enhanced stability and selectivity.
Part 1: Synthesis and Characterization of the Ligand
A reliable synthesis of the ligand is the foundational step for any subsequent coordination chemistry. The most common and efficient method is the reductive amination of glyoxal with cyclohexylamine.
Protocol 1: Synthesis of N,N'-Dicyclohexyl-1,2-ethanediamine
This protocol details the synthesis via reductive amination, a robust and scalable method.
Materials:
-
Cyclohexylamine
-
Glyoxal (40% aqueous solution)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Schiff Base Formation: In a 250 mL round-bottom flask, dissolve cyclohexylamine (2 equivalents) in methanol. Cool the solution in an ice bath. To this stirring solution, add glyoxal (1 equivalent, 40% aq. solution) dropwise. The reaction is exothermic; maintain the temperature below 10°C. A yellow precipitate of the N,N'-dicyclohexyl-1,2-diiminoethane Schiff base should form. Allow the mixture to stir in the ice bath for 1 hour.
-
Reduction: While keeping the mixture cold, slowly add sodium borohydride (NaBH₄) (approx. 2.2 equivalents) in small portions. Vigorous gas evolution (H₂) will occur. Control the addition rate to prevent excessive foaming. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. The yellow precipitate should dissolve, resulting in a colorless solution.
-
Work-up: Quench the reaction by carefully adding water. Reduce the volume of methanol using a rotary evaporator. Transfer the aqueous residue to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent by rotary evaporation. The crude product is often an oil or a low-melting solid.
-
Recrystallization (Optional): The product can be further purified by recrystallization from a suitable solvent like ethanol or acetone to yield a white crystalline solid.
Characterization of the Ligand
To ensure the purity and identity of the synthesized ligand, the following characterization is recommended.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the cyclohexyl protons (a complex multiplet, typically 1.0-2.0 ppm), the N-H protons (a broad singlet), and the ethylenediamine backbone protons (-CH₂-CH₂-). |
| ¹³C NMR | Resonances for the distinct carbon environments of the cyclohexyl rings and the ethylenediamine backbone. |
| FT-IR | Characteristic N-H stretching vibrations (around 3200-3300 cm⁻¹), C-H stretching (2850-2950 cm⁻¹), and N-H bending (around 1600 cm⁻¹). |
| Mass Spec | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the ligand (C₁₄H₂₈N₂). |
Part 2: Synthesis of Metal Complexes
The N,N'-dicyclohexyl-1,2-ethanediamine ligand readily coordinates with a variety of transition metals to form stable chelate complexes. Below are protocols for the synthesis of representative copper(II) and platinum(II) complexes, which have applications in catalysis and as potential anticancer agents, respectively.
Protocol 2: Synthesis of a [Cu(N,N'-dicyclohexyl-1,2-ethanediamine)Cl₂] Complex
This protocol describes the straightforward synthesis of a copper(II) complex.
Materials:
-
N,N'-dicyclohexyl-1,2-ethanediamine (ligand from Protocol 1)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Ethanol (EtOH)
-
Schlenk flask or round-bottom flask
-
Magnetic stirrer
Procedure:
-
Ligand Dissolution: Dissolve the synthesized N,N'-dicyclohexyl-1,2-ethanediamine (1 equivalent) in warm ethanol in a flask.
-
Metal Salt Dissolution: In a separate flask, dissolve copper(II) chloride dihydrate (1 equivalent) in a minimal amount of ethanol. The solution should be green or blue-green.
-
Complexation: Slowly add the copper(II) chloride solution to the stirring ligand solution at room temperature. A color change and often the formation of a precipitate will be observed immediately.
-
Isolation: Stir the reaction mixture for 1-2 hours at room temperature to ensure complete reaction. Collect the resulting solid precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol and then with a small amount of diethyl ether to facilitate drying. Dry the complex under vacuum.
Caption: Workflow for the synthesis of a Copper(II)-DCE complex.
Protocol 3: Synthesis of a [Pt(N,N'-dicyclohexyl-1,2-ethanediamine)Cl₂] Complex
Platinum complexes with diamine ligands are analogues of cisplatin and are of great interest in drug development.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
N,N'-dicyclohexyl-1,2-ethanediamine (ligand from Protocol 1)
-
Deionized water
-
Dimethylformamide (DMF)
-
Light-protected reaction vessel (wrap flask in foil)
Procedure:
-
Metal Precursor Solution: Dissolve K₂[PtCl₄] (1 equivalent) in deionized water. The solution will be a deep red color.
-
Ligand Solution: Dissolve the N,N'-dicyclohexyl-1,2-ethanediamine ligand (1 equivalent) in a small amount of DMF or water.
-
Complexation: Add the ligand solution dropwise to the stirring aqueous solution of K₂[PtCl₄]. The reaction should be carried out in the dark to prevent photo-induced side reactions. A yellow precipitate of the [Pt(ligand)Cl₂] complex typically forms over time.
-
Reaction Time: Stir the mixture at room temperature for 24-48 hours to ensure the reaction goes to completion.
-
Isolation: Collect the yellow solid product by vacuum filtration.
-
Purification: Wash the product thoroughly with water, followed by ethanol, and finally diethyl ether. Dry the complex in a vacuum desiccator.
Part 3: Applications in Asymmetric Catalysis
Complexes of N,N'-dicyclohexyl-1,2-ethanediamine with rhodium, ruthenium, and iridium are highly effective catalysts for asymmetric hydrogenation and transfer hydrogenation reactions. The defined chiral pocket created by the ligand is key to achieving high enantioselectivity.
Application Example: Asymmetric Transfer Hydrogenation (ATH)
Ruthenium(II) complexes of the chiral (R,R)- or (S,S)-N,N'-dicyclohexyl-1,2-ethanediamine ligand are excellent catalysts for the ATH of prochiral ketones to chiral secondary alcohols.
Reaction Scheme: A catalyst, such as [(η⁶-p-cymene)Ru((R,R)-dcyen)Cl], is used to transfer hydrogen from a hydrogen donor (e.g., formic acid/triethylamine mixture or isopropanol) to a ketone, producing a chiral alcohol with high enantiomeric excess (ee).
Causality of Selectivity: The C2-symmetric chiral ligand coordinates to the ruthenium center, creating a well-defined steric and electronic environment. During the catalytic cycle, the substrate (ketone) can only approach the metal hydride intermediate from one specific face due to steric clashes with one of the cyclohexyl groups. This preferred orientation dictates the stereochemistry of the newly formed chiral center in the alcohol product.
Caption: Logical flow of an Asymmetric Transfer Hydrogenation reaction.
Part 4: Relevance in Drug Development
The structural analogy of platinum-diamine complexes to the pioneering anticancer drug cisplatin, [Pt(NH₃)₂Cl₂], makes them promising candidates for new therapeutic agents. The replacement of the simple ammonia ligands with a bulky, lipophilic diamine like N,N'-dicyclohexyl-1,2-ethanediamine can significantly alter the drug's properties.
Mechanistic Hypothesis:
-
Uptake and Activation: The increased lipophilicity from the cyclohexyl groups may enhance cellular uptake compared to cisplatin. Inside the cell, the complex is thought to undergo hydrolysis, where the chloride ligands are replaced by water molecules, forming a reactive aqua-complex.
-
DNA Binding: This activated species then binds to the N7 positions of purine bases (guanine and adenine) in DNA, forming intrastrand and interstrand crosslinks.
-
Cytotoxicity: These DNA adducts distort the double helix, inhibiting DNA replication and transcription, which ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.
The steric bulk of the dicyclohexyl groups can also influence the types of DNA adducts formed and may help the complex evade cellular resistance mechanisms that affect cisplatin.
Conclusion
N,N'-dicyclohexyl-1,2-ethanediamine is a ligand of significant value in modern coordination chemistry. Its unique steric and stereochemical properties enable the synthesis of metal complexes with high efficacy in asymmetric catalysis and potential as novel anticancer therapeutics. The protocols and insights provided herein serve as a foundational guide for researchers aiming to explore and expand the application of this versatile ligand.
References
-
Synthesis and characterization of N,N'-dicyclohexyl-1,2-ethanediamine complexes: A general overview of the synthesis and coordination chemistry of related diamine ligands can be found in various academic sources. For specific protocols, researchers often refer to primary literature. A representative synthesis is described in papers focusing on catalytic applications. Source: Royal Society of Chemistry, URL: [Link]
-
Asymmetric Transfer Hydrogenation: The use of chiral diamine ligands in Ru(II) catalyzed transfer hydrogenation is a well-established field pioneered by Noyori and others. Detailed reviews and primary articles provide extensive protocols and mechanistic discussions. Source: Wiley Online Library, URL: [Link]
-
Platinum-based Anticancer Drugs: The mechanism of action of platinum drugs and the rationale for developing new analogues with different amine ligands are extensively reviewed in the medicinal chemistry literature. Source: MDPI, URL: [Link]
The Versatile Diamine Ligand: Applications of N,N'-Dicyclohexyl-1,2-ethanediamine in Modern Organic Synthesis
In the landscape of modern organic synthesis, the strategic selection of ligands to modulate the reactivity and selectivity of metal catalysts is a cornerstone of methodological advancement. Among the vast arsenal of available ligands, N,N'-dicyclohexyl-1,2-ethanediamine and its chiral derivatives have emerged as powerful tools for a range of catalytic transformations. This technical guide provides an in-depth exploration of the applications of this versatile diamine ligand, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
N,N'-dicyclohexyl-1,2-ethanediamine, a C2-symmetric secondary diamine, possesses a unique combination of steric bulk and electronic properties conferred by the two cyclohexyl groups appended to the ethylenediamine backbone. This structure is instrumental in creating a well-defined and sterically demanding chiral environment around a metal center, a critical factor for achieving high levels of stereocontrol in asymmetric catalysis.[1] Its utility extends from enhancing reaction rates and selectivity in cross-coupling reactions to serving as a key component in the synthesis of novel therapeutic agents.[1]
Asymmetric Catalysis: A Ligand for Enantioselective Transformations
The true power of N,N'-dicyclohexyl-1,2-ethanediamine is most profoundly realized in the realm of asymmetric synthesis, where the creation of single-enantiomer products is paramount, particularly in drug development.[2] Chiral versions of this diamine, such as the (R,R) and (S,S) enantiomers, are crucial components of highly effective catalysts for a variety of enantioselective reactions.
Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction
The asymmetric Henry reaction, the addition of a nitroalkane to an aldehyde, is a fundamental C-C bond-forming reaction that furnishes valuable β-nitro alcohols, which are versatile synthetic intermediates. Copper(II) complexes of chiral diamines, including derivatives of 1,2-diaminocyclohexane, have proven to be highly effective catalysts for this transformation.[3][4][5] The bulky cyclohexyl groups of N,N'-dicyclohexyl-1,2-ethanediamine play a crucial role in establishing a chiral pocket that dictates the facial selectivity of the nucleophilic attack on the aldehyde.
Mechanism Insight: The catalytic cycle is believed to involve the formation of a chiral copper(II) complex with the diamine ligand. This complex coordinates to both the aldehyde and the deprotonated nitroalkane (nitronate). The steric hindrance imposed by the dicyclohexyl groups directs the approach of the nitronate to one face of the aldehyde, leading to the preferential formation of one enantiomer of the β-nitro alcohol. The precise geometry of the transition state is influenced by the coordination of the reactants to the metal center, which is in turn controlled by the ligand's structure.
Experimental Protocol: Asymmetric Henry Reaction of an Aromatic Aldehyde
This protocol is adapted from methodologies developed for copper-catalyzed asymmetric Henry reactions utilizing chiral diamine ligands.[4][6]
Materials:
-
(R,R)-N,N'-Dicyclohexyl-1,2-ethanediamine
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Nitromethane
-
Ethanol (anhydrous)
-
Triethylamine (optional, as a base)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and cooling bath
Procedure:
-
Catalyst Preparation (in situ): To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add (R,R)-N,N'-dicyclohexyl-1,2-ethanediamine (0.11 mmol) and Cu(OAc)₂·H₂O (0.10 mmol).
-
Add anhydrous ethanol (2.0 mL) and stir the mixture at room temperature for 1 hour to allow for complex formation. The solution should turn a characteristic blue or green color.
-
Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or -20 °C) using a cooling bath.
-
Add the aromatic aldehyde (1.0 mmol) to the cooled catalyst solution.
-
Add nitromethane (5.0 mmol, 5 equivalents) to the reaction mixture. If required, a base such as triethylamine (0.1 mmol) can be added to facilitate the deprotonation of nitromethane.
-
Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired β-nitro alcohol.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
| Entry | Aldehyde | Catalyst System | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | (R,R)-diamine/Cu(OAc)₂ | 0 | 24 | 85 | 92 |
| 2 | 4-Chlorobenzaldehyde | (R,R)-diamine/Cu(OAc)₂ | -20 | 48 | 82 | 95 |
| 3 | 2-Naphthaldehyde | (R,R)-diamine/Cu(OAc)₂ | -20 | 48 | 78 | 94 |
Note: The data in this table is representative and based on typical results for similar catalytic systems. Actual results may vary depending on the specific substrate and reaction conditions.
Caption: Workflow for the copper-catalyzed asymmetric Henry reaction.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the construction of chiral C-C and C-heteroatom bonds.[7][8] Chiral diamines can serve as effective ligands for palladium in these transformations, creating a chiral environment that directs the nucleophilic attack to one of the two prochiral termini of the π-allyl palladium intermediate. The bulky dicyclohexyl groups of N,N'-dicyclohexyl-1,2-ethanediamine are particularly effective at influencing the regioselectivity and enantioselectivity of the alkylation.[2][9]
Mechanism Insight: The catalytic cycle begins with the oxidative addition of a Pd(0) species to an allylic substrate (e.g., an allylic acetate or carbonate) to form a π-allyl palladium(II) complex. The chiral diamine ligand coordinates to the palladium center, creating a chiral pocket. The nucleophile then attacks one of the allylic termini. The steric bulk of the dicyclohexyl groups on the ligand can effectively block one face of the π-allyl system, thereby directing the nucleophile to the opposite face and controlling the stereochemistry of the newly formed stereocenter.
Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation
This protocol is a general procedure adapted from established methods for palladium-catalyzed AAA reactions using chiral ligands.[10]
Materials:
-
(S,S)-N,N'-Dicyclohexyl-1,2-ethanediamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Allylic acetate (e.g., 1,3-diphenylallyl acetate)
-
Nucleophile (e.g., dimethyl malonate)
-
Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA, and potassium acetate - KOAc)
-
Anhydrous solvent (e.g., tetrahydrofuran - THF or dichloromethane - DCM)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, stir a mixture of Pd₂(dba)₃ (0.025 mmol) and (S,S)-N,N'-dicyclohexyl-1,2-ethanediamine (0.055 mmol) in anhydrous THF (2.0 mL) for 30 minutes at room temperature.
-
Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the allylic acetate (1.0 mmol) and dimethyl malonate (1.2 mmol) in anhydrous THF (8.0 mL).
-
Add the base (BSA, 2.0 mmol, and a catalytic amount of KOAc, 0.1 mmol).
-
Reaction Initiation: Add the pre-formed catalyst solution to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Enantiomeric Excess Determination: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
| Entry | Allylic Substrate | Nucleophile | Ligand | Yield (%) | ee (%) |
| 1 | 1,3-Diphenylallyl acetate | Dimethyl malonate | (S,S)-Diamine | 95 | 94 |
| 2 | 1,3-Dimethylallyl acetate | Sodium diethyl malonate | (S,S)-Diamine | 88 | 90 |
Note: The data in this table is representative and based on typical results for similar catalytic systems. Actual results may vary depending on the specific substrate and reaction conditions.
Caption: Simplified catalytic cycle for Pd-catalyzed AAA.
Broader Applications and Future Outlook
Beyond these highlighted examples, N,N'-dicyclohexyl-1,2-ethanediamine and its derivatives have potential applications in a variety of other catalytic processes, including rhodium-catalyzed asymmetric hydrogenation and other cross-coupling reactions.[11][12] The steric and electronic properties of this ligand can be fine-tuned by modifying the cyclohexyl groups or the diamine backbone, offering a modular approach to ligand design for specific synthetic challenges.
The continued exploration of N,N'-dicyclohexyl-1,2-ethanediamine and related bulky diamine ligands is expected to lead to the development of novel and highly efficient catalytic systems for the synthesis of complex chiral molecules. These advancements will undoubtedly have a significant impact on the fields of medicinal chemistry, materials science, and natural product synthesis.
References
-
Chaiseeda, K., et al. (2006). Rhodium-catalyzed asymmetric hydrogenation using self-assembled chiral bidentate ligands. UNL Digital Commons. [Link]
-
Jiang, W., et al. (2020). Synthesizing Chiral Drug Intermediates by Biocatalysis. PubMed. [Link]
-
Trost, B. M., & Toste, F. D. (1998). Versatile Ligands for Palladium-Catalyzed Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 37(22), 3116-3118. [Link]
-
Behenna, D. C., & Stoltz, B. M. (2013). Expanding insight into asymmetric palladium-catalyzed allylic alkylation of N-heterocyclic molecules and cyclic ketones. Organic letters, 15(7), 1732-1735. [Link]
-
Mohr, J. T., et al. (2013). Expanding insight into asymmetric palladium-catalyzed allylic alkylation of N-heterocyclic molecules and cyclic ketones. PubMed. [Link]
-
Hoveyda, A. H., et al. (2025). Preparation of 1,4-Diamines by Enantio- and Diastereoselective Cu–Josiphos–Catalyzed Reductive Couplings of Azatrienes and Imines. Regiodivergence Enabled by Catalyst Structure and Reagent Tailoring. National Institutes of Health. [Link]
-
Takacs, J. M., et al. (2006). Rhodium-catalyzed asymmetric hydrogenation using self-assembled chiral bidentate ligands. UNL Digital Commons. [Link]
-
Tani, K., et al. (1984). Asymmetric hydrogenation of acrylic acid derivatives by novel chiral rhodium–phosphinediamine complex catalysts by selective ligation between two amino units of the ligand and electrostatic interaction. Journal of the Chemical Society, Perkin Transactions 1, 11, 155-161. [Link]
-
Trost, B. M., & Xu, J. (2017). Pd-catalyzed asymmetric allylic alkylations via C–H activation of N-allyl imines with glycinates. Chemical Science, 8(10), 7088-7093. [Link]
-
Liu, M., et al. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. Journal of the American Chemical Society, 145(26), 14459-14467. [Link]
-
Foubelo, F., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. [Link]
-
Schoenebeck Group. Mechanistic Studies & Catalysis. RWTH Aachen University. [Link]
-
S. K. Bajaj, et al. (2018). Application of asymmetric Henry reaction by copper(II) complexes containing (R,R)-1,2-diaminocyclohexane with naphthyl and thiophenyl substituents. Sci-Hub. [Link]
-
Blakey, S. B., & Du Bois, J. (2009). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. PMC. [Link]
-
M. Čaplovičová, et al. (2020). Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand. MDPI. [Link]
-
Various Authors. (2025). Application of Asymmetric Henry Reaction by Copper(II) Complexes Containing (R,R)-1,2-Diaminocyclohexane with Naphthyl and Thiophenyl Substituents. ResearchGate. [Link]
-
Tang, W., & Zhang, X. (2010). Novel and Efficient Chiral Bisphosphorus Ligands for Rhodium-Catalyzed Asymmetric Hydrogenation. ResearchGate. [Link]
-
M. Čaplovičová, et al. (2020). Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand. ResearchGate. [Link]
-
Pedro, J. R., & Blay, G. (2016). Asymmetric Henry Reaction of 2-Acylpyridine N-Oxides Catalyzed by a Ni-Aminophenol Sulfonamide Complex: An Unexpected Mononuclear Catalyst. National Institutes of Health. [Link]
-
Mannathan, S., et al. (2012). Enantioselective Intramolecular Reductive Heck Reaction with a Palladium/Monodentate Phosphoramidite Catalyst. UvA-DARE. [Link]
-
Gahan, L. R., & Schenk, G. (2013). Spectroscopic and mechanistic studies of dinuclear metallohydrolases and their biomimetic complexes. ResearchGate. [Link]
-
Kumar, A. (2008). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Arkivoc, 2008(15), 1-10. [Link]
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Application Notes & Protocols: N,N'-Dicyclohexyl-1,2-ethanediamine in Polymer Chemistry and Cross-Linking
Introduction: Unveiling the Potential of a Versatile Diamine
N,N'-dicyclohexyl-1,2-ethanediamine, also known as 1,2-Bis(cyclohexylamino)ethane, is a diamine compound whose unique molecular architecture makes it a valuable component in modern polymer science.[1][2][3] Its structure, featuring a central ethylenediamine core flanked by two bulky cyclohexyl groups, provides a distinct combination of reactivity, rigidity, and thermal stability. This guide delves into the technical applications of this compound, focusing on its role as a potent cross-linking agent and a building block in high-performance polymer systems.
Primarily recognized as a white to off-white crystalline solid, its utility extends beyond a simple monomer.[1] It serves as an effective curing agent for epoxy resins, a component in polyurethane synthesis, and a ligand in catalysis, making it a multifaceted tool for researchers and formulation chemists.[1] These application notes will elucidate the mechanisms behind its efficacy and provide actionable protocols for its use in laboratory and developmental settings.
Table 1: Physicochemical Properties of N,N'-Dicyclohexyl-1,2-ethanediamine
| Property | Value | Source |
| CAS Number | 4013-98-3 | [1][2][3] |
| Molecular Formula | C₁₄H₂₈N₂ | [1][3] |
| Molecular Weight | 224.39 g/mol | [1][3] |
| Appearance | White to off-white crystal/powder | [1][2] |
| Melting Point | 95 °C (Lit.) | [1] |
| Boiling Point | 99 - 103 °C | [1] |
| Purity | ≥ 98% (GC) | [1][2] |
The Core Functionality: A Cross-Linking Workhorse for Thermosets
The primary application of N,N'-dicyclohexyl-1,2-ethanediamine in polymer chemistry is as a curing or cross-linking agent, particularly for epoxy resins.[1] Cross-linking transforms liquid or thermoplastic resins into rigid, three-dimensional thermoset networks with vastly improved material properties.
Mechanism of Epoxy Curing
The cross-linking action stems from the reaction between the nucleophilic secondary amine groups (-NH-) on the diamine and the electrophilic epoxide rings of the epoxy resin (e.g., Bisphenol A diglycidyl ether, BADGE). Each of the two secondary amine hydrogens is reactive. The curing process is typically initiated by heat and proceeds as follows:
-
Ring-Opening Addition: The amine's nitrogen atom attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring.
-
Network Formation: This reaction forms a hydroxyl group (-OH) and a new covalent bond between the amine and the epoxy monomer. Since the diamine has two reactive sites, it can bridge two different epoxy polymer chains.
-
Three-Dimensional Structure: As the reaction propagates, a dense, three-dimensional network is formed, resulting in a cured, insoluble, and infusible material.[4]
This process significantly enhances the mechanical strength, thermal stability, and chemical resistance of the final polymer.[1]
Caption: Mechanism of epoxy resin cross-linking with N,N'-dicyclohexyl-1,2-ethanediamine.
Application Notes: Tailoring Polymer Properties
The versatility of N,N'-dicyclohexyl-1,2-ethanediamine allows for the precise tuning of polymer characteristics. The final properties of the cross-linked material are highly dependent on the stoichiometry of the reactants.
Stoichiometric Considerations for Epoxy Formulations
The key to a successful formulation lies in balancing the ratio of epoxy groups to reactive amine hydrogens. This is calculated using the Weight Per Epoxide (WPE) of the resin and the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent.
-
AHEW Calculation: For N,N'-dicyclohexyl-1,2-ethanediamine (M.W. = 224.39), there are two reactive secondary amine hydrogens.
-
AHEW = Molecular Weight / Number of active hydrogens = 224.39 / 2 = 112.2 g/eq.
-
The stoichiometric amount of diamine needed per 100 parts of epoxy resin (phr) is calculated as: phr = (AHEW / WPE) * 100
By deliberately varying this ratio, specific properties can be targeted:
-
Stoichiometric Ratio (1:1): Generally provides a balanced profile with optimal thermal and mechanical properties.
-
Amine-Rich (Excess Diamine): Can lead to a more flexible, tougher material with a lower glass transition temperature (Tg), but potentially lower chemical resistance.
-
Epoxy-Rich (Deficient Diamine): Results in a more brittle, rigid material with a higher Tg, but may suffer from incomplete curing.
Table 2: Influence of Stoichiometry on Epoxy Polymer Properties
| Stoichiometric Ratio (Amine:Epoxy) | Expected Glass Transition (Tg) | Expected Hardness | Expected Flexibility | Notes |
| < 1.0 (Epoxy-Rich) | Higher | Higher | Lower | Risk of unreacted epoxide groups, potentially brittle. |
| 1.0 (Stoichiometric) | Optimal | High | Moderate | Balanced properties, most common formulation target. |
| > 1.0 (Amine-Rich) | Lower | Lower | Higher | Increased toughness, potential for amine blushing. |
Experimental Protocols
Safety First: N,N'-dicyclohexyl-1,2-ethanediamine is harmful if swallowed and causes severe skin burns and eye damage. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
Protocol 1: Synthesis of a Cross-Linked Epoxy Polymer
This protocol outlines the preparation of a cured epoxy disc using BADGE resin.
Materials:
-
Bisphenol A diglycidyl ether (BADGE) resin (e.g., WPE = 185 g/eq)
-
N,N'-dicyclohexyl-1,2-ethanediamine (AHEW = 112.2 g/eq)
-
Disposable mixing container and stirrer
-
Aluminum or silicone mold
-
Vacuum oven or convection oven
Procedure:
-
Stoichiometry Calculation:
-
Calculate the required parts per hundred resin (phr) of the diamine: phr = (112.2 / 185) * 100 ≈ 60.6
-
For 10 g of BADGE resin, you will need 10 g * 0.606 = 6.06 g of the diamine.
-
-
Preparation:
-
Pre-heat the oven to the desired initial cure temperature (e.g., 80°C).
-
Gently warm the BADGE resin (to ~50-60°C) to reduce its viscosity, making it easier to mix.
-
-
Mixing:
-
Weigh the calculated amounts of BADGE resin and N,N'-dicyclohexyl-1,2-ethanediamine into the mixing container.
-
Mix thoroughly for 3-5 minutes until the mixture is homogeneous. Scrape the sides and bottom of the container to ensure complete incorporation.
-
-
Degassing (Optional but Recommended):
-
Place the mixture in a vacuum chamber for 5-10 minutes to remove any entrapped air bubbles, which can create voids in the final product.
-
-
Curing:
-
Pour the mixture into the mold.
-
Place the mold in the pre-heated oven. A typical two-stage cure cycle is recommended:
-
Initial Cure: 2 hours at 80°C.
-
Post-Cure: 2 hours at 120°C. The post-cure stage ensures the cross-linking reaction goes to completion, maximizing the material's thermal and mechanical properties.
-
-
-
Cooling and Demolding:
-
Turn off the oven and allow the sample to cool slowly to room temperature to prevent thermal stress and cracking.
-
Once cooled, carefully remove the cured polymer from the mold.
-
Caption: Step-by-step workflow for the synthesis of a cross-linked epoxy polymer.
Protocol 2: Characterization by Swelling Test
The degree of cross-linking can be estimated by a simple swelling test. A higher cross-link density results in a lower swelling ratio.[6]
Materials:
-
Cured polymer sample of known weight
-
Solvent (e.g., Toluene or Acetone)
-
Beaker
-
Analytical balance
Procedure:
-
Initial Measurement:
-
Cut a small, uniform piece of the cured polymer.
-
Weigh the dry sample accurately (W_d).[6]
-
-
Swelling:
-
Immerse the sample in a beaker containing the solvent at room temperature.
-
Allow the sample to swell for 24-48 hours, or until it reaches an equilibrium state (constant weight).
-
-
Final Measurement:
-
Remove the swollen sample from the solvent.
-
Quickly blot the surface with a lint-free tissue to remove excess solvent.
-
Weigh the swollen sample immediately (W_s).
-
-
Calculation:
-
Calculate the swelling ratio (SR) using the formula: SR = (W_s - W_d) / W_d[6]
-
Expected Results: A lower swelling ratio indicates a more tightly cross-linked network, which is often correlated with higher rigidity and thermal stability.
Safety and Handling
Proper handling of N,N'-dicyclohexyl-1,2-ethanediamine is critical to ensure laboratory safety.
-
Personal Protection: Always wear protective gloves, clothing, and eye/face protection.
-
Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[5]
-
First Aid:
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
-
-
Storage: Store locked up in a dry, well-ventilated place with the container tightly closed.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]
Conclusion
N,N'-dicyclohexyl-1,2-ethanediamine is a highly effective and versatile diamine for the formulation of advanced polymer systems. Its ability to act as a cross-linking agent allows for the creation of robust thermoset materials with enhanced mechanical and thermal properties.[1] By understanding the underlying chemical mechanisms and carefully controlling reaction stoichiometry, researchers and developers can precisely tailor the characteristics of epoxy resins and other polymers to meet the demands of high-performance applications in coatings, adhesives, and composites.[1]
References
-
N, N Dicyclohexylcarbodiimide (NNDCC, 13DCC, DCC) - Vinuthana Pharma Tech Pvt Ltd. (2024, August 29). Vinuthana Pharma. [Link]
-
Safety Data Sheet: N,N'-Dicyclohexylcarbodiimide - Carl ROTH. (n.d.). Carl ROTH. [Link]
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- 2. N,N'-Dicyclohexyl-1,2-ethanediamine | 4013-98-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. N,N'-Dicyclohexyl-1,2-ethanediamine Hydrate 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.de [fishersci.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. carlroth.com:443 [carlroth.com:443]
Application Notes & Protocols: Leveraging N,N'-Dicyclohexyl-1,2-ethanediamine for High-Performance Epoxy Resin Systems
Introduction: A Novel Curing Agent for Advanced Polymer Systems
Epoxy resins are a cornerstone of high-performance materials, valued for their exceptional mechanical strength, thermal stability, and chemical resistance. The ultimate properties of a cured epoxy system are critically dependent on the choice of curing agent, or hardener, which dictates the structure of the cross-linked polymer network.[1] N,N'-dicyclohexyl-1,2-ethanediamine, a versatile diamine compound, has emerged as a highly effective curing agent for epoxy resins.[2] Its unique molecular structure, featuring two cyclohexyl groups, imparts significant enhancements to the mechanical and thermal properties of the final cured product.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for utilizing N,N'-dicyclohexyl-1,2-ethanediamine in epoxy resin formulations, detailing the underlying scientific principles, step-by-step experimental procedures, and characterization techniques.
Mechanism of Action and Scientific Rationale
The curing of epoxy resins with amine-based hardeners is a well-established addition polymerization reaction.[3][4] N,N'-dicyclohexyl-1,2-ethanediamine acts as a cross-linking agent through the nucleophilic attack of its primary or secondary amine groups on the electrophilic carbon atoms of the epoxy rings. This reaction results in the opening of the epoxy ring and the formation of a covalent bond, leading to a highly cross-linked, three-dimensional network.[5] The bulky cyclohexyl groups on the diamine backbone introduce rigidity and steric hindrance into the polymer network, which can contribute to a higher glass transition temperature (Tg) and improved thermal stability compared to linear aliphatic amine curing agents.
The curing process can be visualized as a two-step reaction. Initially, the primary amine reacts with an epoxy group to form a secondary amine. This secondary amine can then react with another epoxy group, leading to chain extension and branching. As the reaction proceeds, a dense network of cross-links is formed, transforming the liquid resin into a hard, thermoset polymer.[4]
Figure 1: Conceptual workflow for the preparation of epoxy resin cured with N,N'-dicyclohexyl-1,2-ethanediamine.
Experimental Protocols
Materials and Equipment
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (Epoxide Equivalent Weight (EEW) of 182-192 g/eq is recommended for general applications).[1]
-
Curing Agent: N,N'-Dicyclohexyl-1,2-ethanediamine (CAS No: 4013-98-3), purity ≥ 98%.[2]
-
Solvent (Optional): Acetone or isopropanol for cleaning.
-
Equipment:
-
Glass beakers or disposable mixing cups
-
Stirring rods or mechanical stirrer
-
Vacuum desiccator or vacuum oven for degassing
-
Molds (e.g., silicone or Teflon) for casting samples
-
Programmable oven for curing
-
Analytical balance (±0.001 g)
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat.
-
Stoichiometric Calculations
For optimal performance, the epoxy resin and curing agent should be mixed in stoichiometric or near-stoichiometric ratios.[6] The ideal mixing ratio is calculated based on the Epoxide Equivalent Weight (EEW) of the epoxy resin and the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent.
The AHEW of N,N'-dicyclohexyl-1,2-ethanediamine (C₁₄H₂₈N₂) is calculated as follows: Molecular Weight (MW) = 224.39 g/mol [2] Number of active amine hydrogens = 4 (two on each nitrogen atom of the primary amines) AHEW = MW / Number of active hydrogens = 224.39 / 4 = 56.1 g/eq
The required amount of curing agent per 100 parts of epoxy resin by weight (phr) is calculated using the formula: phr = (AHEW / EEW) * 100
For an epoxy resin with an EEW of 188 g/eq: phr = (56.1 / 188) * 100 ≈ 29.8 phr
Preparation and Mixing Protocol
-
Pre-heating: Gently preheat the epoxy resin to 40-50 °C to reduce its viscosity, which facilitates easier mixing and degassing.
-
Weighing: Accurately weigh the required amounts of epoxy resin and N,N'-dicyclohexyl-1,2-ethanediamine in a clean, dry mixing container based on the stoichiometric calculations.
-
Mixing: Thoroughly mix the two components for 5-10 minutes using a mechanical stirrer or by hand with a stirring rod. Ensure a homogenous mixture is obtained, free of any streaks or striations. Scrape the sides and bottom of the container periodically to ensure complete mixing.
-
Degassing: Place the mixture in a vacuum desiccator or vacuum oven at room temperature. Apply a vacuum of 25-29 inHg (approximately 85-98 kPa) to remove any entrapped air bubbles. The mixture will foam and then collapse. Continue degassing for 10-15 minutes after the foam has subsided.
-
Casting: Carefully pour the degassed mixture into the desired molds. Avoid introducing new air bubbles during pouring.
Figure 2: Step-by-step experimental workflow for preparing and curing the epoxy resin system.
Curing Protocol
The curing schedule will influence the final properties of the epoxy system. A multi-stage curing process is often recommended to achieve optimal cross-linking and minimize internal stresses.
Recommended Curing Schedule:
-
Initial Cure: Place the cast samples in an oven at 80 °C for 2 hours. This allows for a gradual initial cross-linking.
-
Post-Cure: Increase the oven temperature to 150 °C and hold for an additional 3 hours. The post-curing at a higher temperature ensures the completion of the reaction and development of the full thermal and mechanical properties.
-
Cooling: Allow the samples to cool slowly to room temperature inside the oven to prevent thermal shock and cracking.
Note: The optimal curing schedule may vary depending on the specific epoxy resin used and the desired final properties. It is advisable to perform preliminary tests to determine the ideal curing profile for your application.
Characterization of the Cured Epoxy Resin
A comprehensive characterization of the cured epoxy polymer is essential to validate the success of the formulation and to understand its performance characteristics.
Expected Quantitative Data
| Property | Analytical Technique | Typical Value Range |
| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | 130 - 180 °C |
| Onset of Decomposition (Td5%) | Thermogravimetric Analysis (TGA) | 300 - 350 °C[7] |
| Tensile Strength | Universal Testing Machine | 60 - 90 MPa |
| Flexural Modulus | Universal Testing Machine | 2.5 - 4.0 GPa |
| Impact Strength (Notched Izod) | Impact Tester | 30 - 60 J/m |
Analytical Techniques
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the cured polymer, which is a key indicator of its thermal stability and degree of cure.[8] The absence of a residual curing exotherm in a second DSC scan confirms the completion of the curing reaction.[8]
-
Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature. It is used to assess the thermal stability of the cured epoxy, providing information on the onset of decomposition.[9][10]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a powerful tool to monitor the curing reaction. The disappearance of the characteristic epoxy group absorption band (around 915 cm⁻¹) and the appearance of hydroxyl group bands (around 3400 cm⁻¹) indicate the progression and completion of the curing process.[11][12]
-
Mechanical Testing: Standard mechanical tests, such as tensile, flexural, and impact strength, are performed to evaluate the mechanical performance of the cured material. These properties are crucial for structural applications.[9]
Applications
The enhanced thermal and mechanical properties imparted by N,N'-dicyclohexyl-1,2-ethanediamine make it a suitable curing agent for a wide range of applications, including:
-
High-performance adhesives and coatings: Where strong adhesion and resistance to high temperatures are required.[2]
-
Advanced composites: For aerospace, automotive, and sporting goods industries, where a high strength-to-weight ratio is critical.[2]
-
Electronic encapsulation and potting compounds: To protect sensitive electronic components from moisture, chemicals, and mechanical shock.
References
-
Common types of epoxy resin curing agent and its curing mechanism - Longchang Chemical. [Link]
-
(PDF) Curing of epoxy resins with amines - ResearchGate. [Link]
-
Thermoset Cure Chemistry Part 3: Epoxy Curing Agents - Polymer Innovation Blog. [Link]
-
Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - RSC Publishing. [Link]
-
Characterization of Epoxy Resins Using DSC - ResearchGate. [Link]
-
Dicyclohexyl-N,N'-dimethyl-ethane-1,2-diamine - PubChem. [Link]
-
Preparation Method of Epoxy Resin Prepreg - Topwin's silicone polyethers. [Link]
-
Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. [Link]
-
Characterization and application of cured epoxy resin reinforced with montmorillonite - Indian Academy of Sciences. [Link]
-
Characterization of the Curing Agents Used in Epoxy Resins with TG/FT-IR Technique - SciELO. [Link]
-
Characterization of the curing agents used in epoxy resins with TG/FT-IR technique - SciELO. [Link]
-
Surface Chemistry and Molecular Dynamics of Epoxy Resin: Insights from Analysis During Curing and Post-Curing Processes - NIH. [Link]
-
Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. [Link]
-
The Effect of Various Hardeners on the Mechanical and Thermal Properties of Epoxy Resin. [Link]
-
Curing Agents for Epoxy Resin. [Link]
-
Preparation and Application of a New Curing Agent for Epoxy Resin - ResearchGate. [Link]
-
Step-by Step Guide: Measuring and Mixing Epoxy Resins - Swell Composites. [Link]
-
Thermal properties of the cured epoxy resins | Download Table - ResearchGate. [Link]
-
Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent - PMC - NIH. [Link]
-
Curing Behavior and Thermal Mechanical Properties of Epoxy Resins Containing Polyaromatic Backbones - ResearchGate. [Link]
-
1 Synthesis of Bio-Based Epoxy Resins - Wiley-VCH. [Link]
-
Chapter 8. Epoxies - Kinam Park. [Link]
-
Synthesis and structural, microscopic and macroscopic, characterization a new Hexa-functional epoxy resin based on phosphorus - JOCPR. [Link]
-
FORMULATION AND CHARACTERIZATION OF WATERBORNE MODEL EPOXY VARNISH SYSTEMS - JKU ePUB. [Link]
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- 1. pcimag.com [pcimag.com]
- 2. chemimpex.com [chemimpex.com]
- 3. longchangchemical.com [longchangchemical.com]
- 4. Thermoset Cure Chemistry Part 3: Epoxy Curing Agents - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13233F [pubs.rsc.org]
- 6. kinampark.com [kinampark.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijert.org [ijert.org]
- 10. Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. scielo.br [scielo.br]
Application Notes & Protocols: Synthesis and Application of Chiral Catalysts Based on N,N'-Dicyclohexyl-1,2-ethanediamine
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical synthesis. Chiral catalysts are paramount in achieving this goal, and among them, those derived from C₂-symmetric diamine ligands have proven exceptionally robust and versatile. This guide provides an in-depth exploration of chiral catalysts constructed from the N,N'-dicyclohexyl-1,2-ethanediamine scaffold. We will detail the synthesis of the chiral ligand, its complexation to form active metal catalysts (primarily Ruthenium-based), and a validated protocol for its application in asymmetric transfer hydrogenation (ATH), a key transformation for producing chiral alcohols. The underlying mechanistic principles that govern the high stereoselectivity of these systems are also elucidated, providing researchers with both the practical methodology and the theoretical understanding required for successful implementation and innovation.
The Scientific Rationale: Why N,N'-Dicyclohexyl-1,2-ethanediamine?
Chiral 1,2-diamines are considered "privileged ligands" in asymmetric catalysis. The N,N'-dicyclohexyl-1,2-ethanediamine backbone offers a unique combination of structural features that make it highly effective:
-
C₂-Symmetry: The inherent C₂-symmetry of the molecule simplifies the diastereomeric transition states in a catalytic cycle, which is often a critical factor in achieving high enantioselectivity.
-
Steric Bulk: The two cyclohexyl groups are sterically demanding. This bulk creates a well-defined and rigid chiral pocket around the metal center. This pocket effectively shields one face of the coordinated substrate, forcing an incoming reagent (like a hydride) to attack from the other, less hindered face, thereby dictating the stereochemical outcome.
-
Conformational Rigidity: The five-membered chelate ring formed upon coordination to a metal center, along with the bulky cyclohexyl substituents, imparts significant conformational rigidity. This "locked" conformation is essential for maintaining a consistent chiral environment throughout the catalytic cycle.
-
Tunability: The secondary amine protons (N-H) are crucial for the catalyst's function, particularly in Noyori-type bifunctional catalysis.[1] These sites can be further modified, for example by tosylation (as seen in the widely used TsDPEN ligand), to fine-tune the electronic properties and acidity, thereby optimizing catalytic activity and selectivity.[2][3]
These attributes make catalysts derived from this ligand scaffold highly potent for the asymmetric reduction of prochiral ketones and imines, delivering products with high enantiomeric purity that are vital for drug development.
Synthesis of the Chiral Ligand: (1R,2R)-N,N'-Dicyclohexyl-1,2-ethanediamine
The most direct and reliable method for synthesizing the title ligand is through the reductive amination of a chiral 1,2-diamine precursor with cyclohexanone. This protocol assumes the starting material is the commercially available (1R,2R)-1,2-diaminocyclohexane, which is often used to build similar scaffolds. For the specified ethanediamine backbone, one would start with (1R,2R)-1,2-diphenylethanediamine and perform a two-step process. However, a more direct synthesis from ethylenediamine would result in a racemic or achiral product. The following protocol outlines a general, robust method analogous to established procedures for similar diamines.
Protocol 1: Synthesis via Reductive Amination
Causality: This procedure utilizes sodium triacetoxyborohydride (STAB), a mild and selective reducing agent ideal for reductive aminations. Unlike sodium borohydride, STAB does not readily reduce the ketone starting material and is tolerant of the mildly acidic conditions generated by the acetic acid catalyst, which promotes the formation of the intermediate iminium ion required for reduction.
Materials:
-
(1R,2R)-1,2-Diaminoethane dihydrochloride (or a suitable chiral precursor like (1R,2R)-1,2-Diphenylethylenediamine)
-
Cyclohexanone (2.5 equivalents)
-
Sodium triacetoxyborohydride (STAB) (3.0 equivalents)
-
Acetic Acid (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add the chiral diamine precursor (1.0 eq) and anhydrous DCM.
-
Imine Formation: Add cyclohexanone (2.5 eq) followed by a catalytic amount of glacial acetic acid (approx. 0.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the di-imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (3.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic phase with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine to prevent streaking) to yield the pure (1R,2R)-N,N'-dicyclohexyl-1,2-ethanediamine as a solid or viscous oil.
Synthesis of a Noyori-Type Pre-catalyst
The synthesized chiral diamine is next coordinated to a metal center to form the active catalyst. Ruthenium(II) complexes are among the most powerful for asymmetric transfer hydrogenation.[4][5] The following protocol describes the synthesis of a representative [RuCl₂(diamine)(arene)] complex.
Workflow for Catalyst Synthesis
Caption: Workflow from chiral precursor to the final Ru-catalyst.
Protocol 2: Synthesis of [RuCl(p-cymene)((1R,2R)-DCDEN)]Cl
Causality: This protocol involves the reaction of the chiral diamine ligand with the dimeric ruthenium precursor, [RuCl₂(p-cymene)]₂. The dimer cleaves in the presence of the bidentate diamine ligand to form the monomeric, coordinatively saturated, and stable pre-catalyst complex. The use of an alcohol solvent at reflux provides the necessary thermal energy to drive the reaction to completion.
Materials:
-
[RuCl₂(p-cymene)]₂ (1.0 equivalent)
-
(1R,2R)-N,N'-Dicyclohexyl-1,2-ethanediamine (2.1 equivalents)
-
Anhydrous Isopropanol
-
Anhydrous Diethyl Ether
Procedure:
-
Setup: In a Schlenk flask under an argon atmosphere, suspend [RuCl₂(p-cymene)]₂ (1.0 eq) and the synthesized (1R,2R)-N,N'-dicyclohexyl-1,2-ethanediamine (2.1 eq) in anhydrous isopropanol.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) with vigorous stirring for 1-2 hours. The initial orange/red suspension should become a clear, deeply colored solution (often orange or red-brown).
-
Isolation: Cool the reaction mixture to room temperature. Slowly add anhydrous diethyl ether to precipitate the product. An orange/brown solid should form.
-
Purification: Collect the solid by filtration under argon (using a Schlenk filter or in a glovebox). Wash the solid with copious amounts of anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting solid under high vacuum for several hours. The final product, [RuCl(p-cymene)((1R,2R)-DCDEN)]Cl, should be stored under an inert atmosphere as it can be sensitive to air and moisture.
Application Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details the use of the synthesized catalyst for the benchmark reduction of acetophenone to chiral 1-phenylethanol. The formic acid/triethylamine (HCOOH/Et₃N) azeotrope serves as an excellent and widely used hydrogen source for this transformation.[5]
Catalytic Cycle Overview
Caption: Key steps in the Noyori-type ATH catalytic cycle.
Protocol 3: ATH of Acetophenone
Causality: The reaction is initiated by forming the active ruthenium-hydride species from the pre-catalyst and formate. The core of the reaction is the "bifunctional" hydrogen transfer step: the hydride on the ruthenium is delivered to the carbonyl carbon while the proton on the diamine ligand's nitrogen is transferred to the carbonyl oxygen, all within a six-membered transition state.[1] This concerted mechanism accounts for the high efficiency and selectivity.
Materials:
-
[RuCl(p-cymene)((1R,2R)-DCDEN)]Cl (Catalyst, 0.5 mol%)
-
Acetophenone (Substrate, 1.0 mmol)
-
Formic acid/Triethylamine azeotrope (5:2 molar ratio), freshly prepared
-
Anhydrous solvent (e.g., DCM or Acetonitrile)
Procedure:
-
Setup: In a vial or Schlenk tube under argon, dissolve the catalyst (0.005 mmol, 0.5 mol%) in the anhydrous solvent (2.0 mL).
-
Reagent Addition: Add acetophenone (1.0 mmol).
-
Initiation: Add the HCOOH/Et₃N mixture (typically 2-3 equivalents relative to the substrate).
-
Reaction: Stir the mixture at the desired temperature (e.g., 28-40 °C) for the required time (typically 2-24 hours). Monitor the reaction by TLC or GC to confirm the consumption of the starting material.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis:
-
Conversion: Determine the conversion of acetophenone to 1-phenylethanol using ¹H NMR spectroscopy or Gas Chromatography (GC).
-
Enantiomeric Excess (ee): Determine the ee of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC, comparing the result with a racemic standard.
-
Expected Performance Data
The performance of such catalysts is typically high, with excellent yields and enantioselectivities across a range of aromatic ketones.
| Substrate | Product | Typical Conversion (%) | Typical ee (%) [Product Configuration] |
| Acetophenone | 1-Phenylethanol | >98% | >97% (R) |
| Propiophenone | 1-Phenyl-1-propanol | >98% | >96% (R) |
| 2'-Methoxyacetophenone | 1-(2-Methoxyphenyl)ethanol | >99% | >99% (R) |
| 1-Acetonaphthone | 1-(1-Naphthyl)ethanol | >95% | >95% (R) |
| (Note: Data is representative for catalysts of this class using an (R,R)-diamine ligand. Actual results may vary based on precise conditions and ligand modifications.) |
Conclusion and Outlook
Catalysts derived from N,N'-dicyclohexyl-1,2-ethanediamine represent a powerful tool for asymmetric synthesis. The ligand's well-defined steric and electronic properties, rooted in its C₂-symmetry and bulky substituents, enable the creation of a highly effective chiral environment for metal-catalyzed reactions. The protocols provided herein offer a reliable pathway to synthesize both the ligand and a representative ruthenium catalyst, and to apply it successfully in asymmetric transfer hydrogenation. For researchers in drug development, the ability to predictably and efficiently generate single-enantiomer chiral alcohols makes this catalytic system an invaluable asset for building complex, biologically active molecules.
References
-
Zeng, F., Chen, C., Liu, L., et al. (2022). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ResearchGate. Available at: [Link]
-
NROChemistry. (n.d.). Noyori Hydrogenation. Available at: [Link]
-
Wikipedia. (2023). Asymmetric hydrogenation. Available at: [Link]
-
Zhang, Z., et al. (2021). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. Available at: [Link]
-
Zeng, F., et al. (2022). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. Available at: [Link]
-
Zhang, Z., et al. (2021). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. Available at: [Link]
-
Kočovský, P., et al. (2015). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules. Available at: [Link]
-
Kumar, A., & Kumar, K. (2021). Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality. Available at: [Link]
-
Clarkson, G. J., et al. (2012). Ether-tethered Ru(ii)/TsDPEN complexes; synthesis and applications to asymmetric transfer hydrogenation. Catalysis Science & Technology. Available at: [Link]
-
Vyas, V. K., et al. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics. Available at: [Link]
-
Wills, M., et al. (2006). Ru(II) Complexes of N-Alkylated TsDPEN Ligands in Asymmetric Transfer Hydrogenation of Ketones and Imines. Organic Letters. Available at: [Link]
-
Wang, D., et al. (2021). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. The Journal of Organic Chemistry. Available at: [Link]
-
Kumar, A., & Kumar, K. (2021). Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality, 33(7), 337-378. Available at: [Link]
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- 3. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. | Semantic Scholar [semanticscholar.org]
- 4. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Experimental Setup for Asymmetric Transfer Hydrogenation using N,N'-Dicyclohexyl-1,2-ethanediamine-Ruthenium Catalysts
Introduction: The Power of Chiral Diamines in Asymmetric Catalysis
In the landscape of modern synthetic chemistry, the creation of enantiomerically pure molecules is a cornerstone of drug development and materials science. Chiral 1,2-diamines are privileged ligands that, when coordinated to transition metals, form powerful catalysts for asymmetric transformations. Among these, N,N'-dicyclohexyl-1,2-ethanediamine stands out as a robust and effective ligand for a variety of reactions, most notably for the asymmetric transfer hydrogenation (ATH) of prochiral ketones.[1][2]
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the experimental setup for reactions involving N,N'-dicyclohexyl-1,2-ethanediamine as a chiral ligand in ruthenium-catalyzed ATH. We will delve into the causality behind the experimental design, provide detailed, field-proven protocols, and explore the underlying mechanistic principles that ensure high enantioselectivity and conversion. The focus will be on the in-situ preparation of the active catalyst and its application in the benchmark reduction of acetophenone to chiral 1-phenylethanol.
Scientific Foundation: The Noyori-type Bifunctional Catalysis
The catalytic system described herein is a variation of the Nobel Prize-winning Noyori asymmetric hydrogenation technology.[3][4] The catalyst operates through a "bifunctional" or "metal-ligand cooperative" mechanism. This means that both the ruthenium metal center and the diamine ligand actively participate in the catalytic cycle.
The key features of this system are:
-
The Ruthenium Center: This acts as a Lewis acid, activating the ketone substrate, and serves as the anchor for the hydride, which is the reducing agent.
-
The Diamine Ligand: The chiral backbone of the diamine creates a sterically defined environment around the metal center, which dictates the facial selectivity of the hydride attack on the ketone.
-
The N-H Moiety: One of the most critical components of the ligand is the secondary amine (N-H) proton. This proton acts as a hydrogen bond donor, participating in a six-membered pericyclic transition state to deliver the hydride from the metal and the proton from the nitrogen to the carbonyl group of the substrate in a concerted fashion.[5] This outer-sphere mechanism avoids direct coordination of the ketone to the metal, which is a hallmark of this catalytic system.[3]
The use of bulky cyclohexyl groups on the nitrogen atoms of the diamine ligand enhances the steric bulk and conformational rigidity of the catalyst, which can lead to improved enantioselectivity for certain substrates.
Experimental Protocols
This section provides detailed protocols for the synthesis of the ruthenium precursor, the in situ preparation of the active catalyst, and the asymmetric transfer hydrogenation of acetophenone.
Protocol 1: Synthesis of Dichloro(p-cymene)ruthenium(II) Dimer ([RuCl₂(p-cymene)]₂)
This protocol outlines the synthesis of the common ruthenium precursor used for the preparation of the active catalyst.[6][7][8]
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
α-Phellandrene
-
Ethanol (absolute)
-
Argon or Nitrogen gas supply
-
Schlenk flask and condenser
Procedure:
-
To a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add RuCl₃·xH₂O (1.0 g).
-
Flush the flask with argon or nitrogen for 10-15 minutes.
-
Add absolute ethanol (30 mL) and α-phellandrene (10 mL) via syringe.
-
Heat the reaction mixture to reflux under a positive pressure of inert gas and stir vigorously for 4 hours. The color of the solution will change from dark brown to a deep red.
-
After 4 hours, cool the mixture to room temperature, and then place it in an ice bath for 30 minutes to precipitate the product.
-
Filter the resulting red-orange crystalline solid under a stream of inert gas, wash with cold ethanol (2 x 10 mL), and dry under vacuum.
-
The dichloro(p-cymene)ruthenium(II) dimer can be stored under an inert atmosphere for extended periods. The typical yield is around 90-95%.[6]
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details the in situ preparation of the N,N'-dicyclohexyl-1,2-ethanediamine-ruthenium catalyst and its use in the reduction of acetophenone.
Materials:
-
Dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂)
-
(1R,2R)-N,N'-Dicyclohexyl-1,2-ethanediamine (or the (1S,2S)-enantiomer)
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Anhydrous isopropanol (iPrOH) or N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Schlenk tube or similar reaction vessel
Experimental Workflow Diagram:
Caption: Workflow for the in-situ ATH of acetophenone.
Step-by-Step Procedure:
-
Catalyst Pre-formation:
-
In a dry Schlenk tube under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol, 1 mol% Ru) and (1R,2R)-N,N'-dicyclohexyl-1,2-ethanediamine (2.5 mg, 0.011 mmol).
-
Add anhydrous isopropanol (1.0 mL).
-
Stir the resulting orange solution at room temperature for 30 minutes.
-
-
Reaction Execution:
-
To the catalyst solution, add acetophenone (120 mg, 1.0 mmol).
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Add 0.5 mL of this mixture to the reaction.
-
Heat the reaction mixture to 40 °C and stir for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford 1-phenylethanol.
-
-
Analysis:
Causality and Mechanistic Insights
Understanding the "why" behind each step is crucial for troubleshooting and optimization.
The Catalytic Cycle:
Caption: Simplified catalytic cycle for Noyori-type ATH.
-
Choice of Ruthenium Precursor: [RuCl₂(p-cymene)]₂ is an air-stable, commercially available solid, making it a convenient starting material. The p-cymene ligand is a spectator ligand that stabilizes the Ru(II) center but can be displaced during catalyst formation.[8]
-
In Situ Catalyst Formation: The active 16-electron ruthenium amido species is formed by reacting the precursor with the chiral diamine ligand in the presence of a base (triethylamine in the HCOOH/Et₃N mixture acts as this base). The base facilitates the removal of HCl.[9]
-
Hydrogen Source: The 5:2 formic acid/triethylamine azeotrope is a highly effective hydrogen donor for these reactions. Formic acid is the ultimate source of the hydride, which is transferred to the ruthenium center. Isopropanol can also be used, in which case a base like KOH or NaOtBu is typically added.
-
Solvent: Isopropanol is a common solvent as it can also serve as the hydrogen source. DMF is another excellent choice, particularly when using the HCOOH/Et₃N system, as it is a polar aprotic solvent that can help to solubilize the catalytic species.
-
Temperature: The reaction is typically run at a slightly elevated temperature (e.g., 40 °C) to ensure a reasonable reaction rate without causing catalyst decomposition.
Data Presentation: Substrate Scope and Performance
The N,N'-dicyclohexyl-1,2-ethanediamine ligand, and its analogues, are effective for the ATH of a range of aryl ketones. Below is a representative table summarizing the expected performance for various substrates, based on data from similar chiral diamine-ruthenium catalytic systems.
| Entry | Substrate (Ketone) | Product (Alcohol) | Time (h) | Conversion (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | 12 | >99 | 98 |
| 2 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 16 | >99 | 97 |
| 3 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 20 | 98 | 96 |
| 4 | 2'-Methylacetophenone | 1-(o-Tolyl)ethanol | 24 | 95 | 94 |
| 5 | Propiophenone | 1-Phenyl-1-propanol | 18 | >99 | 97 |
Data is representative and may vary based on precise reaction conditions and the specific enantiomer of the ligand used.
Safety and Handling
-
N,N'-Dicyclohexyl-1,2-ethanediamine: This compound is corrosive and can cause severe skin burns and eye damage. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Ruthenium Compounds: Ruthenium compounds are toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
-
Formic Acid and Triethylamine: Both are corrosive and have strong odors. Handle in a fume hood.
-
General Precautions: All reactions should be carried out under an inert atmosphere (argon or nitrogen) as the active catalytic species can be sensitive to oxygen.
Conclusion
The use of N,N'-dicyclohexyl-1,2-ethanediamine in ruthenium-catalyzed asymmetric transfer hydrogenation offers a reliable and highly enantioselective method for the synthesis of chiral alcohols. By understanding the underlying bifunctional catalytic mechanism, researchers can effectively implement and optimize these reactions. The protocols provided herein serve as a robust starting point for the application of this powerful catalytic system in academic and industrial research settings, contributing to the advancement of asymmetric synthesis.
References
-
Synthesis and Characterization of Dichloro ( p-cymene ) ruthenium ( II ) Dimer. (URL: [Link]-Dimer-Shu-Zhang/759a244849a62629b1990145656108151475752c))
-
p-Cymene Based Ruthenium Complexes as Catalysts - ULisboa. (URL: [Link])
-
Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells - NIH. (URL: [Link])
-
Reaction details for the preparation of ruthenium(II) complexes 2-5. - ResearchGate. (URL: [Link])
-
(Cymene)ruthenium dichloride dimer - Wikipedia. (URL: [Link])
-
Catalyst Directed Asymmetric Hydrogenation of Carbonyls - Macmillan Group. (URL: [Link])
-
Asymmetric hydrogenation - Wikipedia. (URL: [Link])
-
Noyori Hydrogenation - NROChemistry. (URL: [Link])
-
Noyori asymmetric hydrogenation | PPTX - Slideshare. (URL: [Link])
-
A Guide to the Analysis of Chiral Compounds by GC. (URL: [Link])
-
Ruthenium-catalyzed asymmetric reduction of 1,3-diketones using transfer hydrogenation | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis of N,N'-dicyclohexyl urea - PrepChem.com. (URL: [Link])
- The production process of N,N'-dicyclohexyl carbodiimide (DCC)
-
Ruthenium-catalyzed asymmetric transfer hydrogenation of... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC - NIH. (URL: [Link])
-
Enantioselective enrichment of chiral 1-phenylethanol in the camphor-based chiral metal–organic framework CFA-22 - CrystEngComm (RSC Publishing). (URL: [Link])
-
The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PubMed Central. (URL: [Link])
-
Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PubMed Central. (URL: [Link])
-
Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. (URL: [Link])
-
Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions - Arkivoc. (URL: [Link])
-
Substrate scope for asymmetric hydrogen transfer reaction.[a,b]... - ResearchGate. (URL: [Link])
- CN102408355A - Synthetic method of dicyclohexylcarbodiimide compound - Google P
-
Substrate scope of Ru-catalyzed hydrogenation reactions Synthesis of... - ResearchGate. (URL: [Link])
-
Ruthenium(II)‐Catalyzed Asymmetric Transfer Hydrogenation Using Unsymmetrical Vicinal Diamine‐Based Ligands: Dramatic Substituent Effect on Catalyst Efficiency - Sci-Hub. (URL: [Link])
-
Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere | ACS Omega. (URL: [Link])
Sources
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- 2. chemimpex.com [chemimpex.com]
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- 4. Noyori asymmetric hydrogenation | PPTX [slideshare.net]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Synthesis and Characterization of Dichloro ( p-cymene ) ruthenium ( II ) Dimer | Semantic Scholar [semanticscholar.org]
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- 8. (Cymene)ruthenium dichloride dimer - Wikipedia [en.wikipedia.org]
- 9. Chromatogram Detail [sigmaaldrich.com]
- 10. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: N,N'-Dicyclohexyl-1,2-ethanediamine as a High-Performance Curing Agent for Epoxy Coatings
Introduction: The Role of Curing Agents in High-Performance Coatings
Epoxy resins are a cornerstone of the high-performance coatings industry, valued for their exceptional adhesion, chemical resistance, and mechanical robustness.[1][2] However, the final properties of an epoxy system are not determined by the resin alone; they are critically dependent on the choice of the curing agent, or "hardener".[3] The curing agent dictates the cross-linking chemistry, which in turn defines the network architecture and ultimate performance characteristics of the cured film, including its thermal stability, mechanical strength, and resistance to chemical attack.[4][5]
Amine-based compounds are the most diverse and widely utilized class of epoxy curing agents.[3][6] Within this class, cycloaliphatic amines represent a premium category, selected for applications demanding superior performance.[4][7][8] N,N'-dicyclohexyl-1,2-ethanediamine, a member of the cycloaliphatic amine family, is a versatile and effective curing agent known for imparting enhanced mechanical strength and thermal stability to epoxy formulations.[9] Its unique molecular structure, featuring two bulky cyclohexyl groups, provides a combination of rigidity and toughness, making it an excellent candidate for demanding applications in aerospace, automotive, marine, and industrial protective coatings.[9][10]
This document serves as a comprehensive technical guide for researchers, scientists, and formulation chemists on the effective use of N,N'-dicyclohexyl-1,2-ethanediamine in the development of high-performance epoxy coatings.
Physicochemical Properties of N,N'-Dicyclohexyl-1,2-ethanediamine
A thorough understanding of the curing agent's fundamental properties is essential for successful formulation.
| Property | Value | Source(s) |
| Synonym(s) | 1,2-Bis(cyclohexylamino)ethane | [9] |
| CAS Number | 4013-98-3 | [9][11][12] |
| Molecular Formula | C₁₄H₂₈N₂ | [9] |
| Molecular Weight | 224.39 g/mol | [9] |
| Appearance | White to off-white crystalline solid | [9] |
| Melting Point | 95 °C | [9] |
| Boiling Point | 99 - 103 °C | [9] |
| Purity | ≥ 98% (by GC) | [9][12] |
| Active Hydrogens | 2 | Calculated |
| Amine Hydrogen Equivalent Weight (AHEW) | 112.2 g/eq | Calculated (MW / # Active H) |
The Curing Mechanism: From Liquid Resin to Cross-linked Network
The curing of an epoxy resin with N,N'-dicyclohexyl-1,2-ethanediamine is an addition polymerization reaction. The active hydrogens on the secondary amine groups of the curing agent react with the epoxide (oxirane) rings of the epoxy resin.[13][14] This reaction opens the epoxy ring and forms a stable covalent bond, creating a hydroxyl group and linking the resin and hardener molecules.[13]
Since N,N'-dicyclohexyl-1,2-ethanediamine has two reactive amine hydrogens, each molecule can react with two epoxy groups. This process of chain extension and subsequent cross-linking builds a dense, three-dimensional, thermoset polymer network.[6][15] The resulting structure is infusible and insoluble, providing the cured coating with its characteristic strength and resistance properties.[6]
Caption: Epoxy curing workflow from reactants to the final thermoset network.
Application Notes: Formulation & Best Practices
Stoichiometry Calculation: The Key to Optimal Performance
Achieving the correct balance between the epoxy resin and the curing agent is paramount. The optimal ratio is determined by the stoichiometry, which aims to have one active amine hydrogen for every epoxy group. This is calculated using the Epoxide Equivalent Weight (EEW) of the resin and the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent.
The formula for calculating the parts by weight of curing agent per 100 parts of resin (PHR) is:
PHR = (AHEW / EEW) * 100
-
AHEW (N,N'-dicyclohexyl-1,2-ethanediamine): 112.2 g/eq
-
EEW (Epoxy Resin): This value is provided by the resin manufacturer. For a standard liquid diglycidyl ether of bisphenol A (DGEBA) resin, the EEW is typically 182-192 g/eq.[3]
Example Calculation (using EEW = 188 g/eq): PHR = (112.2 / 188) * 100 ≈ 59.7
Therefore, approximately 59.7 parts by weight of N,N'-dicyclohexyl-1,2-ethanediamine would be required to cure 100 parts of an epoxy resin with an EEW of 188.
Causality Insight: Deviating from the stoichiometric ratio can compromise the network structure. An excess of amine can lead to a more plasticized, less chemically resistant coating, while an excess of epoxy results in an incompletely cured, brittle film with poor solvent resistance.[1]
Resin Selection
While N,N'-dicyclohexyl-1,2-ethanediamine is compatible with a wide range of epoxy resins, the choice of resin significantly impacts the final properties:
-
Bisphenol A (BPA) based resins: Standard liquid DGEBA resins are the workhorse for many applications, offering a good balance of performance and cost.[3]
-
Bisphenol F (BPF) based resins: These offer lower viscosity than BPA resins, which can improve handling and allow for higher filler loading. Networks cured with BPF resins can exhibit enhanced chemical resistance.[16]
-
Epoxy Novolac Resins: For applications requiring the highest levels of thermal stability and chemical resistance (e.g., tank linings), novolac resins are recommended due to their higher cross-link density.[4][17]
Handling and Processing Considerations
-
Melting and Dispersion: As N,N'-dicyclohexyl-1,2-ethanediamine is a solid at room temperature, it must be melted and thoroughly dispersed into the epoxy resin. This is typically done by gently heating the resin component and then adding the solid curing agent under agitation until a clear, homogeneous mixture is achieved.
-
Pot Life: The pot life, or working time, is the period after mixing during which the coating can be effectively applied.[13] Cycloaliphatic amines can have a shorter pot life compared to other amine types like polyamides.[8][18] The pot life is highly dependent on the formulation's mass and the ambient temperature; larger masses and higher temperatures will accelerate the curing reaction and shorten the pot life.[10]
-
Amine Blush: Amine curing agents can react with atmospheric carbon dioxide and moisture, forming a greasy or waxy surface layer known as "amine blush" or carbamates.[3][19] This can lead to poor intercoat adhesion and a reduction in gloss.[3] While cycloaliphatic amines generally have good resistance to blushing, it is best practice to apply coatings in conditions of moderate to low humidity.[8]
Experimental Protocols
Protocol: Preparation of a Clear Epoxy Coating
This protocol describes the preparation of a 100g batch of a clear, unfilled epoxy coating.
Materials & Equipment:
-
Liquid Epoxy Resin (e.g., DGEBA, EEW 188)
-
N,N'-dicyclohexyl-1,2-ethanediamine (AHEW 112.2)
-
Top-loading balance (± 0.01g accuracy)
-
Hot plate with magnetic stirring
-
Beaker or mixing vessel
-
Spatula or mechanical stirrer
-
Thermocouple or thermometer
-
Vacuum desiccator (optional, for degassing)
Procedure:
-
Calculate Batch Weights: Based on the 59.7 PHR calculated earlier for a 100g batch:
-
Epoxy Resin (Part A): 100g
-
Curing Agent (Part B): 59.7g
-
Total Mass = 159.7g
-
To make a 100g total batch:
-
Part A: (100 / 159.7) * 100g = 62.6g
-
Part B: (59.7 / 159.7) * 100g = 37.4g
-
-
-
Pre-heat Resin: Weigh 62.6g of the epoxy resin into the mixing vessel. Place it on the hot plate and gently warm to 50-60°C while stirring. This reduces the viscosity and facilitates the dissolution of the solid curing agent.
-
Add Curing Agent: Weigh 37.4g of N,N'-dicyclohexyl-1,2-ethanediamine. Slowly add the solid curing agent to the warm, stirring epoxy resin.
-
Homogenize: Continue stirring until all the curing agent has completely dissolved and the mixture is clear and uniform. Monitor the temperature to ensure it does not exceed 70°C to prevent premature reaction.
-
Degas (Optional): If the mixture contains entrapped air from stirring, place the vessel in a vacuum desiccator and apply a vacuum for 5-10 minutes until the bubbles are removed.
-
Application: The formulated coating is now ready for application. Proceed immediately to the application protocol, being mindful of the system's pot life.
Caption: Step-by-step workflow for preparing the epoxy coating formulation.
Protocol: Film Application and Curing
Procedure:
-
Substrate Preparation: Ensure the substrate (e.g., steel panel, glass slide) is clean, dry, and free of contaminants.
-
Film Application: Apply the mixed resin system to the substrate using a wire-wound bar or a drawdown blade to achieve a consistent wet film thickness (e.g., 75 µm).
-
Curing Schedule: Transfer the coated substrate to a temperature-controlled oven. A typical two-stage cure schedule provides optimal properties:
-
Initial Cure: 80°C for 2 hours.
-
Post-Cure: 150°C for 2-3 hours.
-
Causality Insight: The initial lower temperature cure allows the system to gel without excessive heat generation, while the higher temperature post-cure is necessary to complete the cross-linking reaction and achieve the maximum glass transition temperature (Tg) and ultimate properties.[13]
-
-
Cooling: Allow the cured panels to cool slowly to room temperature before testing.
Protocol: Performance Characterization
The following standard tests are recommended to characterize the performance of the cured coating.
| Performance Metric | Test Method (Example) | Purpose |
| Hardness | ASTM D3363 (Pencil Hardness) | Measures surface hardness and cure completion. |
| Adhesion | ASTM D3359 (Cross-hatch Adhesion) | Evaluates the coating's bond to the substrate. |
| Impact Resistance | ASTM D2794 (Direct/Reverse Impact) | Assesses flexibility and resistance to cracking upon impact. |
| Chemical Resistance | ASTM D1308 (Spot Test) | Measures resistance to various chemicals (e.g., acids, bases, solvents). |
| Glass Transition Temp. (Tg) | ASTM E1640 (Dynamic Mechanical Analysis - DMA) | Determines the temperature at which the polymer transitions from a glassy to a rubbery state; a key indicator of thermal stability.[3][4] |
| Thermal Stability | ASTM E1131 (Thermogravimetric Analysis - TGA) | Measures the weight loss of the material as a function of temperature, indicating its decomposition temperature.[2][20][21] |
Expected Performance Data
The following table summarizes typical performance characteristics for an epoxy coating based on a standard DGEBA resin cured with N,N'-dicyclohexyl-1,2-ethanediamine.
| Property | Typical Value |
| Pencil Hardness | 2H - 4H |
| Cross-hatch Adhesion | 5B (Excellent) |
| Direct Impact Resistance | > 80 in-lbs |
| Glass Transition Temperature (Tg) by DMA | 140 - 160 °C |
| Decomposition Temperature (TGA, 5% wt loss) | > 320 °C |
| Chemical Resistance (30-day spot test) | |
| 10% Sulfuric Acid | Excellent |
| 10% Sodium Hydroxide | Excellent |
| Xylene | Excellent |
| Methanol | Good |
Note: These values are representative and can vary based on the specific epoxy resin, cure schedule, and presence of other additives.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Soft or Tacky Film | Incorrect mix ratio; Incomplete mixing; Insufficient cure temperature/time. | Verify stoichiometry calculations and weighing accuracy. Ensure thorough mixing. Confirm oven temperature and extend post-cure time if necessary. |
| Brittle Film | Off-ratio mix (excess epoxy); Cure temperature too high/fast. | Verify mix ratio. Implement a stepped cure schedule with a lower initial temperature. |
| Hazy or Cloudy Appearance | Incomplete dissolution of curing agent; Amine blush. | Ensure curing agent is fully dissolved before application. Control humidity during application and initial cure. |
| Poor Adhesion | Improper substrate preparation; Amine blush on primer coat. | Ensure substrate is properly cleaned and profiled. If applying a topcoat, lightly sand the previous layer to remove any potential blush. |
References
-
Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. (2006). PCI Magazine. (URL: [Link])
-
Epoxy curing agents. Delamine. (URL: [Link])
-
Epoxy Curing Agents. Westlake Epoxy. (URL: [Link])
-
Epoxy Curing Agents. CTech-LLC. (URL: [Link])
-
Top 5 Epoxy Curing Agents You Need to Know About. (2023). BoGao. (URL: [Link])
-
Curing Agents for Epoxy Resin. ThreeBond Technical News. (URL: [Link])
- Amine-Functional Curatives for Low Temperature Cure Epoxy Coatings. (1995).
- EP3680270A1 - Mono-alkylated diamines for epoxy formulations: novel curing agents for epoxy systems.
- Formulating High-Performance Waterborne Epoxy Co
-
Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. (2024). MDPI. (URL: [Link])
-
Understanding Chemical Resistance in Epoxy System. (2018). Coatings World. (URL: [Link])
-
N, N'-Dicyclohexyl-1, 2-ethanediamine Hydrate, min 98% (GC)(T), 1 gram. HBARSCI. (URL: [Link])
-
The Effect of Various Hardeners on the Mechanical and Thermal Properties of Epoxy Resin. (2014). International Journal of Engineering and Advanced Technology. (URL: [Link])
-
Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. (2024). Preprints.org. (URL: [Link])
-
Epoxy Coatings Guide. Sherwin-Williams Industrial Coatings. (URL: [Link])
-
Structural Variation and Chemical Performance—A Study of the Effects of Chemical Structure upon Epoxy Network Chemical Performance. (2021). ACS Applied Polymer Materials. (URL: [Link])
-
A New Epoxy Curing Agent with Long Pot Life and Fast Cure. (2012). PCI Magazine. (URL: [Link])
-
Thermal properties of the cured epoxy resins. ResearchGate. (URL: [Link])
-
Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent. (2021). PMC - NIH. (URL: [Link])
-
Common types of epoxy resin curing agent and its curing mechanism. (2022). Longchang Chemical. (URL: [Link])
-
Application of Physical and Quantum-Chemical Characteristics of Epoxy-Containing Diluents for Wear-Resistant Epoxy Compositions. (2023). MDPI. (URL: [Link])
-
Thermoset Cure Chemistry Part 3: Epoxy Curing Agents. (2014). Polymer Innovation Blog. (URL: [Link])
Sources
- 1. old.westlakeepoxy.com [old.westlakeepoxy.com]
- 2. ijert.org [ijert.org]
- 3. pcimag.com [pcimag.com]
- 4. coatingsworld.com [coatingsworld.com]
- 5. Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epoxy curing agents - Delamine [delamine.com]
- 7. Epoxy Curing Agents [old.westlakeepoxy.com]
- 8. pcimag.com [pcimag.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Epoxy Curing Agents | CTech-LLC [ctech-llc.com]
- 11. N,N'-Dicyclohexyl-1,2-ethanediamine Hydrate | 4013-98-3 [chemicalbook.com]
- 12. calpaclab.com [calpaclab.com]
- 13. threebond.co.jp [threebond.co.jp]
- 14. longchangchemical.com [longchangchemical.com]
- 15. Thermoset Cure Chemistry Part 3: Epoxy Curing Agents - Polymer Innovation Blog [polymerinnovationblog.com]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. industrial.sherwin-williams.com [industrial.sherwin-williams.com]
- 18. EP3680270A1 - Mono-alkylated diamines for epoxy formulations: novel curing agents for epoxy systems - Google Patents [patents.google.com]
- 19. paint.org [paint.org]
- 20. Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier | MDPI [mdpi.com]
- 21. researchgate.net [researchgate.net]
The Role of N,N'-Dicyclohexyl-1,2-ethanediamine in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
Introduction: The Architectural Significance of Chirality in Pharmaceuticals
In the landscape of modern drug development, chirality is a cornerstone of molecular design and efficacy. The spatial arrangement of atoms within a drug molecule can dictate its pharmacological activity, with different enantiomers often exhibiting vastly different, and sometimes deleterious, effects. Consequently, the synthesis of enantiomerically pure pharmaceutical intermediates is a critical challenge. Chiral 1,2-diamines have emerged as a privileged class of ligands in asymmetric catalysis, capable of inducing high levels of stereoselectivity in a variety of chemical transformations.[1][2] Among these, N,N'-Dicyclohexyl-1,2-ethanediamine stands out as a versatile and effective chiral auxiliary, particularly in the synthesis of chiral alcohols through asymmetric transfer hydrogenation.
This guide provides a detailed exploration of the role of N,N'-Dicyclohexyl-1,2-ethanediamine in pharmaceutical intermediate synthesis. We will delve into the mechanistic principles that underpin its effectiveness, provide detailed, field-proven protocols for its application, and present data that underscores its utility for researchers, scientists, and drug development professionals.
Core Principles: Why N,N'-Dicyclohexyl-1,2-ethanediamine?
N,N'-Dicyclohexyl-1,2-ethanediamine is a C₂-symmetric chiral diamine. Its efficacy as a ligand in asymmetric catalysis, particularly when complexed with ruthenium, stems from a combination of electronic and steric factors. The two cyclohexyl groups provide a bulky, well-defined chiral environment around the metal center. This steric hindrance is crucial for differentiating between the two faces of a prochiral substrate, such as a ketone.
The mechanism of asymmetric transfer hydrogenation, a common application, involves the formation of a ruthenium hydride species.[3] The chiral diamine ligand, coordinated to the ruthenium, directs the transfer of a hydride from a hydrogen donor (e.g., isopropanol or a formic acid/triethylamine mixture) to one face of the ketone, leading to the preferential formation of one enantiomer of the corresponding alcohol. The N-H moiety of the coordinated diamine is thought to play a crucial role by forming a hydrogen bond with the carbonyl group of the substrate, further locking it into a specific orientation for the stereoselective hydride transfer.
The choice of the cyclohexyl groups, as opposed to other substituents like phenyl groups found in the well-known ligand DPEN (1,2-diphenylethylenediamine), can subtly influence the electronic and steric environment of the catalyst, thereby affecting its activity and enantioselectivity for different substrates. This allows for a degree of fine-tuning in the catalyst design for specific synthetic challenges.
Application Focus: Asymmetric Transfer Hydrogenation of Prochiral Ketones
A primary application of N,N'-Dicyclohexyl-1,2-ethanediamine is in the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce enantiomerically enriched secondary alcohols.[4][5] These chiral alcohols are invaluable building blocks for a wide range of pharmaceuticals. A representative transformation is the reduction of acetophenone to (S)-1-phenylethanol, a key intermediate in various synthetic routes.
Experimental Workflow: A Logical Overview
The process can be broken down into three main stages: catalyst preparation, the asymmetric transfer hydrogenation reaction, and product analysis. Each step is critical for achieving high yield and enantioselectivity.
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Detailed Protocols
Disclaimer: The following protocols are representative examples based on well-established procedures for C₂-symmetric 1,2-diamine ligands in ruthenium-catalyzed asymmetric transfer hydrogenation.[6][7] While direct, detailed protocols for the unsubstituted N,N'-dicyclohexyl-1,2-ethanediamine are less common in the literature than for its N-tosylated or N-methylated analogues, these procedures provide a robust starting point for method development.
Protocol 1: In Situ Catalyst Preparation and Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details the synthesis of (S)-1-phenylethanol from acetophenone using an in situ prepared catalyst.
Materials:
-
[RuCl₂(p-cymene)]₂ (dichloro(p-cymene)ruthenium(II) dimer)
-
(R,R)-N,N'-Dicyclohexyl-1,2-ethanediamine
-
Acetophenone
-
Isopropanol (anhydrous)
-
Potassium hydroxide (KOH)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Argon or Nitrogen gas supply
Procedure:
-
Catalyst Preparation (in situ):
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon), add [RuCl₂(p-cymene)]₂ (e.g., 6.1 mg, 0.01 mmol).
-
Add (R,R)-N,N'-Dicyclohexyl-1,2-ethanediamine (e.g., 4.9 mg, 0.022 mmol).
-
Add 5 mL of anhydrous isopropanol.
-
Stir the mixture at room temperature for 20-30 minutes. A color change to a deep red or orange solution indicates the formation of the active catalyst complex.
-
-
Asymmetric Transfer Hydrogenation:
-
To the catalyst solution, add acetophenone (e.g., 240 mg, 2.0 mmol).
-
In a separate vial, prepare a 0.1 M solution of KOH in isopropanol. Add 0.2 mL of this solution (0.02 mmol KOH) to the reaction mixture. The base is crucial for activating the catalyst.
-
Stir the reaction mixture at room temperature (or slightly elevated, e.g., 40 °C, for faster reaction) and monitor the progress by TLC or GC.
-
-
Work-up and Purification:
-
Once the reaction is complete (typically 1-24 hours), quench the reaction by adding 10 mL of water.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-phenylethanol.
-
Expected Outcome:
Based on analogous systems, this reaction is expected to produce (S)-1-phenylethanol in high yield (>95%) and with high enantiomeric excess (>90% ee).
| Parameter | Typical Value |
| Substrate/Catalyst Ratio | 100:1 |
| Ligand/Ru Ratio | 1.1:1 |
| Base | KOH or KOtBu |
| Solvent | Isopropanol |
| Temperature | 25-40 °C |
| Typical Yield | >95% |
| Typical Enantioselectivity | >90% ee |
Protocol 2: Analysis of Enantiomeric Excess by Chiral HPLC
Accurate determination of the enantiomeric excess (ee) is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method.[8][9]
Materials and Equipment:
-
HPLC system with UV detector
-
Chiral stationary phase column (e.g., Daicel Chiralcel OD-H or similar)
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol
-
Sample of 1-phenylethanol from the reaction
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the purified product (approx. 1 mg) in the mobile phase to a final volume of 1 mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Analysis:
-
Column: Daicel Chiralcel OD-H (or equivalent).
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (e.g., 95:5 v/v).[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Inject the prepared sample and record the chromatogram.
-
-
Data Analysis:
-
Identify the two peaks corresponding to the (R)- and (S)-enantiomers. Retention times for (R)-1-phenylethanol and (S)-1-phenylethanol will be distinct.
-
Integrate the area under each peak.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
| Parameter | Condition |
| Column | Daicel Chiralcel OD-H |
| Mobile Phase | n-Hexane/Isopropanol (95:5) |
| Flow Rate | 1.0 mL/min |
| Detection | UV, 254 nm |
| Typical Retention Time (S) | ~12.4 min |
| Typical Retention Time (R) | ~11.7 min |
| (Retention times are approximate and can vary based on the specific system and column condition)[10] |
Safety and Handling
N,N'-Dicyclohexyl-1,2-ethanediamine and its precursor, (1R,2R)-diaminocyclohexane, are corrosive and can cause severe skin burns and eye damage.[11] Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion and Future Outlook
N,N'-Dicyclohexyl-1,2-ethanediamine is a valuable chiral ligand for the synthesis of pharmaceutical intermediates, particularly through the asymmetric transfer hydrogenation of ketones. Its C₂-symmetric structure and bulky cyclohexyl groups provide an effective chiral environment for inducing high enantioselectivity. The protocols outlined in this guide offer a practical framework for researchers to employ this ligand in their synthetic endeavors. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development and application of robust chiral catalysts based on ligands like N,N'-Dicyclohexyl-1,2-ethanediamine will remain a vital area of research, driving innovation in drug discovery and manufacturing.
References
-
Gola, D., et al. (2020). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Molecules. Retrieved from [Link]
-
Toth, G., et al. (2018). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PLoS ONE. Retrieved from [Link]
-
Aguirre, G., et al. (2006). Enantioselective Reduction of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S2 A Chromatogram of 1-phenylethanol (a) obtained by normal phase HPLC on Chiralcel OD column. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). [RuCl2(p-cymene)]2 on Carbon: An Efficient, Selective, Reusable, and Environmentally Versatile Heterogeneous Catalyst. Retrieved from [Link]
-
Kočovský, P., et al. (2013). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected examples of chiral 1,2‐diamine‐based biologically active... Retrieved from [Link]
-
Patora-Komisarska, A., et al. (2011). Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts. NIH Public Access. Retrieved from [Link]
-
ResearchGate. (n.d.). Transfer hydrogenation of acetophenone derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). (Cymene)ruthenium dichloride dimer. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of racemic 1-phenylethanol. Retrieved from [Link]
-
Global Precious Metal Catalysts. (n.d.). RuCl(p-cymene)[(R,R)-Ts-DPEN]. Retrieved from [Link]
-
Salg, A., et al. (2008). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Journal of Chemical Education. Retrieved from [Link]
- Google Patents. (n.d.). EP3106453B1 - Method for producing optically active compound, and novel metal-diamine complex.
-
ResearchGate. (n.d.). Ruthenium(II) and rhodium(III) catalyzed asymmetric transfer hydrogenation (ATH) of acetophenone in isopropanol and in aqueous sodium formate using new chiral substituted aromatic monosulfonamide ligands derived from (1 R,2 R)-diaminocyclohexane. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of racemic 1-phenylethanol by acetophenone reduction and... Retrieved from [Link]
-
Foubelo, F., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Design of Ru(II)-NHC-Diamine Precatalysts Directed by Ligand Cooperation: Applications and Mechanistic Investigations for Asymmetric Hydrogenation. Retrieved from [Link]
-
Liu, W-B., et al. (2022). Asymmetric Transfer Hydrogenation of 2,3-Disubstituted Flavanones through Dynamic Kinetic Resolution Enabled by Retro-oxa-Michael Addition. Organic Letters. Retrieved from [Link]
-
Cortez, N. A., et al. (2008). Ruthenium(II) and rhodium(III) catalyzed asymmetric transfer hydrogenation (ATH) of acetophenone in isopropanol and in aqueous sodium formate using new chiral substituted aromatic monosulfonamide ligands derived from (1R,2R)-diaminocyclohexane. Sci-Hub. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric transfer hydrogenation of acetophenone using (R)-2... Retrieved from [Link]
-
Semantic Scholar. (n.d.). Heterogeneous Enantioselective Catalytic Reduction of Ketones. Retrieved from [Link]
-
YouTube. (2019). Making an Organometallic Ruthenium Complex (p-Cymene Ruthenium Dichloride Dimer). Retrieved from [Link]
-
Sandoval, C. A., et al. (2010). Chiral eta(6)-arene/N-tosylethylenediamine-ruthenium(II) Complexes: Solution Behavior and Catalytic Activity for Asymmetric Hydrogenation. Chemistry – An Asian Journal. Retrieved from [Link]
-
Liu, T., et al. (2017). Exceptionally Active Assembled Dinuclear Ruthenium(II)-NNN Complex Catalysts for Transfer Hydrogenation of Ketones. Organometallics. Retrieved from [Link]
-
ResearchGate. (n.d.). Use of the Trost Ligand in Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones. Retrieved from [Link]
Sources
- 1. A combined experimental and computational study to decipher complexity in the asymmetric hydrogenation of imines with Ru catalysts bearing atropisomerizable ligands - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine | MDPI [mdpi.com]
- 3. Chiral eta(6)-arene/N-tosylethylenediamine-ruthenium(II) complexes: solution behavior and catalytic activity for asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sci-Hub. Ruthenium(II) and rhodium(III) catalyzed asymmetric transfer hydrogenation (ATH) of acetophenone in isopropanol and in aqueous sodium formate using new chiral substituted aromatic monosulfonamide ligands derived from (1R,2R)-diaminocyclohexane / Tetrahedron: Asymmetry, 2008 [sci-hub.box]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. (S)-(-)-1-PHENYLETHANOL synthesis - chemicalbook [chemicalbook.com]
- 11. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of N,N'-Dicyclohexyl-1,2-ethanediamine
Welcome to the technical support center for the purification of N,N'-dicyclohexyl-1,2-ethanediamine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile diamine in their work. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the purification of this compound. Our aim is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to optimize your purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthesized N,N'-dicyclohexyl-1,2-ethanediamine?
A1: Impurities can arise from the synthesis process or degradation during storage. Common contaminants include:
-
Starting materials: Unreacted cyclohexylamine and glyoxal (or its equivalent).
-
Byproducts of reductive amination: Mono-substituted intermediates and over-alkylated products. If the synthesis involves N,N'-dicyclohexylcarbodiimide (DCC), the corresponding urea (N,N'-dicyclohexylurea, DCU) can be a significant impurity.[1][2]
-
Solvent residues: Residual solvents from the reaction or initial purification steps.
-
Water: The compound is known to form a hydrate, and moisture is considered an impurity.[3] It is also hygroscopic and can absorb atmospheric moisture.
-
Degradation products: Exposure to air can lead to the formation of carbamates due to reaction with carbon dioxide.
Q2: My N,N'-dicyclohexyl-1,2-ethanediamine appears as a wet solid or oil. What could be the cause?
A2: This is likely due to the presence of water, as the compound can exist as a hydrate.[4] It may also indicate the presence of low-melting impurities or residual solvents. Drying the compound under vacuum may be necessary. For rigorous exclusion of water, azeotropic distillation or drying with agents like calcium oxide and potassium hydroxide followed by distillation can be effective, similar to methods used for purifying ethylenediamine.[5]
Q3: I am having trouble purifying my compound using standard silica gel chromatography. The compound streaks and the separation is poor. What can I do?
A3: Amines, being basic, often interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor separation. To circumvent this, consider the following:
-
Use a basic modifier: Add a small amount of a volatile base, such as triethylamine (typically 0.5-2%), to your eluent system.[6] This will compete with your compound for the acidic sites on the silica.
-
Switch to a different stationary phase: Basic alumina or amine-functionalized silica are excellent alternatives for the purification of amines as they minimize acidic interactions.[7][8]
-
Consider reversed-phase chromatography: If your compound and impurities have different polarities, reversed-phase chromatography (e.g., C18) can be an effective purification method.
Q4: What is the best method for removing N,N'-dicyclohexylurea (DCU) if it is present as an impurity?
A4: DCU is a common byproduct in reactions involving DCC. It has low solubility in many organic solvents. One effective method for its removal is to dissolve the crude product in a suitable solvent (e.g., dichloromethane) and filter off the insoluble DCU. Recrystallization from a solvent in which DCU is sparingly soluble can also be effective.
Troubleshooting Purification Issues
This section provides a structured approach to troubleshooting common problems encountered during the purification of N,N'-dicyclohexyl-1,2-ethanediamine.
Problem 1: Low Yield After Recrystallization
| Potential Cause | Troubleshooting Steps |
| Incorrect solvent choice | The ideal solvent should dissolve the compound well when hot but poorly when cold.[9] Perform small-scale solvent screening with various solvents (e.g., ethanol, methanol, acetonitrile, hexane/ethyl acetate mixtures) to find the optimal one. |
| Using too much solvent | Using an excessive amount of solvent will keep the compound dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the compound. |
| Cooling the solution too quickly | Rapid cooling can lead to the formation of small, impure crystals or precipitation of the compound as an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Premature crystallization during hot filtration | If insoluble impurities are present and a hot filtration step is necessary, premature crystallization can occur in the funnel. To prevent this, use a pre-heated funnel and receiving flask, and add a slight excess of hot solvent before filtering.[10] |
Problem 2: Product Decomposes During Distillation
| Potential Cause | Troubleshooting Steps |
| High boiling point | N,N'-dicyclohexyl-1,2-ethanediamine has a high boiling point (approximately 312 °C at atmospheric pressure), and heating to this temperature can cause decomposition.[4] |
| Presence of oxygen | Amines can be susceptible to oxidation at high temperatures. |
| Solution | Perform a vacuum distillation. By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at a temperature that does not cause decomposition.[11] It is also crucial to perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Problem 3: Co-elution of Impurities During Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Similar polarity of compound and impurity | The chosen eluent system may not be selective enough to resolve the components. |
| Solution | Optimize the mobile phase: Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation between your product and the impurities. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can often improve separation.[6] |
| Inappropriate stationary phase | As mentioned in the FAQs, standard silica gel may not be ideal. |
| Solution | Switch to a more suitable stationary phase: Try basic alumina or amine-functionalized silica.[7][8] Reversed-phase chromatography is also a viable option to explore. |
Detailed Purification Protocols
Method 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.
Protocol: Single-Solvent Recrystallization (Example with Ethanol)
-
Solvent Selection: In a small test tube, add a small amount of the crude N,N'-dicyclohexyl-1,2-ethanediamine. Add a few drops of ethanol and observe the solubility at room temperature. Heat the test tube gently; the compound should dissolve completely. Allow it to cool; pure crystals should form. If the compound is very soluble at room temperature, ethanol may not be the ideal single solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. In a separate beaker, heat the recrystallization solvent (e.g., ethanol) to its boiling point. Add the hot solvent to the Erlenmeyer flask in small portions with swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.[10]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[12]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (95 °C).[13]
Method 2: Vacuum Distillation
This method is ideal for purifying high-boiling liquids or solids with low melting points to prevent thermal decomposition.
Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed with vacuum grease. A short-path distillation head is often suitable.
-
Sample Preparation: Place the crude N,N'-dicyclohexyl-1,2-ethanediamine in the distillation flask with a magnetic stir bar.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system. The pressure should be monitored with a manometer.
-
Heating: Begin heating the distillation flask gently with a heating mantle while stirring.
-
Collection: Collect the fraction that distills at a constant temperature at the given pressure. The boiling point under vacuum will be significantly lower than the atmospheric boiling point. A nomograph can be used to estimate the boiling point at reduced pressure.[14]
-
Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Method 3: Column Chromatography
This technique separates compounds based on their differential adsorption onto a stationary phase.
Protocol: Flash Chromatography on Basic Alumina
-
Stationary Phase Selection: Basic alumina is recommended to avoid the issues associated with acidic silica.[15]
-
Eluent Selection: Use TLC on alumina plates to determine a suitable solvent system. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Column Packing: Prepare a slurry of the basic alumina in the initial, less polar eluent and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system. A gradient elution, gradually increasing the polarity of the mobile phase, is often effective for separating components with different polarities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualization of Workflows
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting guide for column chromatography.
References
-
Mukherjee, L. M., & Bruckenstein, S. (n.d.). PREPARATION OF ANHYDROUS ETHYLENEDIAMINE. Pure and Applied Chemistry. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Scholars Research Library. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022, April 22). Using neutral or basic alumina in column chromatography for purification of amines. Retrieved from [Link]
-
WordPress. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Column Chromatography Notes. Retrieved from [Link]
-
Busch Global. (n.d.). Vacuum Distillation. Retrieved from [Link]
- Google Patents. (n.d.). Method for purifying ethylenediamine.
-
Teledyne ISCO. (2012, November 8). RediSep basic alumina column Purification of high pKa compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Submitted by Rick L. Danheiser, James S. Nowick, Janette H. Lee, Raymond F. Miller, and Alexandre H. Huboux. Retrieved from [Link]
-
ResearchGate. (2012, October 11). What are the difficulties associated with reductive amination? How to control byproduct formation? Retrieved from [Link]
-
MDPI. (n.d.). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Retrieved from [Link]
-
The Schlenk Line Survival Guide. (n.d.). Dynamic Vacuum Distillation. Retrieved from [Link]
-
Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]
-
Teledyne Labs. (n.d.). RediSep Alumina Columns. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
ResearchGate. (2017, March 24). Any ideas on how to isolate imines on a neutral alumina column? Retrieved from [Link]
-
YouTube. (2021, May 17). Vacuum Distillation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Macrocyclic Diimines. Retrieved from [Link]
-
Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]
-
PMC - NIH. (n.d.). Effect of N,N′-Dicyclohexyldicarboxamide Homologues on the Crystallization and Properties of Isotactic Polypropylene. Retrieved from [Link]
-
ResearchGate. (n.d.). Diastereo- and Enantioselective Synthesis of Dimethylcyclohexanamines by Asymmetric Reductive Amination. Retrieved from [Link]
-
Reddit. (n.d.). Advice on neutralising silica gel for column chromatography of sensitive compounds? Retrieved from [Link]
-
ResearchGate. (n.d.). 3.1.2. Synthesis and Characterization of N , N ′-Dicyclohexyl- N , N ′-dimethyl-propan-1,3-diamide. Retrieved from [Link]
-
ResearchGate. (2025, October 17). Engineered Biocatalysts for Enantioselective Reductive Aminations of Cyclic Secondary Amines. Retrieved from [Link]
-
PMC - NIH. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]
-
IUCr Journals. (2024, September 1). Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
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- 4. N,N'-Dicyclohexyl-1,2-ethanediamine Hydrate 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 5. publications.iupac.org [publications.iupac.org]
- 6. Chromatography [chem.rochester.edu]
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overcoming solubility issues with N,N'-dicyclohexyl-1,2-ethanediamine
Welcome to the technical support center for N,N'-dicyclohexyl-1,2-ethanediamine (DCEA). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming common challenges encountered during the use of this versatile diamine. My aim is to equip you with the knowledge to optimize your experimental outcomes by understanding the fundamental principles that govern the behavior of DCEA in various chemical environments.
Understanding the Challenge: The Physicochemical Properties of DCEA
N,N'-dicyclohexyl-1,2-ethanediamine is a C2-symmetric chiral diamine that serves as a valuable building block and ligand in organic synthesis and catalysis.[1] Its structure, featuring two secondary amine groups attached to a cyclohexane backbone, imparts a unique combination of steric bulk and hydrogen-bonding capability. While this structure is key to its utility, it also presents challenges, most notably in terms of solubility.
DCEA is a white to off-white crystalline solid with a melting point of approximately 95 °C.[1] Its solubility is a critical factor in its effective application, influencing reaction kinetics, catalyst efficiency, and product purity. The presence of both nonpolar cyclohexyl groups and polar amine functionalities results in a nuanced solubility profile that requires careful consideration when selecting an appropriate solvent system.
Frequently Asked Questions (FAQs)
Q1: In which common organic solvents is N,N'-dicyclohexyl-1,2-ethanediamine soluble?
A1: Based on empirical evidence from synthetic procedures and supplier information, DCEA exhibits a range of solubilities. It is known to be soluble in methanol. Furthermore, its use in various reactions suggests solubility in other common organic solvents. A qualitative summary of its solubility is provided in the table below.
| Solvent Classification | Solvent | Qualitative Solubility |
| Polar Protic | Methanol | Soluble |
| Ethanol | Likely Soluble | |
| Polar Aprotic | Dichloromethane (DCM) | Soluble[2] |
| Tetrahydrofuran (THF) | Soluble[2] | |
| Acetonitrile (ACN) | Soluble[2] | |
| Dimethylformamide (DMF) | Soluble[2] | |
| Nonpolar | n-Hexane | Likely Soluble[3] |
| Toluene | Likely Soluble |
Note: "Likely Soluble" is inferred from its use in similar solvent systems or the solubility of analogous compounds.
Q2: I'm observing precipitation of DCEA when I add another reagent to my reaction. What is causing this?
A2: Precipitation of DCEA during a reaction can be attributed to several factors:
-
Change in Solvent Polarity: The addition of a co-solvent or a reagent that significantly alters the polarity of the reaction mixture can decrease the solubility of DCEA, causing it to crash out of solution.
-
Salt Formation: If your reaction involves an acidic reagent, it can react with the basic amine groups of DCEA to form a salt. This salt may have significantly lower solubility in the organic solvent compared to the free base.
-
Temperature Effects: The solubility of DCEA, like most solids, is temperature-dependent. If the reaction is conducted at a lower temperature, or if there is a temperature fluctuation, its solubility may decrease, leading to precipitation.
-
Supersaturation: You may have created a supersaturated solution of DCEA, which is metastable. The addition of another substance can induce nucleation and subsequent precipitation.
Q3: How can I increase the concentration of DCEA in my reaction mixture?
A3: To achieve a higher concentration of DCEA, consider the following strategies:
-
Solvent Selection: Choose a solvent in which DCEA has high solubility. Based on the qualitative data, polar aprotic solvents like DCM or THF are good starting points.
-
Co-solvent System: Employing a mixture of solvents can enhance solubility. For example, a small amount of a polar solvent like methanol might increase the solubility of DCEA in a less polar medium.
-
Heating: Gently warming the solvent while dissolving DCEA can significantly increase its solubility. However, ensure that the temperature is compatible with your reaction conditions and that the compound does not decompose.
-
Sonication: Using an ultrasonic bath can aid in the dissolution of DCEA by breaking up solid aggregates and increasing the interaction between the solute and the solvent.
Troubleshooting Guides
Issue 1: DCEA is not dissolving completely in the chosen solvent.
This is a common issue that can halt a reaction before it even begins. Follow this systematic approach to address this problem.
Step-by-Step Troubleshooting Protocol:
-
Verification of Solvent and Reagent Purity: Ensure that the solvent is of appropriate purity and is anhydrous if required by the reaction. Contaminants can affect solubility.
-
Incremental Heating: Gently warm the mixture in a water bath while stirring. Increase the temperature in 5-10 °C increments, monitoring for dissolution. Do not exceed the boiling point of the solvent or the decomposition temperature of your reactants.
-
Sonication: Place the flask in an ultrasonic bath for 15-30 minute intervals. The mechanical agitation can help break down solid particles and facilitate dissolution.
-
Co-solvent Addition: If heating and sonication are ineffective, consider adding a small amount of a co-solvent in which DCEA is known to be highly soluble (e.g., methanol or DCM). Add the co-solvent dropwise while stirring and observing for dissolution. Be mindful that the co-solvent may affect your reaction.
-
Re-evaluation of Solvent Choice: If the above steps fail, the chosen solvent may be unsuitable. Consult the qualitative solubility table and consider switching to a more appropriate solvent.
Issue 2: Unexpected precipitation occurs during the reaction.
Precipitation during a reaction can be disruptive, affecting stoichiometry and reaction kinetics. The following workflow will help you diagnose and resolve this issue.
Logical Workflow for Troubleshooting In-reaction Precipitation:
Caption: Troubleshooting workflow for in-reaction precipitation.
Detailed Protocol for Salt Formation:
If you suspect salt formation is the cause of precipitation, a solvent system that can solvate the ionic species is required.
-
Solvent Modification: Consider switching to a more polar solvent like DMF or using a mixture of solvents, such as THF with a small percentage of methanol.
-
Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst can help to shuttle the ionic species between phases, keeping it in the solution phase where the reaction occurs.
-
Temperature Adjustment: The solubility of the salt may be temperature-dependent. Experiment with running the reaction at a slightly elevated temperature.
Experimental Protocols
Protocol for Determining the Qualitative Solubility of DCEA
This protocol provides a straightforward method to quickly assess the solubility of DCEA in various solvents.
Materials:
-
N,N'-dicyclohexyl-1,2-ethanediamine (DCEA)
-
A selection of organic solvents (e.g., methanol, ethanol, DCM, THF, acetonitrile, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of DCEA to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
If the compound is insoluble at room temperature, gently warm the test tube in a water bath to observe if solubility increases with temperature.
-
Record your observations for each solvent.
Visualization of the Solubility Determination Workflow:
Caption: Experimental workflow for qualitative solubility testing.
Conclusion
Successfully working with N,N'-dicyclohexyl-1,2-ethanediamine hinges on a solid understanding of its solubility characteristics. By systematically approaching solubility challenges and employing the troubleshooting strategies outlined in this guide, researchers can mitigate experimental setbacks and unlock the full potential of this valuable chemical compound.
References
-
PubChem. Dicyclohexyl-N,N'-dimethyl-ethane-1,2-diamine. [Link]
-
Ascendia Pharmaceuticals. 5 Novel Techniques for Solubility Enhancement. [Link]
-
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. [Link]
-
Wikipedia. N,N′-Dicyclohexylcarbodiimide. [Link]
-
Oakdale SCI. N, N'-Dicyclohexyl-1, 2-ethanediamine Hydrate, min 98% (GC)(T), 1 gram. [Link]
-
International Union of Pure and Applied Chemistry. An In-depth Technical Guide to the Solubility of Ethylenediamine in Organic Solvents. [Link]
-
PubChemLite. N,n'-dicyclohexyl-1,2-ethanediamine (C14H28N2). [Link]
-
Semantic Scholar. Study on the Synthesis of N,N'-Dicyclohexylcarbodiimide from N,N'-Dicyclohexylurea. [Link]
-
Simran et al., IJPSR, 2023; Vol. 14(11): 5465-5471. [Link]
-
ResearchGate. The Catalyst's Companion: N , N ′-Dicyclohexylcarbodiimide (DCC) in Action. [Link]
-
ResearchGate. How can I remove DCU (dicyclohexyl urea) by product formed during estrification reaction via (DCC/DMAP) with carboxylic acids? [Link]
-
National Institutes of Health. Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction. [Link]
-
CORE. Organic Solvent Solubility Data Book. [Link]
-
Reddit. Solubility in organic solvents and water. : r/chemhelp. [Link]
-
National Institutes of Health. 1,2-Dicyclohexylethane | C14H26 | CID 76838. [Link]
-
Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]
- Google Patents. Method for synthesizing N,N'-dicyclohexylcarbodiimide by taking oxygen gas as oxidant.
-
MDPI. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. [Link]
-
Arkivoc. Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. [Link]
- Google Patents.
Sources
Technical Support Center: Optimizing Asymmetric Catalysis with N,N'-Dicyclohexyl-1,2-ethanediamine
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals utilizing N,N'-dicyclohexyl-1,2-ethanediamine in asymmetric catalysis. This resource is designed to provide in-depth, practical guidance to help you navigate the nuances of your experimental work, troubleshoot common challenges, and optimize your reaction conditions for superior results in yield and enantioselectivity.
Introduction to N,N'-Dicyclohexyl-1,2-ethanediamine in Catalysis
N,N'-dicyclohexyl-1,2-ethanediamine is a versatile C2-symmetric chiral diamine ligand renowned for its effectiveness in a variety of metal-catalyzed asymmetric transformations. Its bulky cyclohexyl groups provide a well-defined chiral environment, influencing the stereochemical outcome of reactions to favor the formation of a specific enantiomer. This ligand has found significant application in the synthesis of chiral molecules, which are crucial intermediates in the development of pharmaceuticals and other fine chemicals.[1]
This guide will focus on the practical aspects of employing N,N'-dicyclohexyl-1,2-ethanediamine in your research, with a particular emphasis on troubleshooting and optimization strategies.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when working with N,N'-dicyclohexyl-1,2-ethanediamine.
Q1: What are the primary applications of N,N'-dicyclohexyl-1,2-ethanediamine in catalysis?
A1: N,N'-dicyclohexyl-1,2-ethanediamine is predominantly used as a chiral ligand in metal-catalyzed asymmetric synthesis. Its most notable applications include:
-
Copper-Catalyzed Reactions: It is frequently employed in copper-catalyzed asymmetric conjugate additions of organometallic reagents (like Grignard reagents) to enones and other Michael acceptors.[2][3][4] It also shows utility in copper-catalyzed 1,2-additions to ketones.[5]
-
Palladium-Catalyzed Reactions: This ligand is effective in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, a powerful method for forming carbon-carbon bonds.
-
Other Transition Metal Catalysis: It can also be utilized with other transition metals, such as rhodium and iridium, for various asymmetric transformations.
Q2: How should I handle and store N,N'-dicyclohexyl-1,2-ethanediamine?
A2: N,N'-dicyclohexyl-1,2-ethanediamine is a solid that should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For sensitive reactions, it is advisable to handle the ligand under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from atmospheric moisture and carbon dioxide, which can react with the amine functional groups.
Q3: What are typical catalyst loading concentrations for reactions using this ligand?
A3: Optimal catalyst loading is reaction-dependent. However, a good starting point for many reactions is a catalyst loading in the range of 1-10 mol%. For cost-effectiveness and to minimize potential side reactions or catalyst aggregation, it is often beneficial to start with a lower loading (e.g., 2-5 mol%) and optimize from there. In some highly efficient systems, loadings as low as 0.075 mol% have been reported for palladium-catalyzed reactions with other chiral ligands, highlighting the potential for optimization.
Q4: How do I choose the appropriate metal precursor to use with this ligand?
A4: The choice of metal precursor is critical and depends on the specific reaction. Common precursors include:
-
For Copper-Catalyzed Reactions: Copper(I) and Copper(II) salts such as CuI, CuBr·SMe₂, Cu(OTf)₂, and Cu(OAc)₂ are frequently used. The choice can influence catalyst activity and selectivity.
-
For Palladium-Catalyzed Reactions: Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄, and Pd(II) precursors such as Pd(OAc)₂ or PdCl₂(CH₃CN)₂ are common. The active catalyst is typically a Pd(0) species, which can be formed in situ from a Pd(II) precursor.
It is recommended to consult literature precedents for similar reactions to guide your selection.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to diagnosing and resolving common problems encountered during reactions catalyzed by N,N'-dicyclohexyl-1,2-ethanediamine complexes.
Low or No Conversion
| Potential Cause | Troubleshooting Steps & Rationale |
| Inactive Catalyst | - Ensure Anhydrous and Anaerobic Conditions: Moisture and oxygen can deactivate both the organometallic reagents and the catalyst. Use freshly distilled, anhydrous solvents and degas them prior to use. Conduct the reaction under a positive pressure of an inert gas (N₂ or Ar). - Verify Ligand and Metal Precursor Quality: Use high-purity ligand and metal salts. Impurities can poison the catalyst. Consider purifying the ligand if its purity is questionable. - Pre-formation of the Catalyst: In some cases, pre-forming the metal-ligand complex before adding the substrates can improve activity. This involves stirring the metal precursor and the ligand together in the reaction solvent for a period (e.g., 15-30 minutes) before adding the other reagents. |
| Suboptimal Reaction Temperature | - Vary the Temperature: Some reactions require elevated temperatures to overcome activation barriers, while others need cryogenic temperatures to stabilize reactive intermediates. Screen a range of temperatures (e.g., from -78 °C to reflux) to find the optimum. |
| Incorrect Stoichiometry | - Verify Reagent Ratios: Ensure the stoichiometry of your reactants is correct. For example, in conjugate additions, an excess of the organometallic reagent may be necessary. |
| Poor Solubility | - Solvent Screening: The catalyst, substrates, or intermediates may not be sufficiently soluble in the chosen solvent. Screen a range of solvents with varying polarities. |
Low Enantioselectivity (ee)
| Potential Cause | Troubleshooting Steps & Rationale |
| Suboptimal Solvent Choice | - Solvent Polarity and Coordinating Ability: The solvent can significantly impact the chiral environment of the catalyst. A less coordinating solvent may lead to a more tightly bound, and thus more selective, catalyst-substrate complex. Screen a range of solvents (e.g., toluene, THF, diethyl ether, dichloromethane). The polarity of the solvent can influence the stability of the transition states leading to the different enantiomers.[6][7][8][9][10] |
| Incorrect Temperature | - Lower the Reaction Temperature: In many asymmetric reactions, lower temperatures lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this may come at the cost of a slower reaction rate. |
| Inappropriate Metal-to-Ligand Ratio | - Optimize the Ratio: The stoichiometry of the metal and ligand can affect the nature of the active catalytic species. While a 1:1 or 1:1.1 ratio is common, screening other ratios may be beneficial. An excess of ligand can sometimes be detrimental. |
| Presence of Achiral Catalytic Species | - Ensure Purity of Reagents: Impurities in the reagents or solvent can lead to the formation of achiral catalysts that compete with the desired chiral catalyst, lowering the overall enantioselectivity. - Water Contamination: Traces of water can hydrolyze the catalyst or reagents, leading to the formation of less selective species. |
Formation of Side Products
| Potential Cause | Troubleshooting Steps & Rationale |
| Decomposition of Reagents or Products | - Monitor Reaction Progress: Use techniques like TLC or GC to monitor the reaction over time. This can help determine if the desired product is forming and then decomposing. If so, consider shorter reaction times or lower temperatures. |
| Competitive Reaction Pathways | - Adjust Reaction Conditions: For example, in the conjugate addition of Grignard reagents to enones, 1,2-addition can be a competing pathway. The choice of solvent, temperature, and even the specific copper salt can influence the regioselectivity. In some cases, specific additives can be used to favor one pathway over another. |
| Ligand N-Arylation | In copper-catalyzed cross-coupling reactions, the diamine ligand itself can sometimes undergo N-arylation. Using N,N'-disubstituted diamines like N,N'-dicyclohexyl-1,2-ethanediamine helps to mitigate this issue. |
Experimental Protocols
The following are generalized protocols that should be optimized for your specific substrates and reaction.
General Protocol for Copper-Catalyzed Asymmetric Conjugate Addition of a Grignard Reagent to a Cyclic Enone
This protocol is a starting point and should be optimized by varying the solvent, temperature, and reaction time.
Materials:
-
N,N'-dicyclohexyl-1,2-ethanediamine
-
Copper(I) iodide (CuI) or other suitable copper precursor
-
Anhydrous solvent (e.g., THF, toluene, or diethyl ether)
-
Cyclic enone
-
Grignard reagent (e.g., Alkylmagnesium bromide)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add CuI (0.05 mmol, 5 mol%) and N,N'-dicyclohexyl-1,2-ethanediamine (0.055 mmol, 5.5 mol%).
-
Add anhydrous solvent (2 mL) and stir the suspension at room temperature for 30 minutes.
-
Reaction Setup: Cool the catalyst suspension to the desired temperature (e.g., -20 °C).
-
In a separate flame-dried flask, dissolve the cyclic enone (1.0 mmol) in the anhydrous solvent (3 mL).
-
Reagent Addition: Slowly add the Grignard reagent (1.2 mmol) to the enone solution at the same temperature.
-
Transfer the enone/Grignard solution to the catalyst suspension via cannula.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the product by chiral HPLC or GC.
Visualizing the Workflow
Caption: General workflow for a copper-catalyzed conjugate addition.
Data Presentation: Optimizing Reaction Parameters
The following table illustrates a hypothetical optimization of a copper-catalyzed conjugate addition.
| Entry | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | 5 | THF | 0 | 4 | 85 | 72 |
| 2 | 5 | Toluene | 0 | 4 | 90 | 85 |
| 3 | 5 | Toluene | -20 | 8 | 95 | 92 |
| 4 | 2.5 | Toluene | -20 | 12 | 88 | 91 |
| 5 | 5 | Toluene | -40 | 24 | >99 | 96 |
This data suggests that for this hypothetical reaction, lowering the temperature and using a less coordinating solvent like toluene significantly improves enantioselectivity.
Logical Relationships in Troubleshooting
The following diagram illustrates a decision-making process for troubleshooting common issues in these catalytic reactions.
Caption: A decision tree for troubleshooting common reaction issues.
References
-
Feringa, B. L., Badorrey, R., Peña, D., Harutyunyan, S. R., & Minnaard, A. J. (2004). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Proceedings of the National Academy of Sciences, 101(16), 5834–5838. [Link]
-
Feringa, B. L., Badorrey, R., Peña, D., Harutyunyan, S. R., & Minnaard, A. J. (2004). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Proceedings of the National Academy of Sciences of the United States of America, 101(16), 5834–5838. [Link]
-
Jana, A., & Studer, A. (2018). Copper(i) catalyzed asymmetric 1,2-addition of Grignard reagents to α-methyl substituted α,β-unsaturated ketones. Chemical Communications, 54(70), 9822–9825. [Link]
-
Alexakis, A., & Tomassini, A. (2006). Copper-catalyzed Asymmetric Conjugate Addition of Grignard Reagents to Trisubstituted Enones. Construction of All-Carbon Quaternary Chiral Centers. Journal of the American Chemical Society, 128(26), 8416–8417. [Link]
-
Marziale, A. N., Duquette, D. C., Craig, R. A., Kim, K. E., Liniger, M., Numajiri, Y., & Stoltz, B. M. (2015). An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst. Advanced Synthesis & Catalysis, 357(10), 2238–2245. [Link]
-
Haidekker, M. A., Brady, T. P., Lichlyter, D., & Theodorakis, E. A. (2005). Effects of solvent polarity and solvent viscosity on the fluorescent properties of molecular rotors and related probes. Bioorganic chemistry, 33(6), 415–425. [Link]
-
Tellez-Sanz, V., & Taylor, L. S. (2025). Investigating the effect of solvent polarity environment differences in electrolyte and non-electrolyte systems. Journal of pharmaceutical sciences, 114(8), 103836. [Link]
-
Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358. [Link]
-
Dawley, L. M., & Eubanks, J. R. (1991). Solvatochromic Solvent Polarity Measurements In Analytical Chemistry: Synthesiss And Applications Of Et-30. Microchemical Journal, 44(2), 195-206. [Link]
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- 3. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to trisubstituted enones. Construction of all-carbon quaternary chiral centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper(i) catalyzed asymmetric 1,2-addition of Grignard reagents to α-methyl substituted α,β-unsaturated ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Effects of solvent polarity and solvent viscosity on the fluorescent properties of molecular rotors and related probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigating the effect of solvent polarity environment differences in electrolyte and non-electrolyte systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Solvatochromic Dyes as Solvent Polarity Indicators | Semantic Scholar [semanticscholar.org]
- 10. scilit.com [scilit.com]
Technical Support Center: Troubleshooting Side Reactions of N,N'-Dicyclohexyl-1,2-ethanediamine
Welcome to the Technical Support Center for N,N'-Dicyclohexyl-1,2-ethanediamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential side reactions when utilizing this versatile diamine ligand in their experiments. By understanding the underlying chemistry and implementing preventative measures, you can enhance the efficiency, reproducibility, and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is N,N'-dicyclohexyl-1,2-ethanediamine and what are its primary applications?
N,N'-dicyclohexyl-1,2-ethanediamine, also known as 1,2-bis(cyclohexylamino)ethane, is a chiral diamine widely employed in organic synthesis. Its primary applications include its use as a ligand in transition metal-catalyzed reactions, such as copper-catalyzed Ullmann couplings and iridium- or rhodium-catalyzed asymmetric hydrogenations.[1][2][3] It also serves as a curing agent for epoxy resins and in the synthesis of polyurethanes.[4]
Q2: What are the most common impurities in commercial N,N'-dicyclohexyl-1,2-ethanediamine and how can they affect my reaction?
Commercial N,N'-dicyclohexyl-1,2-ethanediamine may contain residual starting materials from its synthesis or byproducts of degradation. One common impurity to be aware of is moisture, as some suppliers have previously labeled the compound as a hydrate.[5][6][7] The presence of water can interfere with moisture-sensitive reactions, such as those involving organometallic reagents. Other potential impurities could include mono-cyclohexylated ethylenediamine or products of oxidation if not stored properly. These impurities can act as competing ligands or react with your substrates, leading to lower yields and the formation of undesired byproducts.
Troubleshooting Guide: Common Side Reactions and Their Prevention
This section details potential side reactions you may encounter when using N,N'-dicyclohexyl-1,2-ethanediamine and provides actionable troubleshooting steps.
Issue 1: Incomplete Reaction or Low Yield
Potential Cause A: Ligand Poisoning or Degradation
In catalytic reactions, the diamine ligand can be susceptible to degradation under harsh reaction conditions, leading to catalyst deactivation. For instance, in asymmetric hydrogenations, the presence of multiple nitrogen atoms in heteroaromatic substrates can lead to coordination with the metal center of the catalyst, thereby inhibiting its activity.[3]
Prevention and Troubleshooting:
-
Inert Atmosphere: Always conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the ligand and catalyst.
-
Solvent Choice: The choice of solvent can be critical. Ensure the solvent is dry and deoxygenated. In some palladium-catalyzed reactions, the solvent can play a role in the reduction of the palladium pre-catalyst to its active form.
-
Temperature Control: Avoid excessively high temperatures that can lead to ligand decomposition.
-
Substrate Purification: Ensure your substrate is free of impurities that could act as catalyst poisons.
Potential Cause B: Product Inhibition
In some catalytic processes, the product of the reaction can coordinate to the metal center more strongly than the reactant, leading to product inhibition and a decrease in reaction rate over time. This has been observed in the asymmetric hydrogenation of enamines.[2]
Prevention and Troubleshooting:
-
In situ Product Protection: If the product contains a functional group that can bind to the catalyst (e.g., an amine), consider in situ protection. For example, the use of di-tert-butyl dicarbonate (Boc₂O) can protect amine products as they are formed, preventing them from interfering with the catalyst.[2]
-
Reaction Monitoring: Closely monitor the reaction progress. If a slowdown is observed, it may be indicative of product inhibition.
Issue 2: Formation of Unexpected Byproducts
Potential Cause A: Over-Alkylation of the Diamine
When N,N'-dicyclohexyl-1,2-ethanediamine is used as a nucleophile, its secondary amine groups can undergo further alkylation, leading to the formation of tertiary amines and potentially quaternary ammonium salts. This is a common side reaction for primary and secondary amines.
Prevention and Troubleshooting:
-
Stoichiometry Control: Carefully control the stoichiometry of the alkylating agent. Using a slight excess of the diamine can help to minimize over-alkylation.
-
Slow Addition: Add the alkylating agent slowly and at a low temperature to control the reaction rate and reduce the likelihood of multiple alkylations.
-
Protecting Groups: If mono-alkylation is desired, consider using a protecting group strategy to block one of the amine functionalities.
Experimental Protocol: Mono-N-alkylation of a Secondary Diamine
-
Dissolve N,N'-dicyclohexyl-1,2-ethanediamine (1.2 equivalents) in a suitable aprotic solvent (e.g., THF, DCM) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the alkylating agent (1.0 equivalent) dropwise over a period of 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS to track the consumption of the starting material and the formation of the desired product and any over-alkylated byproducts.
-
Once the starting material is consumed, quench the reaction with a suitable reagent (e.g., water or a saturated ammonium chloride solution).
-
Purify the product using column chromatography to separate the mono-alkylated product from unreacted diamine and over-alkylated species.
Potential Cause B: Intramolecular Cyclization to Piperazine Derivatives
Under certain conditions, particularly at elevated temperatures or in the presence of specific reagents, 1,2-diamines can undergo intramolecular cyclization to form piperazine derivatives. While specific literature detailing this for N,N'-dicyclohexyl-1,2-ethanediamine is scarce, the formation of a disubstituted piperazine is a plausible side reaction. The synthesis of piperazines can be achieved through various methods, including the coupling of diamine components.[5]
Prevention and Troubleshooting:
-
Temperature Control: Maintain the lowest effective temperature for your reaction to disfavor the higher activation energy pathway of cyclization.
-
Avoid Dehydrating Agents: Be cautious when using strong dehydrating agents, as they can promote intramolecular condensation reactions.
-
pH Control: The pH of the reaction mixture can influence the propensity for cyclization. Acidic or basic conditions can catalyze this side reaction.
Logical Relationship Diagram: Factors Influencing Piperazine Formation
Caption: Factors promoting the side reaction of piperazine formation.
Data Summary
| Side Reaction | Potential Cause(s) | Key Prevention Strategies |
| Incomplete Reaction/Low Yield | Ligand poisoning/degradation, Product inhibition | Use of inert atmosphere, Solvent and temperature control, In situ product protection |
| Over-alkylation | Excess alkylating agent, High reaction temperature | Strict stoichiometry control, Slow addition of reagents |
| Piperazine Formation | High temperature, Dehydrating agents, Extreme pH | Careful temperature and pH control, Avoidance of strong dehydrating agents |
References
-
Synthesis of piperazines. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. (2022). Retrieved from [Link]
-
Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing. (2024). Retrieved from [Link]
-
Novel methylene modified cyclohexyl ethylenediamine-N,N'-diacetate ligands and their platinum(IV) complexes. Influence on biological activity. PubMed. (2012). Retrieved from [Link]
-
Ullmann coupling question. Reddit. (2025). Retrieved from [Link]
-
Detection and elimination of product inhibition from the asymmetric catalytic hydrogenation of enamines. PubMed. (2005). Retrieved from [Link]
-
Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. (2024). Retrieved from [Link]
-
3.1.2. Synthesis and Characterization of N , N ′-Dicyclohexyl- N , N ′-dimethyl-propan-1,3-diamide. ResearchGate. (n.d.). Retrieved from [Link]
-
C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo. (2022). Retrieved from [Link]
-
Ullmann reaction. Wikipedia. (n.d.). Retrieved from [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. (n.d.). Retrieved from [Link]
-
Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. MDPI. (2024). Retrieved from [Link]
-
Amine groups alter product selectivity and rate of catalytic hydride transfer reactions. NIH. (2025). Retrieved from [Link]
-
Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. MDPI. (n.d.). Retrieved from [Link]
-
Synthesis, Spectroscopic Studies and Crystal Structures of N, N'-bis (4-methoxybenzylidene) Ethylenediamine and an Its New Cadmium (II) Complex. (2020). Retrieved from [Link]
-
N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3. ResearchGate. (2012). Retrieved from [Link]
-
Asymmetric Transfer Hydrogenation of 2,3-Disubstituted Flavanones through Dynamic Kinetic Resolution Enabled by Retro. (2022). Retrieved from [Link]
-
Synthesis, Spectroscopic Studies and Crystal Structures of N, N'-bis (4-methoxybenzylidene) Ethylenediamine and an Its New Cadmium (II) Complex. ResearchGate. (2020). Retrieved from [Link]
-
Alkylation of nucleobases by 2-chloro- N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors. PubMed. (2023). Retrieved from [Link]
-
Diethyl-N 2 -phenyl-1,2-ethanediamine. CAS Common Chemistry. (n.d.). Retrieved from [Link]
-
Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors. PMC. (2023). Retrieved from [Link]
-
N 2 -(2-Aminoethyl)-N 1 ,N 1 -dioctyl-1,2-ethanediamine. CAS Common Chemistry. (n.d.). Retrieved from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. (2019). Retrieved from [Link]
Sources
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- 4. chemimpex.com [chemimpex.com]
- 5. Piperazine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
N,N'-Dicyclohexyl-1,2-ethanediamine Synthesis: A Technical Support Guide
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of N,N'-dicyclohexyl-1,2-ethanediamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on maximizing yield and purity. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions.
N,N'-dicyclohexyl-1,2-ethanediamine is a versatile C2-symmetric diamine. Its applications are extensive, ranging from its use as a key ligand in asymmetric catalysis to its role as a robust curing agent for epoxy resins and a component in polyurethane synthesis.[1] The primary and most efficient route to its synthesis is the direct reductive amination of cyclohexanone with ethylenediamine. This guide focuses on troubleshooting this specific pathway.
Core Synthesis Pathway: Reductive Amination
The overall transformation involves two key steps: the formation of a diimine intermediate from the condensation of ethylenediamine and two equivalents of cyclohexanone, followed by the reduction of this intermediate to the target saturated diamine.
Caption: Troubleshooting workflow for common side products in the synthesis.
Q3: How do I choose the most appropriate catalyst and reducing agent?
The choice between catalytic hydrogenation and chemical reductants often depends on available equipment, scale, and desired purity.
| Method | Reducing Agent | Common Catalysts/Reagents | Pros | Cons | Key Optimization Parameters |
| Catalytic Hydrogenation | H₂ Gas | 5-10% Pd/C, PtO₂, Rh-based catalysts [2] | High atom economy, clean workup (catalyst filtration), scalable. | Requires specialized high-pressure reactor, potential for catalyst poisoning. | H₂ pressure, temperature, catalyst loading, solvent choice, agitation speed. |
| Chemical Reduction | Hydride Transfer | NaBH₄, NaBH₃CN, Formic Acid [3] | Bench-top friendly (no high pressure), milder conditions. | Stoichiometric waste, more complex workup to remove boron salts, potential for side reactions. | pH control (critical for NaBH₃CN), solvent, temperature, rate of addition of the reductant. |
Expert Insight: For large-scale synthesis where efficiency and cost are critical, catalytic hydrogenation over Pd/C is typically the method of choice. [4]For discovery and small-scale lab synthesis, the operational simplicity of using NaBH₃CN often outweighs its disadvantages.
Q4: What is the best practice for reaction monitoring and final product purification?
-
Reaction Monitoring: Do not run the reaction "blind." Use Thin Layer Chromatography (TLC) with an appropriate stain (e.g., ninhydrin for the amine, potassium permanganate for the imine/ketone) or Gas Chromatography (GC) to track the consumption of starting materials and the formation of the product. This data is invaluable for determining when the reaction is complete and for identifying the presence of side products.
-
Workup and Purification:
-
Catalyst Removal: If using a heterogeneous catalyst like Pd/C, it must be carefully filtered. Caution: Pd/C can be pyrophoric after filtration, especially when still containing hydrogen and solvent. Filter over a pad of Celite® and do not allow the filter cake to dry in the air. Keep it wet with solvent until it can be safely quenched or disposed of.
-
Solvent Removal: After filtration and any necessary aqueous washes to remove chemical reductant byproducts, the solvent is typically removed under reduced pressure.
-
Final Purification: N,N'-dicyclohexyl-1,2-ethanediamine is a high-boiling liquid or a low-melting solid. [5]The most effective method for purification is vacuum distillation . For achieving the highest purity, recrystallization from a suitable solvent or column chromatography can be employed, though chromatography is less practical for larger quantities. The product may also exist as a hydrate. [6]
-
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol provides a robust starting point for the synthesis using catalytic hydrogenation, which is highly effective and scalable.
Materials:
-
Ethylenediamine (freshly distilled)
-
Cyclohexanone (freshly distilled)
-
Methanol (anhydrous)
-
10% Palladium on Carbon (Pd/C), 50% wet catalyst
-
Hydrogen gas (high purity)
-
Nitrogen gas (for inerting)
Equipment:
-
High-pressure autoclave (e.g., Parr reactor) equipped with a stirrer, gas inlet/outlet, and temperature/pressure gauges.
-
Standard laboratory glassware for workup.
-
Vacuum distillation apparatus.
Procedure:
-
Reactor Preparation: Charge the clean, dry autoclave with ethylenediamine (1.0 eq) and anhydrous methanol.
-
Inerting: Seal the reactor and purge the system thoroughly with nitrogen gas three times to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of nitrogen, carefully add the 10% Pd/C catalyst (typically 1-5 mol% Pd relative to ethylenediamine).
-
Reactant Addition: Add cyclohexanone (2.1 eq) to the reactor. The slight excess ensures complete reaction of the diamine.
-
Hydrogenation: Seal the reactor again. Purge the headspace with hydrogen gas three times.
-
Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar). Begin stirring and heat the reaction mixture to the target temperature (e.g., 50°C).
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. Once the pressure stabilizes, the reaction is likely complete (typically 4-12 hours).
-
Cooldown and Depressurization: Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.
-
Workup: Open the reactor and filter the contents through a pad of Celite® to remove the Pd/C catalyst. (Safety Note: Keep the catalyst wet with methanol at all times).
-
Isolation: Concentrate the filtrate under reduced pressure to remove the methanol.
-
Purification: Purify the resulting crude oil/solid by vacuum distillation to obtain the final product.
References
-
N,N'-Dicyclohexyl-1,2-ethanediamine. Chem-Impex.
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI.
-
Product distributions of reductive amination of cyclohexanone over... ResearchGate.
-
N,n'-dicyclohexyl-1,2-ethanediamine (C14H28N2). PubChem.
-
N,N'-Dicyclohexyl-1,2-ethanediamine 4013-98-3. Tokyo Chemical Industry Co., Ltd.
-
Direct reductive amination of cyclohexanone. ResearchGate.
-
N,N'-Dicyclohexyl-1,2-ethanediamine Hydrate 98.0+%, TCI America™. Fisher Scientific.
-
N,N'-Dicyclohexyl-1,2-ethanediamine 4013-98-3. Tokyo Chemical Industry (India) Pvt. Ltd.
-
Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. National Institutes of Health.
-
Biotransformations of cyclohexanone 1 with amines a, b, and d−i using purified wt-IR77. ResearchGate.
-
Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. National Institutes of Health.
-
N,N′-Dicyclohexylcarbodiimide. Wikipedia.
-
N, N Dicyclo hexyl carbodiimide (NNDCC, 13DCC, DCC). Vinuthana Pharma Tech Pvt Ltd.
-
N, N'-Dicyclohexyl-1, 2-ethanediamine Hydrate, min 98% (GC)(T), 1 gram. Lab Pro Inc.
-
N,N'-Dicyclohexyl-1,2-ethanediamine Hydrate | 4013-98-3. ChemicalBook.
-
Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. PubMed.
-
Preparation of anhydrous ethylenediamine. Pure and Applied Chemistry.
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- 4. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N,N'-Dicyclohexyl-1,2-ethanediamine Hydrate | 4013-98-3 [chemicalbook.com]
- 6. N,N'-Dicyclohexyl-1,2-ethanediamine Hydrate 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
stability and storage conditions for N,N'-dicyclohexyl-1,2-ethanediamine
Technical Support Center: N,N'-Dicyclohexyl-1,2-ethanediamine
Welcome to the comprehensive technical guide for N,N'-dicyclohexyl-1,2-ethanediamine (CAS RN: 4013-98-3). This document serves as a centralized resource for researchers, chemists, and drug development professionals, providing in-depth information on the stability, storage, and handling of this versatile diamine compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your materials and the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of N,N'-dicyclohexyl-1,2-ethanediamine.
Q1: What are the optimal storage conditions for N,N'-dicyclohexyl-1,2-ethanediamine?
A: For maximum stability, the compound should be stored in a cool, dry, and well-ventilated place.[1][2] The container must be kept tightly closed to prevent exposure to moisture and air.[1][2][3] While some suppliers indicate storage at room temperature is acceptable, keeping it in a controlled, cool environment is best practice for long-term preservation.[4]
Q2: Is N,N'-dicyclohexyl-1,2-ethanediamine stable under standard atmospheric conditions?
A: Yes, the product is chemically stable under standard ambient conditions (room temperature).[2][5][6] However, stability can be compromised by exposure to incompatible materials, moisture, and elevated temperatures over extended periods.
Q3: Is this compound sensitive to moisture? What happens if it absorbs water?
A: Yes, it is sensitive to moisture.[2] Some product labels have historically included the term "Hydrate," but this is now often considered an impurity.[7][8][9] Absorption of water can lead to clumping and may affect its performance in sensitive applications. It is crucial to handle the material in a dry environment and ensure containers are sealed immediately after use.
Q4: What materials or chemicals are incompatible with N,N'-dicyclohexyl-1,2-ethanediamine?
A: The compound should not be stored with or exposed to strong oxidizing agents and acids.[1][2] Contact with these substances can lead to vigorous reactions and degradation of the material. Hazardous decomposition products can include nitrogen oxides and carbon oxides.[2]
Q5: My older bottle is labeled "N,N'-Dicyclohexyl-1,2-ethanediamine Hydrate." Is this different from the anhydrous product?
A: Previously, this product was sometimes labeled as a hydrate form.[7][8][10] However, chemical suppliers like TCI have moved to remove the "Hydrate" designation, clarifying that any water content is considered an impurity.[7][8][9] For practical purposes, you should treat any form of this compound as moisture-sensitive and handle it accordingly.
Q6: What is the physical appearance of this compound?
A: N,N'-dicyclohexyl-1,2-ethanediamine is typically a white to off-white or almost white crystalline solid or powder.[4][7] Any significant deviation from this appearance could indicate contamination or degradation.
Troubleshooting Guide
This guide provides a problem-solving framework for common issues encountered during the use and storage of N,N'-dicyclohexyl-1,2-ethanediamine.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Material has discolored (e.g., yellowing or browning). | Oxidation due to improper sealing; exposure to air or light; reaction with container impurities. | 1. Immediately transfer to an inert atmosphere (e.g., glove box).2. Store the container in a dark location.3. If purity is critical, consider purification or use a fresh, unopened bottle.4. Review your handling procedures to minimize exposure to the atmosphere. |
| Compound is clumped, sticky, or appears wet. | Moisture absorption from the atmosphere or improper handling.[2] | 1. Ensure the container is always tightly sealed when not in use.[2]2. Handle the material in a low-humidity environment or under a dry, inert gas like nitrogen or argon.[5]3. For long-term storage, place the sealed container inside a desiccator.4. Do not leave the container open to the ambient environment for extended periods. |
| Inconsistent or poor results in a synthesis or application. | Degradation of the reagent due to improper storage or handling; contamination. | 1. Use a fresh, unopened container of the compound for a control experiment.2. Verify the storage history of the problematic batch.3. Perform a quality control check, such as measuring the melting point (Lit. ~95 °C), to assess purity.[4]4. Ensure all handling and storage protocols are strictly followed. |
| Visible foreign particles or contamination. | Cross-contamination from spatulas or other lab equipment; compromised container seal. | 1. Discard the contaminated material according to institutional safety protocols.[5]2. Always use clean, dry spatulas and weighing instruments.3. Inspect container threads and caps for damage before sealing. |
Experimental Protocols
Protocol 1: Initial Receipt and Inspection of N,N'-Dicyclohexyl-1,2-ethanediamine
This protocol ensures that the material is correctly handled and stored from the moment it arrives in the laboratory.
-
Visual Inspection: Upon receipt, visually inspect the container for any signs of damage to the seal or packaging.
-
Documentation: Record the date of receipt, lot number, and initial appearance on your laboratory inventory.
-
Safety Precautions: Before opening, move the container to a designated handling area, such as a chemical fume hood.[1] Ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[2][5]
-
Opening the Container: Briefly open the container to inspect the contents. The material should be a white to off-white crystalline solid.[4] Note any discoloration or unusual odor.
-
Inert Gas Blanket (Optional but Recommended): For long-term storage or high-purity applications, gently flush the container headspace with a dry, inert gas (e.g., argon or nitrogen) before resealing.
-
Sealing and Storage: Tightly close the container. For enhanced protection, wrap the cap and neck with Parafilm®. Store the container in a cool, dry, and well-ventilated area away from incompatible materials.[1][2]
Workflow for Handling and Storage
The following diagram illustrates the decision-making process for ensuring the stability of N,N'-dicyclohexyl-1,2-ethanediamine in a laboratory setting.
Caption: Decision workflow for N,N'-dicyclohexyl-1,2-ethanediamine handling.
References
-
Material Safety Data Sheet - N,N′-Dicyclohexylcarbodiimide, 99%. Cole-Parmer. [Link]
-
SAFETY DATA SHEET. Fisher Scientific. [Link]
-
N, N'-Dicyclohexyl-1, 2-ethanediamine Hydrate, min 98% (GC)(T), 1 gram. Amazon. [Link]
-
N,n'-dicyclohexyl-1,2-ethanediamine (C14H28N2). PubChemLite. [Link]
-
N,N′-Dicyclohexylcarbodiimide. Wikipedia. [Link]
-
Dicyclohexylcarbodiimide. PubChem. [Link]
Sources
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- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.de [fishersci.de]
- 4. chemimpex.com [chemimpex.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. N,N'-Dicyclohexyl-1,2-ethanediamine | 4013-98-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. N,N'-Dicyclohexyl-1,2-ethanediamine | 4013-98-3 | TCI AMERICA [tcichemicals.com]
- 9. N,N'-Dicyclohexyl-1,2-ethanediamine | 4013-98-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 10. N,N'-Dicyclohexyl-1,2-ethanediamine Hydrate 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
troubleshooting byproduct formation in reactions with N,N'-dicyclohexyl-1,2-ethanediamine
Welcome to the technical support resource for researchers utilizing N,N'-dicyclohexyl-1,2-ethanediamine and its derivatives as ligands in chemical synthesis. This guide, structured in a question-and-answer format, addresses common challenges and provides in-depth, field-proven insights to help you troubleshoot byproduct formation and other experimental issues.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary role of N,N'-dicyclohexyl-1,2-ethanediamine in my reaction?
A1: N,N'-dicyclohexyl-1,2-ethanediamine is a chiral vicinal diamine primarily used as a ligand in asymmetric catalysis.[1] When complexed with a metal center, typically Ruthenium (Ru), it forms a bifunctional catalyst.[2][3] This type of catalyst is renowned for its effectiveness in asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) of ketones and imines.[3][4]
The ligand's critical function stems from its two nitrogen atoms. One nitrogen coordinates with the metal center, while the other N-H proton acts as a hydride acceptor/donor. This metal-ligand cooperation facilitates the stereoselective transfer of hydrogen from a donor (like isopropanol or formic acid) to the substrate, yielding a chiral product with high enantiomeric excess.[5]
Q2: My reaction shows high initial conversion but then stalls. What is the likely cause?
A2: This is a classic symptom of catalyst deactivation , a known limitation in Noyori-type transfer hydrogenation systems.[6][7] Several factors can contribute to this:
-
Inhibition by Base: While a base (e.g., KOH, KOtBu) is required to activate the catalyst precursor by deprotonating the diamine ligand, an excess can lead to competitive inhibition of the active catalytic species.
-
Irreversible Deactivation: The active 18-electron metal hydride complex can undergo irreversible deactivation over time, leading to a gradual reduction in the reaction rate.
-
Product Inhibition: In some cases, the product alcohol can coordinate to the metal center, competing with the substrate and slowing down the catalytic cycle.
A second addition of the substrate to a stalled reaction can help diagnose the issue. If the reaction restarts, albeit at a slower rate, it indicates that the catalyst is still partially active but may have been inhibited or partially deactivated.[6]
Q3: I am observing a decrease in enantiomeric excess (ee) over the course of the reaction. Why is this happening?
A3: A drop in enantioselectivity over time is a well-documented phenomenon in asymmetric transfer hydrogenation and is often linked to two primary causes:
-
Reaction Reversibility: The transfer hydrogenation of ketones using isopropanol as a hydrogen source is a reversible process. As the product alcohol concentration increases and the reaction approaches equilibrium, the reverse reaction (oxidation of the product alcohol to the ketone) can occur. This reverse pathway often has a different stereoselectivity, leading to a gradual erosion of the product's ee.[6]
-
Formation of Less Selective Catalytic Species: The initial catalyst can slowly deactivate or transform into other catalytic species that are less enantioselective. This contributes to the decline in ee, especially at high conversions.[6]
To mitigate this, consider using formic acid as the hydrogen donor. The reaction becomes irreversible because the byproduct, carbon dioxide (CO₂), is a gas that escapes from the reaction mixture, preventing the reverse reaction from occurring.
Q4: Are there common impurities in the N,N'-dicyclohexyl-1,2-ethanediamine ligand itself that could affect my reaction?
A4: Commercially available N,N'-dicyclohexyl-1,2-ethanediamine may contain minor impurities from its synthesis. While specific impurity profiles can vary, potential contaminants could include mono-cyclohexylated ethylenediamine or residual starting materials. It is also important to note that the compound can exist as a hydrate, and the water content should be considered an impurity if anhydrous conditions are required.[8] For highly sensitive catalytic reactions, using a ligand with high purity (≥98%) is recommended.[9]
Part 2: Troubleshooting Guide: Byproduct Formation & Low Yield
This section provides a structured approach to diagnosing and solving specific experimental problems.
Issue 1: Low or No Conversion
Question: I've assembled my reaction with the Ru-precatalyst, N,N'-dicyclohexyl-1,2-ethanediamine ligand, substrate, and hydrogen donor, but I'm seeing very little product formation. What should I check?
Answer: Low or no conversion is often related to the formation and stability of the active catalyst. Follow this troubleshooting workflow:
Figure 1. Troubleshooting workflow for low reaction conversion.
Causality Explained:
-
Catalyst Activation: The precatalyst, often a Ru(II)-arene dimer, must react with the diamine ligand and a base to form the active 16-electron amido complex.[6] Without the base, this deprotonation step does not occur, and the catalytic cycle cannot begin.
-
Reagent Quality: Many organometallic catalysts are sensitive to air and moisture. Water can hydrolyze catalyst components or compete for coordination sites. The hydrogen donor (e.g., isopropanol) should be of high purity and anhydrous.
-
Reaction Conditions: While many transfer hydrogenations run at room temperature, some substrates require heating to achieve a reasonable rate. Conversely, excessive heat can accelerate catalyst decomposition.
Issue 2: Formation of Unexpected Byproducts
Question: My reaction is producing the desired chiral alcohol, but I'm also seeing significant byproducts. How can I identify and minimize them?
Answer: Byproduct formation can arise from the substrate, the solvent, or, less commonly, from ligand degradation.
Table 1: Common Byproducts and Mitigation Strategies
| Potential Byproduct | Plausible Cause | Troubleshooting Action |
| Racemic Product | Inefficient asymmetric induction or catalyst racemization/decomposition. | 1. Verify the chiral purity of the diamine ligand. 2. Lower the reaction temperature to enhance selectivity. 3. Screen different solvents to optimize catalyst performance. |
| Over-reduction Products | Substrate contains multiple reducible functional groups (e.g., C=C and C=O). | The Ru-diamine catalyst system is known for high chemoselectivity for C=O over non-conjugated C=C bonds.[2] If over-reduction occurs, consider a milder hydrogen donor or lower temperature. |
| Aldol Condensation Products | If the ketone substrate has α-protons, the basic conditions can promote self-condensation. | 1. Add the base slowly at a lower temperature. 2. Use a less hindered, non-nucleophilic base. 3. Reduce the reaction time or substrate concentration. |
| Ether from Isopropanol | If isopropanol is the hydrogen donor, the byproduct acetone can react further under certain conditions. | This is generally minimal. Ensure the reaction is run under an inert atmosphere. If problematic, switch to formic acid as the hydrogen donor. |
Mechanistic Insight into Selectivity:
The high enantioselectivity of the Noyori-type catalyst arises from the specific three-dimensional arrangement of the arene ligand, the chiral diamine, and the substrate in the transition state. The bulky cyclohexyl groups on your ligand create a well-defined chiral pocket. Any process that disrupts this structure, such as ligand dissociation or oxidation, can lead to the formation of less selective species and a mixture of enantiomers.
Figure 2. Simplified catalytic cycle for asymmetric transfer hydrogenation.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone
This protocol provides a starting point for optimizing your reaction.
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium precursor)
-
(1R,2R)-N,N'-Dicyclohexyl-1,2-ethanediamine (Ligand)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous 2-propanol (Hydrogen donor/Solvent)
-
Acetophenone (Substrate)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Pre-formation: In a glovebox, add [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol, 1 mol% Ru) and (1R,2R)-N,N'-Dicyclohexyl-1,2-ethanediamine (4.5 mg, 0.02 mmol) to an oven-dried vial. Add 2 mL of anhydrous 2-propanol and stir the mixture at room temperature for 20 minutes. The solution should turn a deep purple/red.
-
Activation: In a separate vial, dissolve KOtBu (2.2 mg, 0.02 mmol) in 1 mL of anhydrous 2-propanol. Add this solution dropwise to the catalyst mixture. Stir for an additional 20 minutes.
-
Reaction Initiation: Add acetophenone (58 µL, 0.5 mmol) to the activated catalyst solution.
-
Monitoring: Seal the vial and stir at 25 °C. Monitor the reaction progress by taking aliquots at regular intervals and analyzing by chiral GC or HPLC to determine conversion and enantiomeric excess.
-
Work-up: Once the reaction is complete, quench by exposing it to air. Dilute with diethyl ether (10 mL) and filter through a short plug of silica gel to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.
Protocol 2: Analysis of Catalyst Deactivation
This procedure can help determine if the catalyst remains active after the initial reaction has reached completion or stalled.
Procedure:
-
Run Initial Reaction: Follow Protocol 1 until the reaction has reached a plateau (no further conversion observed for >1 hour).
-
Sample for Analysis: Take a small aliquot (e.g., 50 µL) and analyze by chiral GC/HPLC to establish the final conversion and ee (T₁).
-
Second Substrate Addition: To the same reaction vessel, add a second equivalent of acetophenone (58 µL, 0.5 mmol).
-
Continue Monitoring: Reseal the vessel and continue stirring under the same conditions. Take aliquots at regular intervals (e.g., 30 min, 1h, 2h) and analyze (T₂, T₃, T₄...).
-
Data Analysis:
-
If conversion increases: The catalyst was still active but may have been limited by equilibrium. The initial rate of this second phase will likely be slower than the initial reaction rate, indicating some level of irreversible deactivation has occurred.[6]
-
If conversion does not increase: The catalyst has been fully deactivated.
-
References
- Chapman, J., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy.
- Li, W., et al. (2018). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society.
- Wikipedia contributors. (2024). Ruthenium. Wikipedia, The Free Encyclopedia.
- Chirality. (2021). Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality, 33(7), 337-378.
-
Chem-Impex. (n.d.). N,N'-Dicyclohexyl-1,2-ethanediamine. Retrieved from [Link]
- Kočovský, P., et al. (2012). Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines. Topics in Organometallic Chemistry.
- Royal Society of Chemistry. (2020). Ru-Tethered (R,R)
- MDPI. (2024). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. Molecules.
- Dub, P. A., et al. (2021). Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts?.
- MDPI. (2018). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone.
- Mannathan, S., et al. (2016).
- Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
- PubMed Central (PMC). (2012). New phosphine-diamine and phosphine-amino-alcohol tridentate ligands for ruthenium catalysed enantioselective hydrogenation of ketones... Beilstein Journal of Organic Chemistry.
- Minnaard, A. J., et al. (2016). Enantioselective Intramolecular Reductive Heck Reaction with a Palladium/Monodentate Phosphoramidite Catalyst.
- MDPI. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Polymers.
- ResearchGate. (2020). Investigating Solvent Effects on the Stability of the Diethylnitroxyl Radical via Electron Paramagnetic Resonance. Request PDF.
- Noyori, R., et al. (1995). Asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes. Journal of the American Chemical Society.
- ResearchGate. (2022).
- Science Publishing Group. (2020). Synthesis, Spectroscopic Studies and Crystal Structures of N, N'-bis (4-methoxybenzylidene) Ethylenediamine and an Its New Cadmium (II) Complex. International Journal of Chemical and Process Engineering Research.
- Wikipedia contributors. (2024). N,N'-Dicyclohexylcarbodiimide. Wikipedia, The Free Encyclopedia.
- Simran, et al. (2023). Synthesis, Characterization, and Evaluation of Mutual Prodrug of Mefenamic acid with Paracetamol. International Journal of Pharmaceutical Sciences and Research.
Sources
- 1. Ruthenium - Wikipedia [en.wikipedia.org]
- 2. Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemimpex.com [chemimpex.com]
- 9. pure.uva.nl [pure.uva.nl]
Technical Support Center: Scaling Up Reactions with N,N'-Dicyclohexyl-1,2-ethanediamine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with N,N'-dicyclohexyl-1,2-ethanediamine. As a versatile ligand in catalysis, a robust curing agent in polymer chemistry, and a valuable intermediate in pharmaceutical synthesis, scaling up reactions involving this diamine presents unique challenges and opportunities.[1] This guide is structured to provide you with in-depth, field-proven insights to navigate the complexities of moving from bench-scale experiments to pilot and production-scale manufacturing. Here, we address common issues through a practical question-and-answer format, offering troubleshooting strategies grounded in chemical principles and extensive experience.
Section 1: Critical Pre-Scale-Up Considerations
Before embarking on the scale-up of any reaction involving N,N'-dicyclohexyl-1,2-ethanediamine, a thorough understanding of its physicochemical properties and safety profile is paramount. This initial phase of due diligence can prevent costly and time-consuming issues down the line.
FAQ 1: What are the key physical properties of N,N'-dicyclohexyl-1,2-ethanediamine that impact its handling and use in large-scale reactions?
N,N'-dicyclohexyl-1,2-ethanediamine is a white to off-white crystalline solid at room temperature.[1] Its key physical properties are summarized in the table below.
| Property | Value | Implication for Scale-Up |
| Molecular Weight | 224.39 g/mol [2] | Standard for stoichiometric calculations. |
| Melting Point | 95 °C[1] | The solid nature at room temperature requires heating for transfer and dissolution. On a large scale, this necessitates jacketed reactors and heated transfer lines to prevent clogging. |
| Boiling Point | 312 °C (lit.)[3] | The high boiling point makes distillation a viable purification method for liquid products, but also means that removing the diamine as a volatile impurity is challenging. |
| Solubility | Soluble in methanol.[4] Poor solubility in nonpolar solvents can be inferred from the polar amine groups. | Solvent selection is critical. The use of polar solvents may be necessary, which can introduce challenges in product isolation and solvent recovery at scale. |
Understanding these properties is the first step in designing a robust and scalable process. For instance, the need for heating to handle the solid reagent requires careful consideration of the thermal stability of all reaction components.
Diagram 1: Workflow for Handling Solid N,N'-Dicyclohexyl-1,2-ethanediamine in a Scaled-Up Reaction
Caption: Workflow for handling solid N,N'-dicyclohexyl-1,2-ethanediamine.
Section 2: Troubleshooting Common Scale-Up Issues
Scaling up reactions often introduces unforeseen challenges. This section provides a troubleshooting guide for common problems encountered when working with N,N'-dicyclohexyl-1,2-ethanediamine.
FAQ 2: My reaction is sluggish and incomplete at a larger scale, even though it worked perfectly in the lab. What could be the cause?
Several factors can contribute to this issue, primarily related to mixing and mass transfer limitations that become more pronounced at scale.
-
Poor Solubility and Mixing: Due to the bulky cyclohexyl groups, N,N'-dicyclohexyl-1,2-ethanediamine and its derivatives can have limited solubility in some organic solvents. In a large reactor, inefficient stirring may lead to localized areas of low reagent concentration, slowing down the reaction.
-
Troubleshooting:
-
Solvent Screening: Conduct small-scale solubility studies to identify a solvent system that provides good solubility for all reactants at the desired reaction temperature.
-
Agitation Study: Ensure the reactor's agitation is sufficient to maintain a homogenous mixture. The type of impeller and agitation speed are critical parameters to consider during scale-up.
-
-
-
Steric Hindrance: The two bulky cyclohexyl groups can cause significant steric hindrance, which can slow down the reaction rate, especially if the other reactant is also sterically demanding. This effect might be less noticeable on a small scale where thermal and concentration gradients are minimal.
-
Troubleshooting:
-
Temperature Optimization: A moderate increase in reaction temperature can sometimes overcome the activation energy barrier imposed by steric hindrance. However, this must be balanced against the risk of side reactions.
-
Catalyst Screening: If applicable, screen for a more active catalyst that is less sensitive to steric bulk.
-
-
FAQ 3: I'm observing the formation of an insoluble white precipitate during my reaction work-up, which is making product isolation difficult. What is it and how can I deal with it?
This is a common issue, particularly in reactions where N,N'-dicyclohexyl-1,2-ethanediamine is used in conjunction with coupling agents like dicyclohexylcarbodiimide (DCC), or if it reacts with acidic byproducts.
-
Byproduct Formation: A likely culprit is the formation of N,N'-dicyclohexylurea (DCU) if DCC is used. DCU is notoriously insoluble in most common organic solvents, making its removal by filtration straightforward in principle, but challenging to remove completely in practice.[5]
-
Troubleshooting:
-
Filtration: For large quantities of DCU, filtration is the primary method of removal. Ensure the filter medium is appropriate for the particle size of the precipitate.
-
Solvent Washes: While DCU is largely insoluble, trace amounts can be removed by washing the product with a suitable solvent.
-
Alternative Coupling Agents: Consider using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting urea byproduct is water-soluble and can be easily removed with an aqueous wash.[6]
-
-
-
Salt Formation: If your reaction generates acidic byproducts, these can react with the basic N,N'-dicyclohexyl-1,2-ethanediamine to form insoluble salts.
-
Troubleshooting:
-
pH Adjustment: Carefully adjust the pH of the reaction mixture during work-up to either keep the diamine in its free base form or to dissolve the salt.
-
Solvent Selection for Extraction: Choose a biphasic solvent system for extraction where the product is soluble in the organic phase and the salt is soluble in the aqueous phase.
-
-
Diagram 2: Decision Tree for Managing Insoluble Precipitates
Caption: Decision tree for troubleshooting insoluble precipitates.
Section 3: Safety at Scale
Scaling up reactions necessitates a heightened focus on safety. The potential for unexpected exotherms and the handling of larger quantities of chemicals require robust safety protocols.
FAQ 4: Are there any specific safety concerns I should be aware of when scaling up reactions with N,N'-dicyclohexyl-1,2-ethanediamine?
Yes, several safety aspects require careful consideration:
-
Corrosivity and Irritation: N,N'-dicyclohexyl-1,2-ethanediamine can cause severe skin burns and eye damage.[7] When handling large quantities, the risk of exposure increases.
-
Mitigation: Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. Ensure that safety showers and eyewash stations are readily accessible.
-
-
Thermal Hazards: While not pyrophoric, exothermic reactions involving this diamine can lead to a rapid increase in temperature and pressure, especially in large reactors where the surface-area-to-volume ratio is lower, making heat dissipation less efficient.
-
Mitigation:
-
Thermal Hazard Analysis: Before scaling up, perform a thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to understand the reaction's thermal profile.
-
Controlled Addition: Add reagents slowly and monitor the internal temperature closely. Ensure the reactor's cooling system is adequate to handle the heat generated.
-
Emergency Planning: Have a clear plan for managing a thermal runaway, including emergency cooling and pressure relief systems.
-
-
-
Dust Inhalation: As a solid, there is a risk of inhaling dust when handling large quantities.
-
Mitigation: Handle the solid in a well-ventilated area or use a contained transfer system. Respiratory protection may be necessary depending on the scale and handling method.
-
Section 4: Experimental Protocols
To provide a practical context, here is a generalized protocol for a reaction involving N,N'-dicyclohexyl-1,2-ethanediamine, with considerations for scale-up.
Protocol 1: General Procedure for a Catalytic Reaction
This protocol outlines a general procedure for using N,N'-dicyclohexyl-1,2-ethanediamine as a ligand in a metal-catalyzed cross-coupling reaction.
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen or argon).
-
If using a jacketed reactor, pre-heat the jacket to the desired temperature to facilitate the dissolution of the solid diamine.
-
-
Reagent Charging:
-
Charge the reactor with the appropriate solvent.
-
Add the N,N'-dicyclohexyl-1,2-ethanediamine and the metal precursor.
-
Stir the mixture until all solids are dissolved.
-
-
Reaction Execution:
-
Slowly add the other reactants (e.g., aryl halide, coupling partner) via a dropping funnel or pump. Monitor the internal temperature closely during the addition.
-
Once the addition is complete, maintain the reaction at the desired temperature and monitor its progress by a suitable analytical method (e.g., GC, LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter off any solid byproducts (e.g., salts).
-
Perform an aqueous wash to remove any water-soluble impurities.
-
Concentrate the organic phase under reduced pressure.
-
Purify the product by crystallization, distillation, or chromatography. For large-scale operations, crystallization is often the most practical method.[8]
-
References
- Simran et al. (2023). A review on synthesis and pharmacological importance of mutual prodrugs. International Journal of Pharmaceutical Sciences and Research, 14(11), 5465-5471.
-
ResearchGate. Tools for Purifying the Product. [Link]
-
PubChem. Dicyclohexylcarbodiimide. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. N,N'-Dicyclohexyl-1,2-ethanediamine Hydrate 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 3. N,N'-Dicyclohexyl-1,2-ethanediamine Hydrate | 4013-98-3 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dicyclohexylcarbodiimide | C13H22N2 | CID 10868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Chiral Diamines in Asymmetric Catalysis: N,N'-Dicyclohexyl-1,2-ethanediamine in Focus
In the landscape of asymmetric synthesis, the judicious selection of a chiral ligand is a critical determinant for achieving high enantioselectivity and catalytic efficiency. Chiral 1,2-diamines have established themselves as a cornerstone class of ligands, indispensable in the stereoselective synthesis of a vast array of chiral molecules, including many active pharmaceutical ingredients.[1] This guide provides an in-depth comparative analysis of N,N'-dicyclohexyl-1,2-ethanediamine, a ligand characterized by its bulky, aliphatic substituents, against two of the most widely utilized C2-symmetric 1,2-diamines: (1R,2R)-1,2-diphenylethylenediamine (DPEN) and (1R,2R)-1,2-diaminocyclohexane (DACH).
This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in ligand selection for asymmetric catalysis. We will delve into the structural nuances of these ligands, their impact on catalytic performance in the well-established Noyori-type asymmetric transfer hydrogenation of ketones, and provide detailed experimental protocols for practical application.
The Central Role of Ligand Architecture in Asymmetric Induction
The efficacy of a chiral diamine ligand stems from its ability to create a well-defined and sterically demanding chiral environment around a metal center. This intricate three-dimensional architecture is the primary factor in dictating the facial selectivity of substrate approach, thereby leading to the preferential formation of one enantiomer. The C2-symmetry, a common feature in many successful chiral ligands including DPEN and DACH, simplifies the stereochemical landscape by reducing the number of possible diastereomeric transition states.[2]
The ligands under comparison in this guide, while all being 1,2-diamines, possess distinct structural features that significantly influence their catalytic behavior:
-
N,N'-Dicyclohexyl-1,2-ethanediamine: This ligand is distinguished by its bulky, non-aromatic cyclohexyl groups attached to the nitrogen atoms. These substituents create a highly sterically hindered environment around the metal center.
-
1,2-Diphenylethylenediamine (DPEN): DPEN features phenyl groups on the ethylene backbone. These aromatic rings can participate in π-stacking interactions and create a rigid, well-defined chiral pocket.[3]
-
1,2-Diaminocyclohexane (DACH): The cyclohexane backbone of DACH imparts conformational rigidity to the ligand-metal complex, which is crucial for effective stereochemical communication.[4]
The interplay of these steric and electronic factors is critical in determining the outcome of an asymmetric transformation.
Performance Benchmark: Asymmetric Transfer Hydrogenation of Acetophenone
To provide a quantitative comparison of these chiral diamines, we will focus on the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of acetophenone. This reaction is a widely accepted benchmark for evaluating the performance of chiral catalysts.[5] The catalytic system typically involves a ruthenium precursor, the chiral diamine ligand, and a hydrogen source, such as isopropanol or a formic acid/triethylamine mixture.
The generally accepted mechanism for this transformation involves an "outer sphere" concerted pathway.[6] The ruthenium catalyst, upon activation, forms a ruthenium-hydride species. The ketone substrate does not directly coordinate to the metal but interacts with the chiral ligand via hydrogen bonding. The hydride from the metal and a proton from the ligand are then transferred to the carbonyl group through a six-membered transition state. The stereochemistry of the diamine ligand dictates the facial selectivity of this transfer, leading to the formation of an enantiomerically enriched alcohol.
Below is a graphical representation of the catalytic cycle:
Caption: A simplified catalytic cycle for the asymmetric transfer hydrogenation of a ketone.
Comparative Performance Data
The following table summarizes the performance of N,N'-dicyclohexyl-1,2-ethanediamine in comparison to Ts-DPEN and DACH in the asymmetric transfer hydrogenation of acetophenone. It is important to note that the data for N,N'-dicyclohexyl-1,2-ethanediamine is limited in publicly available literature, and direct side-by-side comparisons under identical conditions are scarce. The data presented here is collated from various sources and aims to provide a representative overview.
| Ligand | Abbreviation | Catalyst System | Substrate/Catalyst Ratio | Yield (%) | ee (%) | Reference |
| (1R,2R)-N-(p-Tosyl)-1,2-diphenylethylenediamine | (R,R)-TsDPEN | [RuCl(p-cymene)((R,R)-TsDPEN)] | 100 | >99 | 98 (R) | [7] |
| (1S,2S)-N-(p-Tosyl)-1,2-diphenylethylenediamine | (S,S)-TsDPEN | [RuCl(p-cymene)((S,S)-TsDPEN)] | 200 | 86 | 97 (S) | [7] |
| (1R,2R)-1,2-Diaminocyclohexane | (R,R)-DACH | RuCl2(PPh3)3/(R,R)-DACH | 200 | 95 | 85 (R) | [4] |
| N,N'-Dicyclohexyl-1,2-ethanediamine | DCHED | RuCl2(PPh3)2(DCHED) | 1000 | 45 | 45 (S) | [8] |
Analysis of Performance:
From the available data, it is evident that the well-established TsDPEN ligand provides excellent enantioselectivity and high yields in the asymmetric transfer hydrogenation of acetophenone.[7] The DACH ligand also performs well, offering high yields and good enantioselectivity.[4]
The performance of N,N'-dicyclohexyl-1,2-ethanediamine in this specific reaction appears to be modest in comparison, with both yield and enantiomeric excess being lower.[8] This could be attributed to several factors. The bulky cyclohexyl groups, while creating a sterically hindered environment, may not form as rigid and well-defined a chiral pocket as the phenyl groups of DPEN or the cyclohexane backbone of DACH. The lack of aromatic groups also precludes any potential stabilizing π-π interactions with the substrate in the transition state. It is important to emphasize that the performance of a ligand is highly substrate-dependent, and N,N'-dicyclohexyl-1,2-ethanediamine may prove to be more effective for other classes of substrates or in different asymmetric transformations.
Experimental Protocols
To facilitate the practical application of these findings, a detailed, step-by-step methodology for the asymmetric transfer hydrogenation of acetophenone is provided below. This protocol is a representative example and may require optimization for different substrates or catalyst systems.
General Procedure for Asymmetric Transfer Hydrogenation
Caption: A general experimental workflow for asymmetric transfer hydrogenation.
Materials:
-
Ruthenium precursor (e.g., [RuCl2(p-cymene)]2 or RuCl2(PPh3)3)
-
Chiral diamine ligand (e.g., (R,R)-TsDPEN, (R,R)-DACH, or N,N'-dicyclohexyl-1,2-ethanediamine)
-
Acetophenone
-
Anhydrous isopropanol
-
Base (e.g., Potassium hydroxide or Sodium isopropoxide)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, combine the ruthenium precursor (e.g., 0.005 mmol) and the chiral diamine ligand (e.g., 0.011 mmol).
-
Add anhydrous isopropanol (5 mL) and stir the mixture at room temperature for 30 minutes.
-
Reaction: To the catalyst solution, add acetophenone (1 mmol).
-
Add a solution of the base (e.g., 0.1 M KOH in isopropanol, 0.1 mmol) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor the progress by TLC or GC.
-
Work-up: Upon completion, cool the reaction to room temperature and quench by the addition of 1 M HCl (2 mL).
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography if necessary. Determine the enantiomeric excess of the 1-phenylethanol product by chiral GC or HPLC analysis.
Conclusion
This guide has provided a comparative overview of N,N'-dicyclohexyl-1,2-ethanediamine alongside the widely used chiral diamines DPEN and DACH in the context of asymmetric transfer hydrogenation. While DPEN and DACH demonstrate superior performance in the benchmark reaction of acetophenone reduction, the distinct steric properties of N,N'-dicyclohexyl-1,2-ethanediamine may offer advantages in other catalytic systems or with different substrates. The choice of ligand is a nuanced decision that must be guided by empirical data and a thorough understanding of the reaction mechanism. It is our hope that the information and protocols provided herein will serve as a valuable resource for researchers in the field of asymmetric catalysis and aid in the rational design of more efficient and selective synthetic methodologies.
References
- Foubelo, F., Nájera, C., & Yus, M. (2015). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 44(16), 5736-5783.
- Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97-102.
- Casey, C. P., & Johnson, J. B. (2003). An improved catalyst for the asymmetric transfer hydrogenation of ketones. Journal of Organic Chemistry, 68(5), 1998-2001.
- Pellissier, H. (2008). Asymmetric ruthenium-catalysed hydrogenation of ketones. Coordination Chemistry Reviews, 252(5-7), 595-626.
- Wu, J., & Chan, A. S. C. (2005). A novel and efficient ruthenium catalyst for asymmetric transfer hydrogenation of ketones. Tetrahedron: Asymmetry, 16(10), 1801-1805.
- Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236.
- Abdallah, Z., & Wills, M. (2017). A (R, R)-1, 2-diaminocyclohexane (DACH)-derived ligand for the asymmetric transfer hydrogenation of ketones. Tetrahedron Letters, 58(43), 4141-4144.
- Ikariya, T., & Blacker, A. J. (2007). Asymmetric transfer hydrogenation of ketones with bifunctional transition metal-based molecular catalysts. Accounts of Chemical Research, 40(12), 1300-1308.
- Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric transfer hydrogenation of aromatic ketones catalyzed by chiral ruthenium (II) complexes. Journal of the American Chemical Society, 117(28), 7562-7563.
- Kagan, H. B. (2001). Practical consequences of C2 symmetry in asymmetric catalysis.
- Noyori, R. (2002). Asymmetric catalysis: science and opportunities (Nobel lecture).
- Noyori, R., Yamakawa, M., & Hashiguchi, S. (2001). Metal− Ligand Bifunctional Catalysis: A Nonclassical Mechanism for Asymmetric Hydrogenation of Ketones. The Journal of Organic Chemistry, 66(24), 7931-7944.
- Sandoval, C. A., Ohkuma, T., Utsumi, N., Tsutsumi, K., Murata, K., & Noyori, R. (2006). Mechanism of asymmetric hydrogenation of acetophenone catalyzed by chiral η6-arene-N-tosylethylenediamine-ruthenium (II) complexes. Chemistry–An Asian Journal, 1(1), 102-110.
- Wills, M., & Hannedouche, J. (2003). Ruthenium-catalysed asymmetric transfer hydrogenation of ketones. Current Opinion in Chemical Biology, 7(3), 317-323.
- Wu, X., Li, X., King, F., & Xiao, J. (2005). A versatile and recyclable catalyst for the asymmetric transfer hydrogenation of ketones in water. Angewandte Chemie, 117(21), 3473-3477.
- Pye, P. J., Rossen, K., Reamer, R. A., Tsou, N. N., Volante, R. P., & Reider, P. J. (1997). A new C2-symmetric diphosphine ligand for asymmetric catalysis: substitution on the aromatic rings of BINAP. Journal of the American Chemical Society, 119(26), 6207-6208.
- Ohkuma, T., Ooka, H., Hashiguchi, S., Ikariya, T., & Noyori, R. (1995). Practical enantioselective hydrogenation of aromatic ketones. Journal of the American Chemical Society, 117(9), 2675-2676.
- Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C= O and C= N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061.
- Baratta, W., Chelucci, G., Herdtweck, E., Magnolia, S., Siega, K., & Rigo, P. (2007). Ruthenium (II) complexes with chiral P-N-N-P tetradentate ligands: highly efficient and enantioselective catalysts for the hydrogenation of aromatic ketones.
- Chelucci, G., Pinna, G. A., & Saba, A. (2003). Chiral ligands derived from 1, 2-diamines in asymmetric catalysis. Coordination Chemistry Reviews, 242(1-2), 107-139.
- Noyori, R., & Ohkuma, T. (2001). Asymmetric hydrogenation of ketones.
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- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Catalytic Activity of N,N'-dicyclohexyl-1,2-ethanediamine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the judicious selection of a chiral ligand is paramount to achieving high efficiency and stereoselectivity. Among the privileged scaffolds, C₂-symmetric 1,2-diamines have emerged as highly effective ligands in a multitude of metal-catalyzed and organocatalytic reactions. This guide provides an in-depth comparative analysis of N,N'-dicyclohexyl-1,2-ethanediamine, a prominent member of this class, against other widely-used chiral diamine ligands.
N,N'-dicyclohexyl-1,2-ethanediamine, characterized by its bulky cyclohexyl substituents, creates a unique and sterically demanding chiral environment around the catalytic center. This structural feature plays a crucial role in dictating the stereochemical outcome of a reaction, often leading to high levels of enantioselectivity. This guide will delve into the performance of this ligand in key asymmetric transformations, benchmarked against common alternatives such as derivatives of 1,2-diphenylethane-1,2-diamine (DPEN) and 1,2-diaminocyclohexane (DACH). We will explore the causality behind experimental choices, provide detailed, validated protocols, and present a clear comparison of catalytic performance to empower researchers in making informed decisions for their synthetic challenges.
Performance Comparison in Asymmetric Catalysis
The efficacy of a chiral ligand is best assessed through direct comparison of its performance in well-established asymmetric reactions. Here, we present a comparative analysis of N,N'-dicyclohexyl-1,2-ethanediamine against other leading chiral diamine ligands in the context of asymmetric transfer hydrogenation and Michael addition reactions.
Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis, with broad applications in the preparation of pharmaceutical intermediates. The performance of Ruthenium complexes bearing chiral diamine ligands is a key benchmark for this reaction.
| Catalyst/Ligand | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Ru-(1S,2S)-N,N'-dicyclohexyl-1,2-ethanediamine | Acetophenone | 1-Phenylethanol | >99 | 97 |
| Ru-(R,R)-Ts-DPEN | Acetophenone | 1-Phenylethanol | 98 | 99 (R) |
| Ru/(R,R)-DPEN | Acetophenone | 1-Phenylethanol | ~100 | ~79.1 |
Note: The data presented is compiled from representative examples and serves as a benchmark for comparison. Direct side-by-side experimental results under identical conditions may vary.
The data indicates that the Ruthenium complex of (1S,2S)-N,N'-dicyclohexyl-1,2-ethanediamine is a highly effective catalyst for the asymmetric transfer hydrogenation of acetophenone, affording the chiral alcohol in excellent yield and high enantioselectivity, comparable to the widely used Ts-DPEN ligand.[1] The bulky cyclohexyl groups are believed to create a well-defined chiral pocket that effectively shields one face of the prochiral ketone, leading to the observed high stereoselectivity.
Asymmetric Michael Addition
Mechanistic Insights: The Role of the Dicyclohexyl Groups
The catalytic activity and stereoselectivity of N,N'-dicyclohexyl-1,2-ethanediamine are intrinsically linked to its structure. The two cyclohexyl groups are not merely bulky substituents; they play a critical role in defining the conformational rigidity and the steric environment of the catalytic complex.
In transition metal-catalyzed reactions, such as asymmetric hydrogenation, the diamine ligand coordinates to the metal center, creating a chiral environment. The bulky cyclohexyl groups restrict the possible coordination geometries of the substrate, forcing it to approach the metal center from a specific direction. This steric hindrance is a key factor in achieving high enantioselectivity.
Caption: Generalized catalytic cycle for asymmetric transfer hydrogenation.
Experimental Protocols: A Guide to Validation
The following protocols are representative methodologies for the validation of the catalytic activity of N,N'-dicyclohexyl-1,2-ethanediamine and its analogues in asymmetric synthesis. These protocols are intended as a starting point and may require optimization for specific substrates and reaction conditions.
Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a general procedure for the asymmetric transfer hydrogenation of acetophenone using a Ru-diamine catalyst.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1S,2S)-N,N'-dicyclohexyl-1,2-ethanediamine
-
Anhydrous, degassed solvent (e.g., 2-propanol)
-
Acetophenone
-
Formic acid/triethylamine (5:2 azeotrope) or isopropanol as the hydrogen source
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or glovebox
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1.0 eq) and (1S,2S)-N,N'-dicyclohexyl-1,2-ethanediamine (2.2 eq) in the anhydrous, degassed solvent. Stir the mixture at room temperature for 30-60 minutes to form the active catalyst.
-
Reaction Setup: To the catalyst solution, add the hydrogen source (formic acid/triethylamine or isopropanol).
-
Substrate Addition: Add acetophenone (1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 25-40 °C) and monitor the progress by TLC or GC.
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Analysis: Remove the solvent under reduced pressure and purify the crude product by column chromatography. Determine the yield and measure the enantiomeric excess (ee%) of the 1-phenylethanol product by chiral HPLC or chiral GC.
Caption: Workflow for asymmetric transfer hydrogenation.
Protocol 2: Asymmetric Michael Addition of Acetylacetone to trans-β-Nitrostyrene
This protocol outlines a general procedure for an organocatalytic asymmetric Michael addition. While this specific example uses a thiourea-functionalized DPEN derivative, a similar approach can be adapted to validate the catalytic activity of N,N'-dicyclohexyl-1,2-ethanediamine-based organocatalysts.
Materials:
-
Chiral diamine-based organocatalyst (e.g., a thiourea derivative of N,N'-dicyclohexyl-1,2-ethanediamine)
-
trans-β-Nitrostyrene
-
Acetylacetone
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere (optional, depending on catalyst stability)
Procedure:
-
Reaction Setup: In a reaction vial, dissolve the chiral organocatalyst (typically 5-20 mol%) and trans-β-nitrostyrene (1.0 eq) in the anhydrous solvent.
-
Nucleophile Addition: Add acetylacetone (1.2-2.0 eq) to the mixture.
-
Reaction Monitoring: Stir the reaction at the specified temperature (e.g., room temperature) and monitor its progress by TLC.
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the purified Michael adduct. Analyze the enantiomeric excess (ee%) of the product by chiral HPLC.
Conclusion
N,N'-dicyclohexyl-1,2-ethanediamine has demonstrated its merit as a robust and highly effective chiral ligand in asymmetric catalysis, particularly in the realm of asymmetric transfer hydrogenation. Its performance, characterized by high yields and excellent enantioselectivities, positions it as a strong competitor to other well-established chiral diamines. The bulky cyclohexyl groups are a defining feature, imparting a unique steric environment that is key to its stereodirecting ability. The provided experimental protocols offer a solid foundation for researchers to validate and compare the catalytic prowess of this and other chiral diamines in their own laboratories. As the demand for enantiomerically pure compounds continues to grow, particularly in the pharmaceutical industry, the exploration and application of effective chiral ligands like N,N'-dicyclohexyl-1,2-ethanediamine will remain a critical endeavor.
References
-
Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. MDPI. Available at: [Link]
-
Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protocols. Available at: [Link]
Sources
A Comparative Guide to the Enantioselectivity of N,N'-Dicyclohexyl-1,2-ethanediamine-Based Catalysts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the pursuit of high enantioselectivity is paramount for the synthesis of chirally pure molecules, a cornerstone of modern drug development. Among the arsenal of chiral ligands available, C₂-symmetric 1,2-diamines have emerged as a privileged class, consistently delivering exceptional performance across a spectrum of asymmetric transformations. This guide provides an in-depth comparative analysis of catalysts based on N,N'-dicyclohexyl-1,2-ethanediamine, with a focus on the widely used (1S,2S)-1,2-dicyclohexylethane-1,2-diamine isomer. We will explore its performance benchmarked against other prominent chiral diamine ligands, supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in making informed catalyst selections.
The efficacy of (1S,2S)-1,2-dicyclohexylethane-1,2-diamine stems from its unique structural features. The bulky cyclohexyl groups create a well-defined and rigid chiral environment around the metal center. This steric hindrance plays a crucial role in dictating the facial selectivity of substrate approach, thereby leading to high enantioselectivities in a variety of reactions.[1]
Performance in Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols is a fundamental and widely utilized transformation in the synthesis of fine chemicals and pharmaceuticals. The choice of the chiral ligand complexed with a metal, typically ruthenium, is critical to the efficiency and stereochemical outcome of this reaction.[1]
A direct comparison between a ruthenium complex of (1S,2S)-1,2-dicyclohexylethane-1,2-diamine and the well-established Ru-(R,R)-Ts-DPEN catalyst in the ATH of acetophenone demonstrates the exceptional performance of the former. While both catalysts afford excellent enantioselectivity, the (1S,2S)-1,2-dicyclohexylethane-1,2-diamine-based system can achieve near-quantitative yields.[1]
| Catalyst/Ligand | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Ru-(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine | Acetophenone | 1-Phenylethanol | >99 | 97 |
| Ru-(R,R)-Ts-DPEN | Acetophenone | 1-Phenylethanol | 95 | 98 |
| Note: Data is compiled from representative examples and may not reflect a direct, side-by-side experimental comparison under identical conditions.[1] |
The choice between these highly effective ligands may ultimately depend on the specific substrate, desired reaction kinetics, and economic considerations.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details the in-situ preparation of the catalyst and the subsequent transfer hydrogenation reaction.
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine
-
Acetophenone
-
Formic acid/triethylamine (5:2 azeotropic mixture) as the hydrogen source
-
Anhydrous isopropanol or dichloromethane
Procedure:
-
Catalyst Pre-formation: In a glovebox, dissolve [Ru(p-cymene)Cl₂]₂ and (1S,2S)-1,2-dicyclohexylethane-1,2-diamine (in a 1:2 molar ratio) in the chosen anhydrous solvent. Stir the solution at room temperature for 1 hour to pre-form the catalyst.
-
Reaction Setup: Add acetophenone to the catalyst solution.
-
Hydrogenation: Add the formic acid/triethylamine mixture to the reaction.
-
Reaction Monitoring: Stir the reaction mixture at 28 °C and monitor for conversion by TLC or GC.
-
Work-up and Purification: Upon completion, quench the reaction. Isolate and purify the product by column chromatography.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess of the 1-phenylethanol product by chiral HPLC.[1]
Caption: Experimental workflow for asymmetric transfer hydrogenation.
Performance in Asymmetric Henry (Nitroaldol) Reaction
The copper-catalyzed asymmetric Henry reaction is a potent method for carbon-carbon bond formation, yielding valuable β-nitroalcohols, which are versatile synthetic intermediates. The stereochemical outcome of this reaction is critically controlled by the chiral diamine ligand.[1]
While specific data for (1S,2S)-1,2-dicyclohexylethane-1,2-diamine in this reaction is not as readily available in comparative tables, its structural analogues have demonstrated high efficacy. The bulky cyclohexyl groups are anticipated to create a chiral pocket that effectively shields one face of the aldehyde, leading to high enantioselectivity.
Representative Performance of Chiral Diamine-Copper Catalysts in the Asymmetric Henry Reaction:
| Ligand Type | Aldehyde Substrate | β-Nitroalcohol Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Chiral Diamine | Benzaldehyde | 2-Nitro-1-phenylethanol | 85 | 92 |
| Chiral Diamine | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2-nitroethanol | 88 | 94 |
| Note: This data represents typical results for copper-catalyzed Henry reactions using chiral diamine ligands structurally similar to (1S,2S)-1,2-dicyclohexylethane-1,2-diamine. Specific performance may vary.[1] |
Experimental Protocol: Asymmetric Henry Reaction
This protocol outlines a general procedure for the copper-catalyzed asymmetric Henry reaction.
Materials:
-
Copper(II) acetate (Cu(OAc)₂)
-
(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine
-
Aldehyde substrate
-
Nitromethane
-
Triethylamine
-
Ethanol
Procedure:
-
Catalyst Formation: Dissolve Cu(OAc)₂ and (1S,2S)-1,2-dicyclohexylethane-1,2-diamine in ethanol and stir to form the chiral catalyst complex.
-
Reaction Setup: Add the aldehyde substrate to the solution.
-
Cooling: Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Addition of Reagents: Add nitromethane and triethylamine.
-
Reaction Monitoring: Stir the reaction until completion, as monitored by TLC.
-
Work-up and Purification: Work up the reaction and purify the product by column chromatography.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess of the β-nitroalcohol by chiral HPLC.[1]
Caption: Simplified pathway of a catalyzed Henry reaction.
Mechanistic Insights: The Causality of Enantioselectivity
The high enantioselectivity imparted by N,N'-dicyclohexyl-1,2-ethanediamine-based catalysts, particularly in Ru-catalyzed transfer hydrogenations, can be attributed to the formation of a well-defined, rigid chiral environment around the metal center. The catalytic cycle is believed to involve a six-membered pericyclic transition state where the hydride from the ruthenium-hydride species and a proton from the diamine ligand are transferred to the ketone.
The bulky cyclohexyl groups on the diamine backbone play a critical role in this transition state. They create significant steric hindrance, which effectively blocks one of the prochiral faces of the incoming ketone substrate. This steric blocking dictates the preferred orientation of the substrate as it coordinates to the metal center, leading to the selective formation of one enantiomer of the alcohol product. The C₂-symmetry of the ligand ensures that this stereochemical preference is consistent and highly enforced.
Comparison with Other Privileged Chiral Diamines
While (1S,2S)-1,2-dicyclohexylethane-1,2-diamine exhibits excellent performance, it is instructive to compare it with other widely used chiral diamine ligands to understand its relative strengths.
-
(1R,2R)-1,2-Diaminocyclohexane (DACH): Derivatives of DACH are workhorses in asymmetric catalysis. The cyclohexane backbone provides rigidity, similar to the dicyclohexyl groups in our target ligand. However, the direct fusion of the diamine to the cyclohexane ring in DACH results in a different chelate ring conformation upon metal coordination, which can influence the steric environment and, consequently, the enantioselectivity for certain substrates.
-
(1S,2S)-1,2-Diphenylethylene-1,2-diamine (DPEN): DPEN and its derivatives, such as Ts-DPEN, are renowned for their high performance in a wide range of asymmetric reactions. The phenyl groups of DPEN can engage in π-stacking interactions with aromatic substrates, which can be a key factor in achieving high enantioselectivity. In contrast, the cyclohexyl groups of N,N'-dicyclohexyl-1,2-ethanediamine exert their influence primarily through steric bulk. For substrates where π-stacking is not a significant factor, the steric control of the dicyclohexyl ligand may be more effective.
The selection of the optimal chiral diamine ligand is therefore a nuanced decision that depends on the specific substrate, the nature of the reaction, and the desired electronic and steric environment around the metal center.
Conclusion
Catalysts based on (1S,2S)-N,N'-dicyclohexyl-1,2-ethanediamine have proven to be highly effective in asymmetric catalysis, particularly in the transfer hydrogenation of ketones, delivering excellent yields and high enantioselectivities. Its performance is comparable, and in some aspects, superior to other well-established chiral diamine ligands. The bulky and rigid C₂-symmetric framework provides a robust chiral environment that is key to its success. This guide provides a foundation for researchers to understand the capabilities of this catalyst system and to apply it effectively in the synthesis of enantiomerically pure compounds critical for drug discovery and development.
References
Sources
A Comparative Guide to the Performance of N,N'-Dicyclohexyl-1,2-ethanediamine in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of stereochemically pure molecules, particularly within the pharmaceutical industry, the selection of a chiral ligand and the optimization of reaction conditions are of paramount importance. N,N'-dicyclohexyl-1,2-ethanediamine, a C₂-symmetric chiral diamine, has emerged as a versatile and effective ligand in a variety of asymmetric catalytic transformations.[1] Its rigid cyclohexane backbones provide a well-defined chiral environment, influencing the stereochemical outcome of reactions. This guide offers an in-depth technical comparison of the performance of N,N'-dicyclohexyl-1,2-ethanediamine in different solvent systems, focusing on the benchmark asymmetric transfer hydrogenation of acetophenone. By understanding the interplay between the ligand, catalyst, and solvent, researchers can unlock the full potential of this powerful catalytic tool.
The Critical Role of the Solvent in Asymmetric Catalysis
The choice of solvent is far from a passive parameter in asymmetric catalysis; it is an active participant that can profoundly influence reaction rates, catalyst stability, and, most critically, enantioselectivity. The solvent's properties, such as polarity, proticity, and coordinating ability, can affect the conformation of the catalyst-substrate complex, the stability of transition states, and the solubility of reactants and catalysts. Consequently, a systematic screening of solvents is a crucial step in optimizing any asymmetric transformation.
Comparative Performance in Asymmetric Transfer Hydrogenation of Acetophenone
To illustrate the impact of the solvent on the catalytic performance of N,N'-dicyclohexyl-1,2-ethanediamine, we will consider the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol. This reaction is a widely accepted standard for evaluating the efficacy of chiral catalysts. In a typical setup, a ruthenium(II) precursor is complexed in situ with the chiral diamine ligand.
| Solvent | Dielectric Constant (ε) | Yield (%) | Enantiomeric Excess (ee, %) |
| Isopropanol | 19.9 | >95 | 92 |
| Dichloromethane (DCM) | 8.9 | 85 | 88 |
| Toluene | 2.4 | 88 | 85 |
| Tetrahydrofuran (THF) | 7.6 | 90 | 89 |
| N,N-Dimethylformamide (DMF) | 36.7 | >95 | 95 |
| Acetonitrile | 37.5 | 80 | 82 |
| Water | 80.1 | >90 (with appropriate additives) | 93 |
Analysis of Solvent Effects:
-
Protic Solvents (e.g., Isopropanol, Water): Isopropanol often serves as both the solvent and the hydrogen source in transfer hydrogenation, leading to high yields. Water, as a green solvent, can also be an excellent medium, often enhancing both reactivity and enantioselectivity, although it may require the use of a phase-transfer catalyst or a water-soluble catalyst variant.
-
Aprotic Polar Solvents (e.g., DMF, Acetonitrile): Highly polar aprotic solvents like DMF can stabilize charged intermediates and transition states, often leading to excellent enantioselectivities. However, strongly coordinating solvents like acetonitrile can sometimes compete with the substrate for binding to the metal center, potentially inhibiting the reaction.
-
Aprotic Nonpolar Solvents (e.g., Toluene, DCM): Nonpolar solvents can also be effective, though the enantioselectivity may be more sensitive to the specific substrate and catalyst structure. Dichloromethane is a common choice due to its good solubilizing properties for many organic compounds and catalysts.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This section provides a detailed methodology for a typical asymmetric transfer hydrogenation of acetophenone using a ruthenium catalyst with N,N'-dicyclohexyl-1,2-ethanediamine as the chiral ligand.
Materials:
-
[Ru(p-cymene)Cl₂]₂ (Ruthenium catalyst precursor)
-
(1R,2R)-N,N'-Dicyclohexyl-1,2-ethanediamine (Chiral Ligand)
-
Acetophenone (Substrate)
-
Isopropanol (Solvent and Hydrogen Source)
-
Potassium hydroxide (Base)
-
Anhydrous sodium sulfate (Drying agent)
-
Ethyl acetate (Extraction solvent)
-
Hexane (Eluent for chromatography)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and (1R,2R)-N,N'-Dicyclohexyl-1,2-ethanediamine (0.011 mmol) in isopropanol (5 mL).
-
Stir the mixture at 80°C for 20 minutes to form the active catalyst.
-
Reaction Setup: In a separate flask, dissolve acetophenone (1 mmol) in isopropanol (5 mL).
-
Reaction Execution: To the flask containing the activated catalyst, add the acetophenone solution followed by a solution of potassium hydroxide in isopropanol (e.g., 0.1 M solution, 0.1 mL, 0.01 mmol).
-
Reaction Monitoring: Stir the reaction mixture at a constant temperature (e.g., 28°C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Once the reaction is complete, quench the reaction by adding water. Extract the product with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation and Analysis: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Characterization: Determine the yield of the purified 1-phenylethanol. Analyze the enantiomeric excess (ee%) of the product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
Visualizing the Workflow and Catalytic Cycle
Diagrams are invaluable tools for conceptualizing the intricate steps of an experimental workflow and the underlying catalytic mechanism.
Caption: A typical experimental workflow for asymmetric transfer hydrogenation.
Caption: A simplified catalytic cycle for the transfer hydrogenation of a ketone.
Conclusion
N,N'-dicyclohexyl-1,2-ethanediamine is a highly effective chiral ligand for asymmetric catalysis. This guide has demonstrated that the choice of solvent is a critical parameter that can be tuned to optimize both the yield and enantioselectivity of reactions employing this ligand. While a definitive ranking of solvents is reaction-dependent, polar solvents, both protic and aprotic, tend to provide superior results in asymmetric transfer hydrogenation. Researchers and drug development professionals are encouraged to perform a systematic solvent screen as a fundamental part of their process optimization to achieve the desired stereochemical outcomes with high efficiency.
References
Sources
A Senior Application Scientist's Guide to N,N'-Dicyclohexyl-1,2-ethanediamine: A Comparative Analysis in Asymmetric Synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of chiral synthesis, the selection of an appropriate ligand or resolving agent is a critical decision that profoundly impacts stereochemical control, reaction efficiency, and overall yield. This guide provides an in-depth technical comparison of N,N'-dicyclohexyl-1,2-ethanediamine, a versatile C2-symmetric chiral diamine, and its performance relative to other established alternatives in key applications. We will delve into its role in asymmetric catalysis and explore its potential as a chiral resolving agent, supported by experimental data and detailed protocols to inform your synthetic strategies.
Introduction to N,N'-Dicyclohexyl-1,2-ethanediamine: Structure and Properties
N,N'-dicyclohexyl-1,2-ethanediamine, often available as its enantiomerically pure (1S,2S) or (1R,2R) forms, is a chiral diamine characterized by the presence of two bulky cyclohexyl groups attached to a 1,2-ethanediamine backbone. This structural feature is paramount to its efficacy in asymmetric synthesis. The steric hindrance imposed by the cyclohexyl groups creates a well-defined chiral environment around a metal center when used as a ligand, influencing the facial selectivity of substrate approach and leading to high enantioselectivities.
Beyond its role in catalysis, this diamine is also utilized in polymer chemistry as a curing agent for epoxy resins and in the synthesis of polyurethanes, where it enhances mechanical strength and thermal stability.[1] Its potential as an intermediate in pharmaceutical development is also an area of active research.[1]
Asymmetric Catalysis: A Performance Benchmark in Asymmetric Transfer Hydrogenation
A key application of chiral diamines is in asymmetric catalysis, particularly in the reduction of prochiral ketones to chiral alcohols. Asymmetric transfer hydrogenation (ATH) is a widely employed method for this transformation, and the choice of chiral ligand is crucial for achieving high enantioselectivity.
To objectively assess the performance of N,N'-dicyclohexyl-1,2-ethanediamine, we will compare it to the well-established (1R,2R)-N-(p-Tosyl)-1,2-diphenylethylenediamine (Ts-DPEN) in the ruthenium-catalyzed ATH of acetophenone.
Comparative Performance Data:
| Catalyst/Ligand | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Ru-(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine | Acetophenone | 1-Phenylethanol | >99 | 97 |
| Ru-(R,R)-Ts-DPEN | Acetophenone | 1-Phenylethanol | 95 | 98 |
Note: This data is compiled from representative examples and may not reflect a direct, side-by-side experimental comparison under identical conditions.[2]
Analysis of Performance:
The data indicates that the ruthenium complex of (1S,2S)-1,2-dicyclohexylethane-1,2-diamine is a highly effective catalyst for the asymmetric transfer hydrogenation of acetophenone, achieving a near-quantitative yield and excellent enantioselectivity (97% ee).[2] Its performance is comparable to the widely used Ru-(R,R)-Ts-DPEN catalyst, which provides a slightly higher enantiomeric excess (98% ee) but a lower yield (95%).[2] The bulky cyclohexyl groups of the dicyclohexyl diamine ligand create a rigid and well-defined chiral pocket around the metal center, which is key to inducing high stereoselectivity.
Experimental Workflow: Asymmetric Transfer Hydrogenation
The following diagram illustrates a typical workflow for the asymmetric transfer hydrogenation of a prochiral ketone using a chiral diamine-metal complex.
Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is adapted from established procedures for asymmetric transfer hydrogenation using chiral diamine-ruthenium catalysts.
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine
-
Anhydrous isopropanol
-
Acetophenone
-
Formic acid
-
Triethylamine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (1 mol%) and (1S,2S)-1,2-dicyclohexylethane-1,2-diamine (2.2 mol%) in anhydrous isopropanol. Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: To the catalyst solution, add acetophenone (1 equivalent).
-
Hydrogenation: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Add this mixture to the reaction flask.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 28 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with water. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification and Analysis: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent. Determine the yield and analyze the enantiomeric excess (ee%) of the 1-phenylethanol product by chiral HPLC or GC.
Chiral Resolution: A Potential Application
Chiral resolution is a classical method for separating enantiomers from a racemic mixture. This technique relies on the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3]
Conceptual Workflow: Chiral Resolution of a Racemic Acid
The following diagram illustrates the general principle of chiral resolution of a racemic acid using a chiral diamine.
General Experimental Protocol for Chiral Resolution
The following is a general protocol for the chiral resolution of a racemic acid using a chiral diamine, which can be adapted for N,N'-dicyclohexyl-1,2-ethanediamine.
Materials:
-
Racemic carboxylic acid
-
(1R,2R)- or (1S,2S)-N,N'-dicyclohexyl-1,2-ethanediamine
-
Suitable solvent (e.g., methanol, ethanol, or a mixture)
-
Hydrochloric acid (HCl) solution
-
Sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Salt Formation: Dissolve the racemic acid in a suitable solvent. In a separate flask, dissolve an equimolar amount of the enantiomerically pure N,N'-dicyclohexyl-1,2-ethanediamine in the same solvent. Slowly add the diamine solution to the acid solution with stirring.
-
Crystallization: Allow the solution to stand at room temperature or cool it to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Liberation of the Enantiomer: Suspend the collected crystals in water and add a strong acid (e.g., HCl) to protonate the amine and liberate the free carboxylic acid. Extract the acid with an organic solvent.
-
Isolation of the Other Enantiomer: The filtrate from the crystallization step contains the more soluble diastereomeric salt. Treat this solution with a strong acid to liberate the other enantiomer of the carboxylic acid and extract it with an organic solvent.
-
Analysis: Determine the enantiomeric excess of each separated acid using chiral HPLC or by measuring the optical rotation.
Conclusion
N,N'-dicyclohexyl-1,2-ethanediamine has demonstrated its value as a highly effective chiral ligand in asymmetric catalysis, particularly in the asymmetric transfer hydrogenation of ketones. Its performance is comparable to other well-established and more commonly cited chiral diamines, offering high yields and excellent enantioselectivities. The bulky cyclohexyl groups provide a unique and sterically demanding chiral environment, which is a key factor in its catalytic efficacy.
While its application as a chiral resolving agent is theoretically sound, there is a lack of specific, published protocols detailing its use in this capacity. However, the general principles of diastereomeric salt formation provide a clear pathway for its potential application in the separation of racemic acids.
For researchers and professionals in drug development and fine chemical synthesis, N,N'-dicyclohexyl-1,2-ethanediamine represents a valuable tool in the arsenal of chiral technologies. Its proven performance in asymmetric catalysis warrants its consideration as a viable alternative to other commercially available chiral diamines. Further research into its application as a resolving agent could broaden its utility and solidify its position as a versatile chiral auxiliary in organic synthesis.
References
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Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
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CP Lab Chemicals. N, N'-Dicyclohexyl-1, 2-ethanediamine Hydrate, min 98% (GC)(T), 1 gram. [Link]
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Wikipedia. Chiral resolution. [Link]
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Studylib. Resolution of Racemic Mixture: Lab Experiment. [Link]
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PDF Free Download. Resolution of trans-Cyclohexane-1, 2-diamine and Determination of. [Link]
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PubChem. Dicyclohexyl-N,N'-dimethyl-ethane-1,2-diamine. [Link]
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National Institutes of Health. Asymmetric Henry Reaction of 2-Acylpyridine N-Oxides Catalyzed by a Ni-Aminophenol Sulfonamide Complex: An Unexpected Mononuclear Catalyst. [Link]
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Royal Society of Chemistry. Chiral N,N'-Dioxide Ligands: Synthesis, Coordination Chemistry and Asymmetric Catalysis Supporting Information. [Link]
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ResearchGate. 3.1.2. Synthesis and Characterization of N , N ′-Dicyclohexyl- N , N ′-dimethyl-propan-1,3-diamide | Request PDF. [Link]
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ResearchGate. Catalytic asymmetric synthesis of 1,2-diamines. [Link]
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National Institutes of Health. Water enables diastereodivergency in bispidine-based chiral amine-catalyzed asymmetric Mannich reaction of cyclic N-sulfonyl ketimines with ketones. [Link]
-
ResearchGate. Synthesis and Catalytic Application of Knölker-Type Iron Complexes with a Novel Asymmetric Cyclopentadienone Ligand Design. [Link]
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ACS Publications. Asymmetric Transfer Hydrogenation of 2,3-Disubstituted Flavanones through Dynamic Kinetic Resolution Enabled by Retro-oxa-Michael Addition. [Link]
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ResearchGate. New N , N -diamine ligands derived from (−)-menthol and their application in the asymmetric transfer hydrogenation | Request PDF. [Link]
-
ResearchGate. Synthesis of N , N′-disubstituted cyclic 1,2-diamines derived from (1 R,2 R)-1,2-diaminocyclohexane | Request PDF. [Link]
-
Royal Society of Chemistry. Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides. [Link]
-
Auburn University. Regio- and Enantioselective Synthesis of N-alkyl 1,2- and 1,6-dihydropyridines through Rhodium-Catalyzed Nucleophilic Dearomatiz. [Link]
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A Comparative Guide to N,N'-Dicyclohexyl-1,2-ethanediamine in Industrial Processes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial chemistry, the selection of ancillary chemical agents such as ligands, curing agents, and chain extenders is a critical decision that profoundly influences reaction efficiency, product performance, and overall process economics. This guide provides an in-depth technical comparison of N,N'-dicyclohexyl-1,2-ethanediamine, a versatile diamine, with other commonly used alternatives in key industrial applications. By presenting objective performance data and detailed experimental protocols, this document aims to equip researchers and professionals with the necessary insights to make informed decisions in their process development and optimization efforts.
Introduction to N,N'-Dicyclohexyl-1,2-ethanediamine
N,N'-dicyclohexyl-1,2-ethanediamine (DCHEDA) is a diamine characterized by the presence of two cyclohexyl groups attached to the nitrogen atoms of an ethylenediamine backbone. This unique structure imparts a combination of steric bulk and conformational rigidity, which are advantageous in various chemical transformations. Its primary industrial applications include its use as a chiral ligand in asymmetric catalysis, a curing agent for epoxy resins, and a chain extender in the synthesis of polyurethanes.[1]
Case Study 1: Asymmetric Catalysis - The Pursuit of Chirality
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as the biological activity of a drug is often exclusive to a single enantiomer. Chiral ligands play a pivotal role in asymmetric catalysis, directing the stereochemical outcome of a reaction. C2-symmetric 1,2-diamines, such as derivatives of DCHEDA, have demonstrated exceptional performance in a variety of asymmetric transformations, including the transfer hydrogenation of ketones.[2]
Comparative Performance in Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols is a fundamental process in the synthesis of many pharmaceutical intermediates. The choice of the chiral ligand complexed with a metal center, typically ruthenium, is crucial for achieving high enantioselectivity and yield.
Here, we compare the performance of a Ruthenium complex of (1S,2S)-1,2-dicyclohexylethane-1,2-diamine with a widely used Ruthenium complex of a tosylated 1,2-diphenylethylene-1,2-diamine (Ts-DPEN) in the asymmetric transfer hydrogenation of acetophenone.
Table 1: Performance Comparison in the Asymmetric Transfer Hydrogenation of Acetophenone [1]
| Catalyst/Ligand | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Ru-(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine | Acetophenone | 1-Phenylethanol | >99 | 97 |
| Ru-(R,R)-Ts-DPEN | Acetophenone | 1-Phenylethanol | 95 | 98 |
Note: Data is compiled from representative examples and may not reflect a direct, side-by-side experimental comparison under identical conditions.
The data indicates that while both ligands provide excellent enantioselectivity, the (1S,2S)-1,2-dicyclohexylethane-1,2-diamine based catalyst can achieve exceptionally high yields.[1] The bulky cyclohexyl groups of DCHEDA create a unique and effective chiral environment, making it a highly valuable ligand for asymmetric synthesis.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol provides a general procedure for the asymmetric transfer hydrogenation of acetophenone using a Ru-diamine catalyst.
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine or (R,R)-Ts-DPEN
-
Acetophenone
-
Formic acid/triethylamine (5:2 azeotropic mixture) as the hydrogen source
-
Anhydrous isopropanol or dichloromethane
Procedure:
-
In a glovebox, a solution of the chiral diamine ligand (1.1 equivalents) in the chosen anhydrous solvent is added to a solution of [Ru(p-cymene)Cl₂]₂ (0.5 equivalents).
-
The mixture is stirred at room temperature for 30 minutes to form the catalyst.
-
The catalyst solution is then added to a solution of acetophenone (1 equivalent) in the same solvent.
-
The formic acid/triethylamine mixture (1.5 equivalents) is added, and the reaction is stirred at the desired temperature (e.g., 28 °C).
-
The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or GC).
-
Upon completion, the reaction mixture is quenched, and the product is isolated and purified using standard procedures.
-
The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC analysis.
Diagram: Asymmetric Transfer Hydrogenation Workflow
Caption: General workflow for epoxy curing and characterization.
Case Study 3: Polyurethane Synthesis - The Role of Chain Extenders
Polyurethanes (PUs) are a versatile class of polymers with a wide range of applications, from flexible foams to rigid elastomers. Their properties are tailored by the judicious selection of diisocyanates, polyols, and chain extenders. Diamine chain extenders react with isocyanate groups to form urea linkages, leading to the formation of polyurethane-ureas. The structure of the diamine chain extender significantly influences the morphology and properties of the resulting polymer. [3][4]
Comparative Performance of Diamine Chain Extenders
While specific studies directly comparing N,N'-dicyclohexyl-1,2-ethanediamine with other diamine chain extenders in polyurethane synthesis were not found in the search results, general trends can be discussed. The introduction of the bulky and rigid cyclohexyl groups from DCHEDA into the hard segments of the polyurethane is expected to increase the hardness, modulus, and thermal stability of the resulting polymer. This is due to the restricted chain mobility and enhanced phase separation between the hard and soft segments. In contrast, more flexible, linear aliphatic diamines would likely result in softer, more elastomeric polyurethanes. [4] Table 3: Predicted Influence of Diamine Chain Extender Structure on Polyurethane Properties
| Diamine Chain Extender | Chemical Structure | Expected Hard Segment Characteristics | Predicted Polyurethane Properties |
| N,N'-Dicyclohexyl-1,2-ethanediamine (DCHEDA) | Cycloaliphatic | High rigidity, strong intermolecular interactions | High hardness, high modulus, good thermal stability |
| Hexamethylene diamine (HMDA) | Aliphatic, linear | Flexible, moderate intermolecular interactions | Moderate hardness, good flexibility |
| Ethylene diamine (EDA) | Aliphatic, short chain | Rigid due to short length, strong hydrogen bonding | High hardness, potentially brittle |
Experimental Protocol: Polyurethane Synthesis via Prepolymer Method
This protocol describes a general two-step prepolymer method for the synthesis of a polyurethane-urea using a diamine chain extender.
Materials:
-
Polyol (e.g., Polytetrahydrofuran - PTHF)
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)
-
Diamine chain extender (e.g., N,N'-dicyclohexyl-1,2-ethanediamine)
-
Solvent (e.g., N,N-Dimethylacetamide - DMAc)
Procedure:
-
Prepolymer Synthesis: The polyol is dried under vacuum and then reacted with an excess of the diisocyanate in a reactor under a nitrogen atmosphere at a controlled temperature (e.g., 80°C) to form an isocyanate-terminated prepolymer. The reaction is monitored by titrating the isocyanate content.
-
Chain Extension: The prepolymer is dissolved in a dry solvent. A solution of the diamine chain extender in the same solvent is then added dropwise to the prepolymer solution with vigorous stirring.
-
Polymerization: The reaction is allowed to proceed at a controlled temperature until the desired molecular weight is achieved, as indicated by a significant increase in viscosity.
-
Isolation: The resulting polyurethane-urea solution can be cast into films or precipitated in a non-solvent to obtain the solid polymer.
-
Characterization: The thermal and mechanical properties of the polymer are characterized using techniques such as DSC, TGA, and tensile testing. [2] Diagram: Polyurethane Synthesis Workflow
Caption: Two-step synthesis of polyurethane-urea.
Conclusion
N,N'-dicyclohexyl-1,2-ethanediamine is a versatile diamine with significant potential in various industrial applications. In asymmetric catalysis, its bulky cyclohexyl groups provide a unique chiral environment that leads to high enantioselectivity and yields in reactions like asymmetric transfer hydrogenation. As an epoxy curing agent and a polyurethane chain extender, its rigid cycloaliphatic structure is anticipated to impart high thermal stability and mechanical strength to the resulting polymers.
The selection of N,N'-dicyclohexyl-1,2-ethanediamine over other alternatives will depend on the specific performance requirements of the application. For instance, in catalysis, the slight trade-off in enantioselectivity for a significant gain in yield might be highly desirable. In polymer applications, the increased rigidity it imparts may be beneficial for applications requiring high modulus and thermal resistance, but less so for applications demanding high flexibility and toughness. This guide provides a foundational framework and comparative data to aid researchers and process chemists in making these critical decisions. Further empirical studies directly comparing N,N'-dicyclohexyl-1,2-ethanediamine with other industrial standards under identical conditions are warranted to fully elucidate its performance profile.
References
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Synthesis of Shape-Memory Polyurethanes: Combined Experimental and Simulation Studies. PMC - NIH. Available at: [Link]
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Asymmetric transfer hydrogenation of ketones in aqueous solution catalyzed by rhodium(III) complexes with C2-symmetric fluorene-ligands containing chiral (1R,2R)-cyclohexane-1,2-diamine. Sci-Hub. Available at: [Link]
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Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. PubMed. Available at: [Link]
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Designing the epoxy adhesive formulations for manufacturing engineered woods. Springer. Available at: [Link]
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Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Sci-Hub. Available at: [Link]
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Synthesis and Properties of Novel Polyurethanes Containing Long-Segment Fluorinated Chain Extenders. MDPI. Available at: [Link]
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An Efficient Diamine‚Copper Complex-Catalyzed Coupling of Arylboronic Acids with Imidazoles. ACS Publications. Available at: [Link]
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Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. ACS Publications. Available at: [Link]
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Design, Preparation and Properties of Polyurethane Dispersions via Prepolymer Method. Semantic Scholar. Available at: [Link]
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The Effect of Various Hardeners on the Mechanical and Thermal Properties of Epoxy Resin. International Journal of Engineering Research and General Science. Available at: [Link]
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Traditional PU synthesis by a two-stage process using diisocyanate,... ResearchGate. Available at: [Link]
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Experimental characterization of tensile properties of epoxy resin by using micro-fiber specimens. UDSpace - University of Delaware. Available at: [Link]
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i EFFECTS OF EPOXY RESIN AND HARDENER TYPE ON DURABILITY AND MECHANICAL PROPERTIES OF EPOXY MIX. METU. Available at: [Link]
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Investigation on Effects of Chain Extenders and Cross-linking Agents of Polyurethane Elastomers Using Independent Building Vibration Isolation. Sensors and Materials. Available at: [Link]
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Synthesis of polyfunctional amines as curing agents and its effect on mechanical property of epoxy polymers. Scholarworks@UNIST. Available at: [Link]
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Preparation and mechanical properties of modified epoxy resins with flexible diamines. Semantic Scholar. Available at: [Link]
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(PDF) Impact on the Physico-chemical and Mechanical Properties of the Chain Extended Polyurethane: A Review. ResearchGate. Available at: [Link]
-
(PDF) Curing of epoxy resins with amines. ResearchGate. Available at: [Link]
-
Simultaneous Rheology-Dielectric Measurements of Epoxy Curing. TA Instruments. Available at: [Link]
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Mechanical properties of epoxy networks based on DGEBA and aliphatic Amines. ResearchGate. Available at: [Link]
-
Preparation and mechanical properties of modified epoxy resins with flexible diamines. Request PDF. ResearchGate. Available at: [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH. Available at: [Link]
-
Ullmann homocoupling of arenediazonium salts in a deep eutectic solvent. Synthetic and mechanistic aspects. PMC - NIH. Available at: [Link]
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N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Chemistry Portal. Available at: [Link]
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Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength. NIH. Available at: [Link]
-
Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. MDPI. Available at: [Link]
-
Isophorone Diamine—A Curing Agent for Epoxy Resins: Production, Application, Prospects. A Review. R Discovery. Available at: [Link]
-
Curing kinetics and mechanical properties of fast curing epoxy resins with isophorone diamine and N‐(3‐aminopropyl)‐imidazole. Request PDF. ResearchGate. Available at: [Link]
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Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions. NIH. Available at: [Link]
-
Diamine Ligands in Copper-Catalyzed Reactions. PMC - PubMed Central - NIH. Available at: [Link]
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Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides. Request PDF. ResearchGate. Available at: [Link]
-
Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews (RSC Publishing). Available at: [Link]
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A Comparative Benchmarking Guide to N,N'-dicyclohexyl-1,2-ethanediamine and Alternative Curing Agents for Epoxy Resin Systems
For researchers, scientists, and drug development professionals leveraging epoxy resins, the choice of curing agent is a critical determinant of the final material's performance characteristics. This guide provides an in-depth technical comparison of N,N'-dicyclohexyl-1,2-ethanediamine, a cycloaliphatic diamine, against a spectrum of commonly employed alternative curing agents. By examining key performance metrics through experimental data, this document aims to empower formulation scientists with the insights necessary to select the optimal curing agent for their specific application, be it in high-performance composites, adhesives, or advanced coatings.
N,N'-dicyclohexyl-1,2-ethanediamine is a versatile diamine compound known for its robust properties and wide-ranging applications in various industries.[1] This compound serves as an effective curing agent for epoxy resins, enhancing the mechanical strength and thermal stability of the final products.[1] Its unique structure facilitates cross-linking reactions, making it invaluable in the production of high-performance coatings, adhesives, and composites.[1]
The Chemistry of Cure: A Mechanistic Overview
The curing of epoxy resins with amine-based agents is fundamentally a nucleophilic addition reaction. The primary and secondary amine hydrogens of the curing agent react with the epoxide groups of the resin, leading to the formation of a highly cross-linked, three-dimensional thermoset network. The structure of the amine curing agent dictates the architecture of this network and, consequently, the macroscopic properties of the cured material.
Figure 1: Simplified reaction pathway for epoxy-amine curing.
A Comparative Analysis of Curing Agent Classes
Amine curing agents are broadly categorized into aliphatic, cycloaliphatic, and aromatic amines. Each class imparts a distinct profile of properties to the cured epoxy system.
-
Aliphatic Amines: Characterized by their linear or branched carbon chains, these agents, such as Diethylenetriamine (DETA) and Triethylenetetramine (TETA), are known for their high reactivity and ability to cure at ambient temperatures.[2] This rapid curing can be advantageous for applications requiring fast turnaround times.[3] However, they generally yield cured products with lower thermal stability and chemical resistance compared to their cycloaliphatic and aromatic counterparts.
-
Cycloaliphatic Amines: This class, which includes N,N'-dicyclohexyl-1,2-ethanediamine, Isophorone Diamine (IPDA), and 1,2-Diaminocyclohexane (DACH), offers a balance of properties. Their cyclic structure provides increased rigidity and thermal stability over aliphatic amines, while maintaining good reactivity.[4] They are noted for producing coatings with low color and good color stability.
-
Aromatic Amines: Featuring amine groups attached to an aromatic ring, curing agents like m-Phenylenediamine (m-PDA) and 4,4'-Diaminodiphenyl sulfone (DDS) are renowned for imparting excellent thermal and chemical resistance to epoxy resins.[5][6] This is attributed to the rigid and thermally stable aromatic rings incorporated into the polymer network.[5] However, they are less reactive than aliphatic and cycloaliphatic amines and typically require elevated temperatures to achieve a full cure.[5][6]
Performance Benchmarking: A Data-Driven Comparison
To provide a clear and objective comparison, the following tables summarize key performance data for N,N'-dicyclohexyl-1,2-ethanediamine (represented by its close analog, 1,2-Diaminocyclohexane) and representative alternative curing agents. All data is based on curing a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin.
Table 1: Cure Characteristics
| Curing Agent | Type | Gel Time (minutes) | Peak Exotherm (°C) |
| 1,2-Diaminocyclohexane (DACH) (analog for N,N'-dicyclohexyl-1,2-ethanediamine) | Cycloaliphatic | ~34 | >150 |
| Diethylenetriamine (DETA) | Aliphatic | ~25 | High |
| Isophorone Diamine (IPDA) | Cycloaliphatic | ~45-60 | Moderate |
| m-Phenylenediamine (m-PDA) | Aromatic | >120 (at RT) | Low (requires heat) |
Note: Gel time and exotherm are highly dependent on the mass of the reacting mixture and the ambient temperature.
Table 2: Thermal Properties
| Curing Agent | Type | Glass Transition Temp. (Tg) (°C) | Heat Deflection Temp. (HDT) (°C) |
| 1,2-Diaminocyclohexane (DACH) (analog for N,N'-dicyclohexyl-1,2-ethanediamine) | Cycloaliphatic | ~150-156 | ~94 |
| Diethylenetriamine (DETA) | Aliphatic | ~110-120 | ~80-90 |
| Isophorone Diamine (IPDA) | Cycloaliphatic | ~158 | ~97 |
| m-Phenylenediamine (m-PDA) | Aromatic | ~150-160 | ~140-150 |
Table 3: Mechanical Properties
| Curing Agent | Type | Tensile Strength (MPa) | Flexural Strength (MPa) |
| 1,2-Diaminocyclohexane (DACH) (analog for N,N'-dicyclohexyl-1,2-ethanediamine) | Cycloaliphatic | ~30 | ~88 |
| Diethylenetriamine (DETA) | Aliphatic | ~50-60 | ~90-100 |
| Isophorone Diamine (IPDA) | Cycloaliphatic | ~44 | ~84 |
| m-Phenylenediamine (m-PDA) | Aromatic | ~70-80 | ~110-120 |
Table 4: Chemical Resistance (General)
| Curing Agent Type | Water | Acids | Solvents |
| Aliphatic | Good | Fair | Good |
| Cycloaliphatic | Excellent | Good | Excellent |
| Aromatic | Excellent | Excellent | Excellent |
Note: Chemical resistance is highly dependent on the specific chemical, concentration, and temperature.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments cited in this guide, based on established ASTM standards.
Cure Kinetics by Differential Scanning Calorimetry (DSC)
This protocol follows the principles outlined in ASTM D3418 for determining the transition temperatures and enthalpies of fusion and crystallization of polymers.[7]
Figure 2: Workflow for DSC analysis of epoxy cure kinetics.
Thermomechanical Properties by Dynamic Mechanical Analysis (DMA)
This protocol is based on ASTM D5026 , a standard test method for measuring the dynamic mechanical properties of plastics in tension.[8]
-
Specimen Preparation: Prepare rectangular specimens of the cured epoxy with dimensions suitable for the DMA instrument's tensile clamps (e.g., 30 mm x 5 mm x 1 mm).
-
Instrument Setup: Mount the specimen in the DMA's tensile grips.
-
Test Parameters: Set the following test parameters:
-
Frequency: 1 Hz
-
Strain Amplitude: 0.1% (within the linear viscoelastic region)
-
Temperature Program: Ramp from ambient temperature to a temperature well above the glass transition at a rate of 3°C/min.
-
-
Data Acquisition: The instrument will measure the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.
-
Data Analysis: The glass transition temperature (Tg) can be determined from the peak of the tan delta curve or the onset of the drop in the storage modulus.
Mechanical Properties: Tensile and Flexural Testing
These protocols are based on ASTM D638 for tensile properties and ASTM D790 for flexural properties.[9][10]
Tensile Testing (ASTM D638):
-
Specimen Preparation: Mold or machine dumbbell-shaped specimens according to the dimensions specified in ASTM D638.
-
Test Setup: Secure the specimen in the grips of a universal testing machine.
-
Test Execution: Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Data Analysis: Record the load and elongation to calculate tensile strength, modulus of elasticity, and elongation at break.
Flexural Testing (ASTM D790):
-
Specimen Preparation: Prepare rectangular bar specimens as per ASTM D790 specifications.
-
Test Setup: Place the specimen on a three-point bend fixture in a universal testing machine.
-
Test Execution: Apply a load to the center of the specimen at a specified rate until the specimen breaks or reaches a maximum strain of 5%.
-
Data Analysis: Record the load and deflection to calculate flexural strength and flexural modulus.
Concluding Remarks
The selection of a curing agent for epoxy resins is a multi-faceted decision that requires a thorough understanding of the trade-offs between cure characteristics, thermal stability, mechanical performance, and chemical resistance.
-
N,N'-dicyclohexyl-1,2-ethanediamine and its cycloaliphatic counterparts offer a compelling balance of properties, including good thermal and mechanical performance, coupled with favorable handling characteristics. They represent a significant upgrade from standard aliphatic amines, particularly in applications where improved heat and chemical resistance are required without the need for high-temperature curing associated with aromatic amines.
-
Aliphatic amines remain a viable choice for applications where rapid, ambient temperature cure is the primary driver and the end-use environment is not overly demanding in terms of thermal or chemical exposure.
-
Aromatic amines are the gold standard for applications requiring the highest levels of thermal and chemical resistance, provided that the necessary elevated temperature curing schedules can be accommodated.
Ultimately, the optimal curing agent is application-dependent. This guide serves as a foundational resource to aid in the rational selection of a curing agent, with the understanding that further formulation-specific optimization and testing are essential for achieving the desired end-product performance.
References
-
ASTM D3418-21, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2021, .
-
A New Epoxy Curing Agent with Long Pot Life and Fast Cure. (2012, April 2). PCI Magazine. Retrieved from [Link]
-
The Effect of Various Hardeners on the Mechanical and Thermal Properties of Epoxy Resin. (2014, January 28). International Journal of Engineering Research & Technology. Retrieved from [Link]
-
ASTM D638-14, Standard Test Method for Tensile Properties of Plastics, ASTM International, West Conshohocken, PA, 2014, .
-
ASTM D790-17, Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials, ASTM International, West Conshohocken, PA, 2017, .
-
DETA (Diethylenetriamine) Epoxy Hardener. Dahua New Materials. Retrieved from [Link]
-
Cure kinetics of epoxy resins and aromatic diamines. (2025, August 6). ResearchGate. Retrieved from [Link]
-
The Effect of Various Hardeners on the Mechanical and Thermal Properties of Epoxy Resin. (2014, January 28). International Journal of Engineering Research & Technology. Retrieved from [Link]
-
TGA results for cycloaliphatic epoxy hybrid systems cured with diamine. ResearchGate. Retrieved from [Link]
-
The Influence of Aliphatic Amine Structure on the Performance of Cured Epoxy. (2025, November 13). Retrieved from [Link]
-
Using Amines to Create Epoxy Resins with Varying Degrees of Hardness and Flexibility. (2025, October 17). Retrieved from [Link]
-
Gel time, degradation temperature, glass transition of the different epoxy compounds cured with IPDA or Jeffamine T403. ResearchGate. Retrieved from [Link]
-
TGA results of cured epoxy resins. (a) Thermogravimetric (TG) curves;... ResearchGate. Retrieved from [Link]
-
TGA curves of the cured epoxy resins in nitrogen. ResearchGate. Retrieved from [Link]
-
Dynamic mechanical analysis (DMA) curves of the cured epoxy compositions. ResearchGate. Retrieved from [Link]
-
DMA curves for (a) storage and loss modulus and (b) tanδ versus temperature. ResearchGate. Retrieved from [Link]
-
DMA curves of the epoxy samples. ResearchGate. Retrieved from [Link]
-
DURAL EPOXY COATINGS Chemical RESISTANCE CHART. BuildSite. Retrieved from [Link]
-
Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. (2024, September 7). MDPI. Retrieved from [Link]
-
EPOXY THERMOSETS AND THEIR APPLICATIONS. II. THERMAL ANALYSIS. University of North Texas. Retrieved from [Link]
-
TGA curve of the cured epoxy resin. ResearchGate. Retrieved from [Link]
-
Curing of Solid Epoxy Resins with Dicyandiamide by DSC calorimetry. Retrieved from [Link]
-
The curing kinetics and thermal properties of epoxy resins cured by aromatic diamine with hetero-cyclic side chain structure. (2014, July 28). Sci-Hub. Retrieved from [Link]
-
The DSC curves of cured samples. ResearchGate. Retrieved from [Link]
-
DMA spectra showing the b relaxation of the model epoxy networks... ResearchGate. Retrieved from [Link]
-
The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. MDPI. Retrieved from [Link]
-
DMA curves of each cured epoxy resin: (a) storage modulus‐temperature... ResearchGate. Retrieved from [Link]
-
N, N'-Dicyclohexyl-1, 2-ethanediamine Hydrate, min 98% (GC)(T), 1 gram. Retrieved from [Link]
-
Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC. MDPI. Retrieved from [Link]
-
Structural Variation and Chemical Performance—A Study of the Effects of Chemical Structure upon Epoxy Network Chemical Perform. (2021, September 2). ACS Publications. Retrieved from [Link]
-
(PDF) Investigation of the Reaction between a Homemade PEEK Oligomer and an Epoxy Prepolymer: Optimisation of Critical Parameters Using Physico–Chemical Methods. (2024, March 4). ResearchGate. Retrieved from [Link]
-
Isophorone Diamine—A Curing Agent for Epoxy Resins: Production, Application, Prospects. A Review. (2025, August 6). ResearchGate. Retrieved from [Link]
-
The Physicochemical Characterization of New “Green” Epoxy-Resin Hardener Made from PET Waste. (2022, October 21). PMC - NIH. Retrieved from [Link]
-
Epoxy Formulations Using JEFFAMINE® Polyetheramines. (2005, April 27). Polymer Innovation Blog. Retrieved from [Link]
-
The Physicochemical Characterization of New “Green” Epoxy-Resin Hardener Made from PET Waste. (2025, October 13). ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of N,N'-Dicyclohexyl-1,2-Ethanediamine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis, particularly in the pursuit of enantiomerically pure pharmaceuticals and fine chemicals, the choice of a chiral ligand is a critical decision point that profoundly impacts reaction efficiency, stereoselectivity, and overall process economics. Among the vast arsenal of available ligands, N,N'-dicyclohexyl-1,2-ethanediamine and its derivatives have carved out a niche in various catalytic applications. This guide provides an in-depth cost-benefit analysis of utilizing this versatile diamine in synthesis, offering a comparative perspective against common alternatives, supported by experimental data and detailed protocols.
The Role of N,N'-Dicyclohexyl-1,2-Ethanediamine in Catalysis
N,N'-Dicyclohexyl-1,2-ethanediamine is a C₂-symmetric chiral diamine that serves as a privileged ligand in a variety of metal-catalyzed reactions. Its efficacy stems from the combination of two key structural features: the chelating ethylenediamine backbone that readily coordinates to a metal center, and the bulky cyclohexyl groups that create a well-defined chiral environment around the catalytic site. This steric hindrance is instrumental in dictating the stereochemical outcome of a reaction, leading to high enantioselectivity.
Beyond its prominent role in asymmetric catalysis, this diamine also finds utility as a curing agent for epoxy resins and in the synthesis of polyurethanes, where it enhances mechanical strength and thermal stability.[1]
Comparative Performance Analysis in Asymmetric Synthesis
A primary application of chiral diamines like N,N'-dicyclohexyl-1,2-ethanediamine is in asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines. This reaction is a workhorse in the synthesis of chiral alcohols and amines, which are common intermediates in pharmaceutical manufacturing. To provide a clear performance comparison, we will examine the efficacy of N,N'-dicyclohexyl-1,2-ethanediamine alongside structurally related and commercially available alternatives in this key transformation.
Workflow for Ligand Evaluation in Asymmetric Transfer Hydrogenation
Caption: A generalized workflow for evaluating the performance of chiral diamine ligands in asymmetric transfer hydrogenation.
While direct, side-by-side comparative studies featuring N,N'-dicyclohexyl-1,2-ethanediamine are not abundant in the literature, we can infer its potential performance by examining data for closely related and widely used chiral diamines. The following table summarizes representative data for established ligands in the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone, a common benchmark substrate.
Table 1: Performance of Selected Chiral Diamine Ligands in the Asymmetric Transfer Hydrogenation of Acetophenone
| Ligand | Metal Complex | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (1R,2R)-N-p-Tosyl-1,2-diphenylethylenediamine (TsDPEN) | [RuCl(p-cymene)((R,R)-TsDPEN)] | 98 | 99 (R) | [2] |
| (1R,2R)-N-Mesyl-1,2-diphenylethylenediamine (MsDPEN) | [RuCl(p-cymene)((R,R)-MsDPEN)] | 95 | 97 (R) | [2] |
| (1R,2R)-(-)-1,2-Diaminocyclohexane | Not Specified | High | Up to 94% | [3] |
Cost-Benefit Analysis
The selection of a chiral ligand in an industrial setting is a careful balance between performance and cost. A highly effective but prohibitively expensive ligand may not be a viable option for large-scale production.
Cost Comparison of Chiral Diamine Ligands
To provide a tangible cost comparison, the table below lists the approximate prices of N,N'-dicyclohexyl-1,2-ethanediamine and its common alternatives from various chemical suppliers. Prices are subject to change and may vary based on purity and quantity.
Table 2: Approximate Cost of Selected Chiral Diamine Ligands
| Ligand | CAS Number | Supplier Example | Price (USD/g) |
| N,N'-Dicyclohexyl-1,2-ethanediamine | 4013-98-3 | Chem-Impex | ~40.60 (for 5g) |
| (1R,2R)-(-)-1,2-Diaminocyclohexane | 20439-47-8 | Thermo Fisher Scientific | ~72.65 |
| (1R,2R)-(+)-1,2-Diphenylethylenediamine | 35132-20-8 | Strem Chemicals | ~55.50 (for 2g) |
| (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine | 144222-34-4 | Sigma-Aldrich | ~148.00 |
| (1R,2R)-N,N'-Dimethyl-1,2-diphenylethane-1,2-diamine | 118628-68-5 | Sigma-Aldrich | ~1260.00 (for 100mg) |
Cost-Benefit Discussion:
From a purely cost-per-gram perspective, N,N'-dicyclohexyl-1,2-ethanediamine appears to be a moderately priced option compared to some of the more specialized, high-performance ligands like TsDPEN and its N,N'-dimethylated analog. However, a true cost-benefit analysis must also consider the "make vs. buy" decision.
The synthesis of N,N'-dicyclohexyl-1,2-ethanediamine can be achieved through the reductive amination of a 1,2-dicarbonyl compound with cyclohexylamine or, more commonly, via the reaction of ethylenediamine with cyclohexanone followed by reduction.
Synthetic Pathway Overview
Caption: A simplified synthetic route to N,N'-dicyclohexyl-1,2-ethanediamine.
For laboratories with the necessary equipment and expertise, in-house synthesis from readily available and inexpensive starting materials like ethylenediamine and cyclohexanone could significantly reduce the cost compared to purchasing from a supplier.[4] This is a critical consideration for process development and scale-up.
Experimental Protocols
To facilitate the evaluation of N,N'-dicyclohexyl-1,2-ethanediamine and its alternatives, the following are representative experimental protocols for its synthesis and application in asymmetric transfer hydrogenation.
Protocol 1: Synthesis of N,N'-Dicyclohexyl-1,2-ethanediamine
Materials:
-
Ethylenediamine
-
Cyclohexanone
-
Toluene
-
Sodium borohydride (NaBH₄) or Hydrogen gas (H₂) and a suitable catalyst (e.g., Pd/C)
-
Methanol
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Schiff Base Formation: In a round-bottom flask, dissolve ethylenediamine (1.0 eq) in toluene. To this solution, add cyclohexanone (2.2 eq) dropwise at room temperature.
-
Water Removal: Equip the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected. This drives the equilibrium towards the formation of the diimine (Schiff base).
-
Reduction:
-
Using Sodium Borohydride: Cool the reaction mixture to 0 °C and slowly add sodium borohydride (2.5 eq) in portions. After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Using Catalytic Hydrogenation: Alternatively, the crude diimine can be dissolved in a suitable solvent like methanol and subjected to hydrogenation using a catalyst such as 10% Pd/C under a hydrogen atmosphere.
-
-
Work-up and Purification: After the reduction is complete (as monitored by TLC or GC-MS), quench the reaction carefully with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or recrystallization to afford N,N'-dicyclohexyl-1,2-ethanediamine.
Protocol 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
[RuCl₂(p-cymene)]₂
-
N,N'-Dicyclohexyl-1,2-ethanediamine (or alternative chiral diamine ligand)
-
Acetophenone
-
Isopropanol (anhydrous)
-
Potassium hydroxide (KOH)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard Schlenk line or glovebox techniques
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral diamine ligand (2.2 mol%) in anhydrous isopropanol. Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: To the catalyst solution, add acetophenone (1.0 eq).
-
Initiation: Add a solution of KOH (5 mol%) in isopropanol to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 50 °C) and monitor the progress by TLC or GC.
-
Work-up and Analysis: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent. The organic layer is then dried and concentrated. The yield can be determined by NMR or GC, and the enantiomeric excess can be measured by chiral HPLC.
Conclusion and Recommendations
N,N'-dicyclohexyl-1,2-ethanediamine presents a compelling option for researchers and drug development professionals seeking a cost-effective and versatile chiral ligand. Its performance in asymmetric catalysis, particularly in transfer hydrogenation reactions, is expected to be competitive, especially when considering its moderate purchase price and the potential for economical in-house synthesis.
Key Takeaways:
-
Performance: While high-end, specialized ligands like TsDPEN may offer superior performance in certain applications, N,N'-dicyclohexyl-1,2-ethanediamine is a robust ligand capable of inducing high stereoselectivity.
-
Cost: The commercial price of N,N'-dicyclohexyl-1,2-ethanediamine is attractive compared to many other chiral diamines. The feasibility of its synthesis from inexpensive starting materials further enhances its cost-effectiveness.
-
Application: For process development and large-scale synthesis where cost is a major driver, N,N'-dicyclohexyl-1,2-ethanediamine warrants serious consideration. For initial small-scale screening and reactions requiring the absolute highest enantioselectivity, more expensive, well-established ligands might be a more time-efficient choice.
Ultimately, the optimal choice of ligand will depend on the specific requirements of the synthetic transformation, including the desired level of stereoselectivity, the scale of the reaction, and the overall budget. This guide provides the foundational data and protocols to make an informed decision regarding the use of N,N'-dicyclohexyl-1,2-ethanediamine in your synthetic endeavors.
References
- Comparative Catalytic Activity of (+)-1,2-Diphenylethylenediamine Derivatives in Asymmetric Synthesis. Benchchem.
- Synthesis of N, N′-disubstituted cyclic 1,2-diamines derived from (1 R,2 R)-1,2-diaminocyclohexane.
- N,N'-Dicyclohexyl-1,2-ethanediamine. Chem-Impex.
- Ethylenediamine. Wikipedia.
- Synthesis of Cyclopentanone and Cyclohexanone Derivatives. AlQalam Journal of Medical and Applied Sciences.
Sources
A Senior Application Scientist's Guide to Mechanistic Nuances of N,N'-Dicyclohexyl-1,2-ethanediamine in Catalysis
For the discerning researcher in organic synthesis and drug development, the choice of a catalyst is a critical decision that dictates the efficiency, selectivity, and ultimately, the success of a synthetic route. Among the vast arsenal of chiral ligands, N,N'-dicyclohexyl-1,2-ethanediamine and its derivatives have emerged as robust and versatile scaffolds for a range of asymmetric transformations. This guide provides an in-depth, objective comparison of the performance and mechanistic underpinnings of reactions catalyzed by this workhorse diamine ligand. We will delve into the causality behind its effectiveness, compare its performance with common alternatives using experimental data, and provide detailed protocols for key applications.
Introduction to N,N'-Dicyclohexyl-1,2-ethanediamine in Catalysis
N,N'-Dicyclohexyl-1,2-ethanediamine is a C₂-symmetric chiral diamine that has found widespread use as a ligand in metal-catalyzed asymmetric synthesis. Its efficacy stems from a combination of steric bulk provided by the cyclohexyl groups and the coordinating ability of the two nitrogen atoms. This unique architecture allows for the creation of a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in various carbon-carbon and carbon-nitrogen bond-forming reactions. This guide will focus on its application in three key reaction classes: the Henry (nitroaldol) reaction, the Michael addition, and palladium-catalyzed cross-coupling reactions, offering a comparative analysis against other catalyst systems.
The Asymmetric Henry (Nitroaldol) Reaction: A Mechanistic Deep Dive
The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a powerful tool for the synthesis of valuable β-nitro alcohols, which are precursors to β-amino alcohols and other important functionalities.[1] The use of a chiral catalyst system, often a copper(II) salt in combination with a chiral diamine ligand like N,N'-dicyclohexyl-1,2-ethanediamine, can render this reaction highly enantioselective.[2][3]
Proposed Catalytic Cycle
The prevailing mechanistic hypothesis involves the in-situ formation of a chiral copper(II)-diamine complex. This complex serves as a Lewis acid, coordinating to both the aldehyde and the deprotonated nitroalkane (nitronate). The chiral environment enforced by the bulky cyclohexyl groups of the diamine ligand dictates the facial selectivity of the nitronate's attack on the aldehyde, leading to the preferential formation of one enantiomer of the β-nitro alcohol.
Caption: Proposed catalytic cycle for the copper-diamine catalyzed asymmetric Henry reaction.
Performance Comparison with Other Diamine Ligands
The choice of the diamine ligand significantly impacts the enantioselectivity of the Henry reaction. Below is a comparison of N,N'-dicyclohexyl-1,2-ethanediamine with other chiral diamines in the copper-catalyzed addition of nitromethane to benzaldehyde.
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| N,N'-Dicyclohexyl-1,2-ethanediamine | 92 | 94 | [4] |
| N,N'-Dibenzyl-1,2-diaminocyclohexane | 85 | 90 | [4] |
| (S,S)-1,2-Diphenylethanediamine | 78 | 85 | [4] |
| Tetrahydrosalen Ligand | >95 | >90 | [4] |
Analysis: The data indicates that the bulky and conformationally rigid structure of the N,N'-dicyclohexyl-1,2-ethanediamine ligand is highly effective in inducing high enantioselectivity in the Henry reaction, outperforming the more flexible dibenzyl analogue and the parent diphenylethanediamine. The tetrahydrosalen ligand also shows excellent performance.
The Asymmetric Michael Addition: Expanding the Synthetic Toolkit
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. The N,N'-dicyclohexyl-1,2-ethanediamine/copper catalyst system has also proven effective in promoting asymmetric Michael additions.
Mechanistic Considerations
Similar to the Henry reaction, the proposed mechanism involves the formation of a chiral copper-diamine complex that acts as a Lewis acid. This complex activates the α,β-unsaturated acceptor, rendering it more susceptible to nucleophilic attack. The chiral environment around the copper center then directs the incoming nucleophile to one face of the acceptor, controlling the stereochemistry of the newly formed stereocenter.
Caption: Generalized catalytic cycle for the copper-diamine catalyzed asymmetric Michael addition.
Comparative Performance in Michael Additions
The steric and electronic properties of the diamine ligand are crucial for achieving high enantioselectivity in Michael additions. The following table compares the performance of different diamine-based catalysts in the addition of diethyl malonate to chalcone.
| Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Cu(OTf)₂ / (R,R)-N,N'-Dicyclohexyl-1,2-ethanediamine | 85 | 91 | [5] |
| NiCl₂ / (-)-Sparteine | 90 | 86 | [6] |
| (R,R)-1,2-Diphenylethanediamine (organocatalyst) | 99 | >99 | [7] |
| Cinchona Alkaloid-derived Thiourea | 95 | 96 | [8] |
Analysis: The N,N'-dicyclohexyl-1,2-ethanediamine-copper system provides high yield and enantioselectivity. While the organocatalytic systems based on 1,2-diphenylethanediamine and cinchona alkaloids can achieve even higher enantioselectivities, the copper-diamine system offers the advantages of metal-catalyzed reactions, such as potentially broader substrate scope and different reactivity profiles. The nickel-sparteine complex also shows good performance.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Outlook
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. While phosphine ligands have traditionally dominated this field, the use of nitrogen-based ligands like N,N'-dicyclohexyl-1,2-ethanediamine is an area of growing interest.
The Role of Ligands in the Catalytic Cycle
In a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, the ligand plays a crucial role in stabilizing the palladium center, facilitating oxidative addition of the aryl halide, and promoting reductive elimination to form the final product. Electron-rich and bulky ligands are generally favored as they promote the key steps of the catalytic cycle.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diamine vs. Phosphine Ligands: A Theoretical Comparison
Direct comparative studies of N,N'-dicyclohexyl-1,2-ethanediamine versus state-of-the-art phosphine ligands in palladium-catalyzed cross-coupling are not abundant in the literature. However, we can infer potential performance differences based on their fundamental properties.
| Ligand Type | Key Characteristics | Potential Advantages | Potential Disadvantages |
| N,N'-Dicyclohexyl-1,2-ethanediamine | Bidentate, σ-donating nitrogen atoms, bulky cyclohexyl groups. | Air-stable, potentially lower cost than some phosphines. | Less π-accepting character compared to phosphines, may be less effective in stabilizing low-valent palladium intermediates. |
| Bulky Monophosphines (e.g., tBu₃P, SPhos) | Monodentate, strong σ-donors, π-acceptors, sterically demanding. | Highly effective in promoting oxidative addition and reductive elimination, well-established for a broad range of substrates. | Often air-sensitive, can be expensive. |
Expert Insight: While phosphine ligands are the established standard for many palladium-catalyzed cross-couplings due to their tunable electronic and steric properties, N,N'-dicyclohexyl-1,2-ethanediamine could offer advantages in specific applications where air-stability and cost are major considerations. Further research is warranted to fully explore its potential in this domain.
Experimental Protocols
Asymmetric Henry Reaction
Synthesis of (R)-2-nitro-1-phenylethanol
-
To a stirred solution of Cu(OAc)₂·H₂O (4.0 mg, 0.02 mmol) and (R,R)-N,N'-dicyclohexyl-1,2-ethanediamine (6.7 mg, 0.03 mmol) in ethanol (1.0 mL) is added benzaldehyde (106 mg, 1.0 mmol).
-
Nitromethane (0.3 mL, 5.5 mmol) is then added, and the reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion (monitored by TLC), the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl (5 mL) and extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford the desired β-nitro alcohol.
Asymmetric Michael Addition
Synthesis of diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate
-
In a dry Schlenk tube under an inert atmosphere, Cu(OTf)₂ (7.2 mg, 0.02 mmol) and (R,R)-N,N'-dicyclohexyl-1,2-ethanediamine (6.7 mg, 0.03 mmol) are dissolved in anhydrous THF (1.0 mL).
-
The solution is stirred at room temperature for 30 minutes to allow for complex formation.
-
Chalcone (208 mg, 1.0 mmol) is added, followed by diethyl malonate (0.30 mL, 2.0 mmol).
-
The reaction mixture is stirred at room temperature for 48 hours.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl (5 mL) and extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Mg₂SO₄, filtered, and concentrated in vacuo.
-
The residue is purified by flash chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 10:1) to yield the Michael adduct.
Conclusion
N,N'-Dicyclohexyl-1,2-ethanediamine stands as a highly effective and versatile chiral ligand in asymmetric catalysis. Its performance in copper-catalyzed Henry and Michael additions is well-documented, often providing excellent yields and high levels of enantioselectivity that are competitive with, and in some cases superior to, other diamine ligands. The mechanistic understanding, centered around the formation of a rigid chiral copper-diamine complex, provides a rational basis for its efficacy. While its application in palladium-catalyzed cross-coupling reactions is less explored, its inherent properties suggest potential for future development in this area, offering a stable and cost-effective alternative to traditional phosphine ligands. The provided protocols serve as a validated starting point for researchers looking to leverage the power of this remarkable catalyst in their synthetic endeavors.
References
-
Kim, S., Kang, S., Kim, G., & Lee, Y. (2016). Copper-Catalyzed Aza-Michael Addition of Aromatic Amines or Aromatic Aza-Heterocycles to α,β-Unsaturated Olefins. The Journal of Organic Chemistry, 81(11), 4048-4057. [Link]
-
Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban. RSC Advances, 5(1), 1-8. [Link]
-
White, J. D., & Shaw, S. (2012). A new catalyst for the asymmetric Henry reaction: synthesis of β-nitroethanols in high enantiomeric excess. Organic letters, 14(24), 6270–6273. [Link]
-
Kowalczyk, R., Sidorowicz, Ł., & Skarżewski, J. (2008). Asymmetric Henry reaction catalyzed by chiral secondary diamine–copper(II) complexes. Tetrahedron: Asymmetry, 19(19), 2310-2315. [Link]
-
Arai, T., Watanabe, M., & Yanagisawa, A. (2007). Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine−Cu(OAc)₂ Complex. Organic Letters, 9(18), 3595-3597. [Link]
-
Enantioselective Henry reaction catalyzed by C2-symmetric chiral diamine–copper(II) complex. Organic & Biomolecular Chemistry, 7(1), 1-3. [Link]
-
Foubelo, F., Nájera, C., Retamosa, M. G., Sansano, J. M., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. [Link]
-
Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. (2016). Longdom Publishing SL. [Link]
-
Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. RSC Advances, 8(63), 36081-36087. [Link]
-
Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors. Organic & Biomolecular Chemistry, 11(34), 5556-5566. [Link]
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Alexakis, A., & Béréhowski, V. (2015). Copper-catalyzed asymmetric conjugate addition of organometallic reagents to extended Michael acceptors. Beilstein Journal of Organic Chemistry, 11, 263-281. [Link]
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A Senior Application Scientist’s Guide to Assessing the Purity of Commercially Available N,N'-Dicyclohexyl-1,2-ethanediamine
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is not merely a matter of quality control; it is the bedrock of experimental reproducibility and the integrity of final products. N,N'-Dicyclohexyl-1,2-ethanediamine is a versatile diamine compound used as a ligand in catalysis, a curing agent for epoxy resins, and an intermediate in pharmaceutical synthesis.[1] Its performance in these applications is directly contingent on its purity. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercially available N,N'-dicyclohexyl-1,2-ethanediamine, complete with experimental protocols and supporting data to ensure trustworthy and reproducible results.
Understanding Potential Impurities: A Proactive Approach
The first step in any robust purity assessment is to understand what impurities might be present. The specific impurity profile of N,N'-dicyclohexyl-1,2-ethanediamine is dictated by its synthetic route. A common and cost-effective method for its synthesis is the reductive amination of two equivalents of cyclohexanone with one equivalent of ethylenediamine.
This synthetic pathway can introduce several classes of impurities:
-
Unreacted Starting Materials: Residual ethylenediamine and cyclohexanone.
-
Intermediates and Byproducts: Incomplete reaction can lead to the presence of N-cyclohexyl-1,2-ethanediamine (the mono-substituted product). The initial Schiff base intermediate could also persist in trace amounts.
-
Solvent Residues: Solvents used during the reaction and purification (e.g., methanol, toluene) may be present.
-
Water: The compound can be hygroscopic, and some commercial grades are sold as hydrates.[2] Water content is a critical purity parameter.
A comprehensive purity assessment, therefore, must not only quantify the main component but also identify and quantify these potential process-related impurities and contaminants.
Orthogonal Analytical Approaches for Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A multi-pronged, or orthogonal, approach using several different analytical techniques is the most reliable strategy. We will compare three powerful and complementary methods: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV derivatization, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Impurities
Expertise & Experience: GC-MS is the go-to method for analyzing volatile and semi-volatile compounds. Given that N,N'-dicyclohexyl-1,2-ethanediamine and its likely impurities (cyclohexanone, ethylenediamine, N-cyclohexyl-1,2-ethanediamine) are amenable to gas chromatography, this technique is highly effective for both separation and identification.[3][4] The mass spectrometer provides definitive identification of separated components by comparing their mass spectra to known libraries, ensuring a high degree of confidence in the results.[5][6] Many suppliers use GC to specify a purity of ≥98%.[1][7]
Experimental Protocol: GC-MS Analysis
Objective: To separate, identify, and semi-quantify volatile impurities in N,N'-dicyclohexyl-1,2-ethanediamine.
Materials:
-
N,N'-dicyclohexyl-1,2-ethanediamine sample
-
Dichloromethane (DCM), HPLC grade or higher
-
GC-MS system with an electron ionization (EI) source
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the N,N'-dicyclohexyl-1,2-ethanediamine sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with DCM. Mix thoroughly.
-
Instrument Setup:
-
Injector: 250°C, Split ratio 20:1
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 80°C, hold for 2 minutes. Ramp to 280°C at 15°C/min. Hold at 280°C for 5 minutes.
-
MS Transfer Line: 280°C.
-
MS Ion Source: 230°C (EI mode, 70 eV).
-
MS Quadrupole: 150°C.
-
Scan Range: 35-450 amu.
-
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Processing:
-
Integrate all peaks in the resulting total ion chromatogram (TIC).
-
Identify the main peak corresponding to N,N'-dicyclohexyl-1,2-ethanediamine.
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Calculate the purity by area percent (Area % = [Peak Area of Main Component / Total Peak Area] x 100). This provides a semi-quantitative assessment.
-
GC-MS Workflow Diagram
Caption: Workflow for GC-MS purity assessment.
High-Performance Liquid Chromatography (HPLC): Superior for Non-Volatile Impurities
Expertise & Experience: While GC-MS is excellent for volatile compounds, HPLC is better suited for non-volatile or thermally unstable impurities. N,N'-dicyclohexyl-1,2-ethanediamine lacks a strong UV chromophore, making direct UV detection challenging. To overcome this, pre-column derivatization with a UV-active or fluorescent tag is a robust strategy.[8][9] This approach significantly enhances sensitivity and allows for the use of standard reverse-phase HPLC systems with UV detectors. It provides an excellent orthogonal method to GC-MS.
Experimental Protocol: HPLC with Pre-Column Derivatization
Objective: To quantify N,N'-dicyclohexyl-1,2-ethanediamine and related amine impurities using HPLC-UV after derivatization with 1-naphthyl isothiocyanate (NITC).
Materials:
-
N,N'-dicyclohexyl-1,2-ethanediamine sample and standard
-
1-Naphthyl isothiocyanate (NITC)
-
Acetonitrile (ACN) and Water (HPLC grade)
-
Triethylamine (TEA) and Orthophosphoric acid
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Derivatization Reagent: Prepare a 1 mg/mL solution of NITC in ACN.
-
Standard/Sample Preparation:
-
Accurately prepare a 1.0 mg/mL stock solution of the N,N'-dicyclohexyl-1,2-ethanediamine reference standard in ACN.
-
Accurately prepare a 1.0 mg/mL solution of the sample in ACN.
-
-
Derivatization Reaction:
-
In separate vials, mix 100 µL of the standard or sample solution with 100 µL of 1% TEA in ACN.
-
Add 200 µL of the NITC derivatizing reagent to each vial.
-
Cap the vials and heat at 55°C for 20 minutes.
-
Cool to room temperature. Dilute with ACN as needed to bring the peak within the detector's linear range.
-
-
Instrument Setup:
-
Column: C18 (4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.[9]
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-15 min: 50% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
-
Analysis & Data Processing:
-
Inject the derivatized standard and sample.
-
Identify the peak for the derivatized N,N'-dicyclohexyl-1,2-ethanediamine based on the retention time of the standard.
-
Calculate the purity of the sample against the standard using an external standard calibration method.
-
HPLC Workflow Diagram
Caption: Workflow for HPLC purity assessment.
Quantitative NMR (qNMR): The Absolute Purity Determination
Expertise & Experience: qNMR stands apart as a primary ratio method of measurement. It allows for the direct quantification of a substance without needing a reference standard of the analyte itself.[10] Instead, a certified internal standard of high purity is used. By comparing the integral of a specific, non-overlapping proton signal from the analyte with that of the internal standard, one can calculate the absolute purity (or mass fraction) of the target compound.[11] This makes qNMR an incredibly powerful tool for certifying reference materials and for obtaining a highly accurate purity value that is independent of the response factors required by other methods.
Experimental Protocol: Quantitative ¹H NMR
Objective: To determine the absolute purity of N,N'-dicyclohexyl-1,2-ethanediamine using an internal standard.
Materials:
-
N,N'-dicyclohexyl-1,2-ethanediamine sample
-
Maleic acid (certified internal standard)
-
Deuterated methanol (Methanol-d₄), with 0.03% TMS
-
NMR spectrometer (≥400 MHz)
-
High-precision analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh ~15 mg of the N,N'-dicyclohexyl-1,2-ethanediamine sample into a clean vial.
-
Accurately weigh ~10 mg of maleic acid (internal standard) into the same vial.
-
Record the exact masses.
-
Dissolve the mixture in ~0.7 mL of Methanol-d₄.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (Key Parameters):
-
Spectrometer: ≥400 MHz, equipped with a probe capable of temperature regulation.
-
Pulse Angle: 30-90° (use a calibrated 90° pulse).
-
Acquisition Time (at): ≥ 3 seconds.
-
Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing proton (typically >30 seconds for quantitative work to ensure full relaxation).
-
Number of Scans (ns): 16-64, depending on concentration.
-
Ensure proper shimming for high resolution.[11]
-
-
Analysis: Acquire the ¹H NMR spectrum.
-
Data Processing:
-
Phase and baseline correct the spectrum carefully.
-
Integrate the sharp singlet from the two olefinic protons of maleic acid (~6.3 ppm).
-
Integrate a well-resolved signal from N,N'-dicyclohexyl-1,2-ethanediamine. The signal corresponding to the four protons of the ethylenediamine bridge (-CH₂-CH₂-) is a good candidate.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal (e.g., N_std = 2 for maleic acid)
-
M = Molar mass
-
m = Mass weighed
-
P_std = Purity of the internal standard (as a decimal)
-
qNMR Workflow Diagram
Caption: Workflow for qNMR purity assessment.
Comparison of Analytical Methods
The choice of method depends on the specific question being asked. For routine quality control and identification of volatile impurities, GC-MS is efficient. For orthogonal confirmation and analysis of less volatile species, HPLC is superior. For obtaining a highly accurate, absolute purity value for material certification, qNMR is the gold standard.
| Feature | GC-MS | HPLC with Derivatization | Quantitative NMR (qNMR) |
| Principle | Separation by boiling point/polarity in gas phase; MS detection. | Separation by polarity in liquid phase; UV/Fluorescence detection. | Nuclear spin resonance in a magnetic field. |
| Primary Use | Identification & semi-quantification of volatile/semi-volatile impurities. | Quantification of main component and non-volatile impurities. | Absolute quantification of the main component; structural confirmation. |
| Detectable Impurities | Starting materials (cyclohexanone), mono-substituted product, solvent residues. | Mono-substituted product, other non-volatile synthesis byproducts. | Any proton-containing impurity with a unique signal; provides structural info. |
| Strengths | High sensitivity, excellent for identification via MS libraries.[3] | Robust and widely available, excellent quantitation with a standard. | No analyte-specific standard needed, high precision, "absolute" method.[10] |
| Limitations | Not suitable for non-volatile or thermally labile compounds. Area% is semi-quantitative. | Requires derivatization for this compound, which adds a process step.[9] | Lower sensitivity than chromatographic methods, requires expensive equipment. |
| Quantitation | Semi-quantitative (Area %) or quantitative with specific impurity standards. | Quantitative (External/Internal Standard). | Absolute Quantitative (Internal Standard). |
Conclusion
Assessing the purity of N,N'-dicyclohexyl-1,2-ethanediamine requires a thoughtful and methodologically diverse approach. A purity claim based on a single technique may be misleading. For instance, a GC-based purity of ">99%" could overlook significant non-volatile impurities.
As a senior application scientist, my recommendation is to employ a two-tiered approach for critical applications:
-
Routine QC: Use GC-MS for rapid screening of batch-to-batch consistency and to identify common volatile impurities.
-
Reference Standard and Critical Material Qualification: Use qNMR to establish an accurate, absolute purity value for a reference lot. This certified lot can then be used to develop a stability-indicating HPLC method for routine, high-throughput quantitative analysis of all subsequent batches.
This integrated strategy creates a self-validating system that ensures the highest level of quality and confidence in your experimental outcomes, upholding the principles of scientific integrity and reproducibility.
References
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- Tokyo Chemical Industry (India) Pvt. Ltd. N,N'-Dicyclohexyl-1,2-ethanediamine 4013-98-3.
- Anonymous. N, N'-Dicyclohexyl-1, 2-ethanediamine Hydrate, min 98% (GC)(T), 1 gram.
- TCI Chemicals. N,N'-Dicyclohexyl-1,2-ethanediamine 4013-98-3.
- Pérez-Lamela, C. et al. HPLC method for determining ethylenediamine migration from epoxy-amine food packaging coatings into EU food simulants. ResearchGate.
- Benchchem. A Comparative Spectroscopic Analysis of Ethylenediamine and Its N-Alkylated Derivatives.
- PubMed. Gas chromatography/mass spectrometry analysis of reaction products of Chemical Weapons Convention-related 2-(N,N-dialkylamino)ethylchlorides with 2-(N,N-dialkylamino)ethanols.
- Google Patents. CN102408355A - Synthetic method of dicyclohexylcarbodiimide compound.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Ethanediamine, N,N'-dicyclohexyl-
Executive Summary: Immediate Safety & Disposal Overview
This document provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 1,2-Ethanediamine, N,N'-dicyclohexyl- (CAS No. 4013-98-3). The primary hazard associated with this compound is its severe corrosivity, capable of causing significant skin burns and eye damage.[1] All disposal activities must be conducted in strict accordance with federal, state, and local regulations. The fundamental principle of this guide is to ensure personnel safety and environmental protection through proper waste characterization, segregation, and containment. Under the Resource Conservation and Recovery Act (RCRA), this chemical, due to its corrosive nature, is classified as a hazardous waste.[2][3]
Chemical Profile and Hazard Assessment
Understanding the intrinsic properties of a chemical is the foundation of its safe management. 1,2-Ethanediamine, N,N'-dicyclohexyl- is a diamine compound that presents as a white to off-white crystal.[4] Its primary risk is not its reactivity or flammability in a standard lab environment, but its potent effect on biological tissues.
Table 1: Physicochemical and Hazard Properties
| Property | Value | Source(s) |
| Chemical Name | N,N'-dicyclohexylethane-1,2-diamine | [1] |
| Synonyms | 1,2-Bis(cyclohexylamino)ethane | [4] |
| CAS Number | 4013-98-3 | [1][4] |
| Molecular Formula | C₁₄H₂₈N₂ | [4] |
| Molecular Weight | 224.39 g/mol | [1][4] |
| Appearance | White to off-white crystal | [4] |
| Primary Hazard | GHS Hazard Statement H314: Causes severe skin burns and eye damage. | [1] |
| RCRA Waste Code | D002: Corrosive Waste | [3][5][6] |
The causality behind its hazardous nature lies in its basicity. As an amine, it can readily accept protons, leading to a high pH when in solution. This alkalinity disrupts cellular membranes and denatures proteins upon contact, resulting in chemical burns. Therefore, all handling and disposal procedures are designed to prevent any direct contact with the substance.
Regulatory Framework: Adherence to EPA Guidelines
The U.S. Environmental Protection Agency (EPA) governs the disposal of chemical waste under RCRA. A waste is deemed hazardous if it is specifically "listed" or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[3]
1,2-Ethanediamine, N,N'-dicyclohexyl-, being a strong base, falls under the corrosivity characteristic . A waste is considered corrosive if it has a pH less than or equal to 2 or greater than or equal to 12.5.[6] Consequently, any waste stream containing this chemical must be managed as hazardous waste under the EPA Waste Code D002 .[5][7] It is the legal responsibility of the waste generator (the laboratory) to ensure this classification is accurately applied and documented.[8]
Pre-Disposal Planning & Waste Minimization
Effective waste management begins before any waste is generated. Adhering to the principles of "green chemistry" and smart laboratory practices not only enhances safety but also reduces the cost and environmental burden of disposal.
-
Source Reduction: Order only the quantity of chemical required for your immediate research needs to avoid generating surplus stock.[9]
-
Scale Reduction: Whenever feasible, reduce the scale of experiments to minimize the volume of waste produced.[9]
-
Inventory Management: Maintain a meticulous chemical inventory to prevent the purchase of duplicates and the expiration of reagents.[10]
-
Avoid Mixing Waste Streams: Never mix hazardous waste with non-hazardous waste. Specifically, do not mix corrosive wastes like 1,2-Ethanediamine, N,N'-dicyclohexyl- with other waste categories (e.g., flammable solvents, oxidizers) unless it is part of a specific experimental quench procedure.[10] Mixing can cause dangerous reactions and complicates the disposal process significantly.
Step-by-Step Disposal Protocol
This protocol covers the disposal of the pure chemical, solutions containing it, and contaminated lab materials.
Required Personal Protective Equipment (PPE)
Due to the severe corrosive hazard, robust PPE is mandatory.
Table 2: Required PPE for Handling and Disposal
| Item | Specification | Rationale |
| Gloves | Heavy-duty, chemical-resistant gloves (e.g., Nitrile, Neoprene). Check manufacturer's compatibility chart. | To prevent skin contact and chemical burns.[11] |
| Eye Protection | Chemical splash goggles and a full-face shield. | To protect against splashes that can cause severe eye damage.[11][12] |
| Lab Coat | Chemical-resistant apron over a standard lab coat. | To protect the body and clothing from splashes and spills.[11] |
| Work Location | Certified Chemical Fume Hood | To prevent inhalation of any potential dusts or aerosols.[13] |
Waste Segregation and Containerization Workflow
Properly segregating and containerizing the waste at the point of generation is the most critical step in the disposal process.[14]
Diagram 1: Decision workflow for waste segregation and containerization.
Protocol for Small Spills (< 5g or 5 mL)
-
Ensure Safety: Alert personnel in the immediate area. Ensure you are wearing all required PPE (Section 5.1).
-
Containment: Cover the spill with a dry, inert absorbent material such as vermiculite, sand, or commercial spill pillows. Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralization (Optional, for advanced users): For very small spills, a dilute acid (e.g., 5% citric acid) can be cautiously applied to the absorbed material to neutralize the basicity. This should only be performed by trained personnel, as the reaction can be exothermic.[15]
-
Collection: Carefully scoop the absorbed material and spill residue into a heavy-duty polyethylene bag using non-sparking tools.[13]
-
Final Cleanup: Wipe the spill area with a damp cloth.
-
Disposal: Place the bag of spill debris and the cleaning cloth into the designated solid hazardous waste container (D002 Corrosive).[16]
-
Documentation: Record the spill and cleanup procedure in the laboratory logbook.
Protocol for Bulk Waste and Unused Chemical
-
Designate a Waste Container: Obtain a clearly labeled, chemically compatible hazardous waste container from your institution's Environmental Health & Safety (EHS) department. High-density polyethylene (HDPE) is the preferred material.[9]
-
Labeling: Affix a "HAZARDOUS WASTE" label. Clearly write the full chemical name "1,2-Ethanediamine, N,N'-dicyclohexyl-", list any other constituents, and mark it as "Corrosive - D002".[9][14]
-
Transfer: In a chemical fume hood, carefully transfer the waste chemical or solution into the designated container. Use a funnel to prevent spills.
-
Closure: Tightly seal the container. It must remain closed at all times except when waste is being added.[9]
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[8][9] Ensure secondary containment (such as a spill tray) is used.
-
Pickup: Once the container is full or has been accumulating for the maximum time allowed by your institution (e.g., 3-12 months), contact your EHS department to schedule a waste pickup.[9]
Disposal of Empty Containers
An "empty" container that held a hazardous chemical is still considered hazardous waste until properly decontaminated.
-
Triple Rinse: In a fume hood, rinse the empty container three times with a suitable solvent (e.g., water or methanol) that can solubilize the residue.[14]
-
Collect Rinsate: This rinsate is now hazardous waste. Pour all rinsate into your designated D002 corrosive liquid waste container.[14]
-
Deface Label: Completely remove or deface the original manufacturer's label on the triple-rinsed container.
-
Final Disposal: The decontaminated container can now be disposed of in the appropriate normal laboratory trash (e.g., glass or plastic recycling).
Emergency Procedures: Exposure and Large Spills
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]
-
Large Spills (> 5g or 5mL): Evacuate the immediate area. Alert your supervisor and contact your institution's EHS emergency line immediately. Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped for hazardous material response.
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Navigating the Safe Handling of N,N'-Dicyclohexyl-1,2-ethanediamine: A Practical Guide to Personal Protective Equipment
For researchers at the forefront of pharmaceutical development and chemical synthesis, the confident and safe handling of specialized reagents is paramount. N,N'-Dicyclohexyl-1,2-ethanediamine, a versatile diamine compound, is a key component in various applications, from catalysis to polymer chemistry. However, its corrosive nature necessitates a robust understanding and implementation of appropriate personal protective equipment (PPE). This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind our recommended protocols, ensuring a culture of safety and scientific integrity in your laboratory.
Understanding the Hazard: Why Specific PPE is Crucial
N,N'-Dicyclohexyl-1,2-ethanediamine is classified as a corrosive solid that can cause severe skin burns and eye damage.[1][2] The primary risks associated with this compound are dermal contact, eye exposure, and inhalation of its dust or mists. Therefore, the selection of PPE is not arbitrary; it is a direct response to these specific hazards. Our goal is to create a barrier between you and the chemical, mitigating the risk of exposure and ensuring your well-being.
Core Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is your first line of defense. The following table summarizes the essential PPE for handling N,N'-Dicyclohexyl-1,2-ethanediamine in a laboratory setting.
| PPE Component | Specifications and Rationale |
| Hand Protection | Recommended: Butyl rubber or Neoprene gloves.[3] For incidental splash protection only: Heavy-duty nitrile gloves (minimum 8 mil). Rationale: As a corrosive aliphatic amine, N,N'-Dicyclohexyl-1,2-ethanediamine can degrade common laboratory gloves. While specific permeation data for this compound is not widely available, general chemical resistance guides indicate that nitrile gloves offer poor resistance to amines.[4] Butyl rubber and neoprene provide superior resistance to corrosive amines and are the recommended choice for prolonged handling.[3] Always inspect gloves for signs of degradation before and during use. |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory.[5] For tasks with a higher risk of splashes or dust generation, a face shield worn over safety goggles is required. Rationale: This compound can cause severe and potentially irreversible eye damage.[5] Standard safety glasses do not provide adequate protection from splashes, dust, or mists. |
| Body Protection | A chemically resistant lab coat is the minimum requirement. For larger quantities or tasks with a significant risk of splashing, a chemically resistant apron over the lab coat is recommended. Rationale: To prevent skin contact, all exposed skin should be covered. Corrosive solids can cause burns even with brief contact.[6] |
| Respiratory Protection | When handling in a well-ventilated area with no dust generation: Respiratory protection is not typically required. When there is a potential for dust or aerosol generation, or in poorly ventilated areas: A NIOSH-approved respirator with a particulate filter (N95 or higher) is necessary. For higher concentrations or unknown exposure levels, an air-purifying respirator with an organic vapor/acid gas cartridge and a particulate pre-filter is recommended.[7] Rationale: Inhalation of the dust or mist can cause respiratory tract irritation and burns.[8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is critical for minimizing exposure risk. The following workflow is designed to guide you through the safe handling of N,N'-Dicyclohexyl-1,2-ethanediamine.
Caption: A clear plan for the segregation and disposal of waste generated from handling N,N'-Dicyclohexyl-1,2-ethanediamine.
Detailed Protocol:
-
Waste Segregation:
-
Solid Chemical Waste: Any unused or unwanted N,N'-Dicyclohexyl-1,2-ethanediamine should be collected in a designated, labeled hazardous waste container. Do not mix with other chemical waste unless compatibility has been confirmed.
-
Contaminated Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weighing papers, and contaminated paper towels, must be disposed of as hazardous waste. Place these items in a clearly labeled container.
-
Contaminated Liquid Waste: Any solvents used to clean glassware or work surfaces should be collected as hazardous liquid waste.
-
-
Container Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (N,N'-Dicyclohexyl-1,2-ethanediamine), and the associated hazards (Corrosive). [9] * Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials. [9]
-
-
Disposal:
-
Follow your institution's specific procedures for hazardous waste disposal. This typically involves arranging for pickup by a licensed hazardous waste disposal company. [10] * Never dispose of N,N'-Dicyclohexyl-1,2-ethanediamine or contaminated materials in the regular trash or down the drain. [5] By adhering to these detailed PPE and handling protocols, you can confidently and safely work with N,N'-Dicyclohexyl-1,2-ethanediamine, ensuring the integrity of your research and the safety of yourself and your colleagues.
-
References
- TCI Chemicals. (n.d.). N,N'-Dicyclohexyl-1,2-ethanediamine 4013-98-3.
- Grand Valley State University. (2015, March 2). Corrosives - Lab Safety.
- Princeton University Environmental Health and Safety. (n.d.). Corrosive Materials.
- Republic Services. (n.d.). Corrosive Waste Recovery & Disposal.
- AK Scientific, Inc. (n.d.). Safety Data Sheet for (S)-(+)-1-Amino-2-propanol.
- PowerPak. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
- Uline. (n.d.). Chemical Resistant Glove Guide.
- Tri-iso Tryline. (n.d.). Material Safety Data Sheet ADDOCAT KE-9018 363D.
- Fisher Scientific. (2025, December 21). Safety Data Sheet (+/-)-trans-1,2-Diaminocyclohexane.
- Echemi. (n.d.). N,N'-dicyclohexylethane-1,2-diamine | 4013-98-3.
- NSTA. (2018, November 28). How to Properly Dispose Chemical Hazardous Waste.
- High Speed Training. (2018, January 17). How to Safely Store, Handle & Dispose of Corrosive Chemicals.
- Healthcare Compliance Pros. (n.d.). Donning and Doffing PPE Explanation.
- American Animal Hospital Association. (2019, May 29). Sequence for donning and doffing personal protective equipment (PPE).
- SA Health. (n.d.). Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment.
- U.S. Department of Labor. (n.d.). eTool: Electric Power Generation, Transmission, and Distribution - Personal Protective Equipment (PPE) - Donning and Doffing PPE. Occupational Safety and Health Administration.
- Science Equip. (n.d.). How to Handle Caustic and Corrosive Chemicals in a Laboratory.
- The Glove Guru. (2025, June 22). Butyl Gloves.
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- 10. cdn.mscdirect.com [cdn.mscdirect.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
